molecular formula C15H23NO6 B106895 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate CAS No. 179688-27-8

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Cat. No.: B106895
CAS No.: 179688-27-8
M. Wt: 313.35 g/mol
InChI Key: YZOWMIHUDJVXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO6 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOWMIHUDJVXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463153
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-27-8
Record name Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.158.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (CAS: 179688-27-8): A Key Intermediate in Erlotinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, with CAS number 179688-27-8, is a pivotal organic intermediate, primarily recognized for its critical role in the synthesis of Erlotinib. Erlotinib is a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of specific types of cancer, including non-small cell lung cancer and pancreatic cancer.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, characterization, and application, tailored for professionals in the field of pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, characterization, and utilization in synthetic workflows.

PropertyValueSource
CAS Number 179688-27-8[3]
Molecular Formula C₁₅H₂₃NO₆[4]
Molecular Weight 313.35 g/mol [4]
IUPAC Name This compound[3]
Appearance Off-white solid[5]
Storage Temperature Room Temperature[5]

Note: The hydrochloride salt of this compound is also commonly used and is identified by CAS number 183322-17-0.[5]

Synthesis and Mechanism

The primary synthetic route to this compound involves the reduction of its nitro precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (CAS: 179688-26-7). This transformation is a critical step in the overall synthesis of the quinazoline core of Erlotinib.

The reaction proceeds via catalytic hydrogenation, a robust and widely employed method for the reduction of aromatic nitro groups to their corresponding anilines. The causality behind this choice of reaction lies in its high efficiency and selectivity, which are crucial for minimizing impurity formation in a multi-step pharmaceutical synthesis.

Synthesis A Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate B This compound A->B Catalytic Hydrogenation (e.g., Pd/C, Ammonium Formate) Room Temperature Erlotinib_Synthesis A This compound B 6,7-bis(2-methoxyethoxy)quinazolin-4-one A->B Cyclization (e.g., Methyl Orthoformate, Ammonium Acetate) C 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline B->C Chlorination (e.g., Thionyl Chloride) D Erlotinib C->D Nucleophilic Substitution (3-Ethynylaniline)

References

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This compound is a critical chemical intermediate, most notably in the synthesis of Erlotinib, a potent EGFR inhibitor used in targeted cancer therapy.[1][2][3] Understanding its core physicochemical characteristics is paramount for process chemists, formulation scientists, and quality control analysts to ensure reaction efficiency, purity of the final active pharmaceutical ingredient (API), and regulatory compliance. This document moves beyond theoretical data, offering detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, solubility, and pKa. The methodologies are presented with a focus on the underlying scientific principles, providing researchers with the necessary tools for robust characterization and validation.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent physicochemical analysis.

2.1 Nomenclature and Identifiers

The compound is primarily available as a free base or as a hydrochloride salt, which can influence its physical properties. It is crucial to specify the form being used in any experimental context.

Identifier Value
IUPAC Name This compound[4]
CAS Number (Free Base) 179688-27-8[4][5]
CAS Number (HCl Salt) 183322-17-0[2]
Molecular Formula C₁₅H₂₃NO₆[4][5][6]
Molecular Weight 313.35 g/mol [4][6]
Common Synonyms Ethyl 4,5-bis(2-methoxyethoxy)-2-aminobenzoate; 4,5-Bis(2-methoxyethoxy)anthranilic acid ethyl ester[4][5]

2.2 Structural Elucidation

The molecular structure dictates the compound's chemical behavior and physical properties. The presence of two ether linkages enhances solubility in certain polar solvents, while the aromatic amine and ethyl ester groups are key reactive sites.[7]

  • SMILES: CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC[4][6]

  • InChI: InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3[4][6]

2.3 Significance in Drug Development

This compound is a cornerstone intermediate for the manufacturing of Erlotinib.[1] Its purity, often required to exceed 99.0%, is critical for the efficiency of downstream synthetic steps and the safety profile of the final API.[2] Therefore, a thorough characterization of each batch of this intermediate is not merely an academic exercise but a critical step in pharmaceutical quality assurance.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that several values are computationally predicted and require experimental verification for use in a regulatory or manufacturing setting.

Property Value / Observation Method
Appearance Off-white to pale yellow solid.[5]Visual Inspection
Melting Point Not empirically determined in surveyed literature. A related compound has a reported melting point of 60-61°C.[5]Capillary Method (See Protocol 4.1)
Boiling Point 456.4 ± 45.0 °C[5]Predicted
Solubility Soluble in some organic solvents like ethers and alcohols; methoxyethoxy groups enhance polar solvent solubility.[5][7]Shake-Flask Method (See Protocol 4.2)
pKa 2.52 ± 0.10 (for the conjugate acid of the amino group)[5]Predicted

3.1 Spectroscopic Profile

While specific spectra for this compound are proprietary to manufacturers, its structure allows for predictable spectroscopic features.[8][9]

  • ¹H-NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), two distinct methoxy groups (singlets), four methylene groups in the ethoxy chains (multiplets), two aromatic protons (singlets or doublets), and a broad signal for the amine (-NH₂) protons.

  • ¹³C-NMR: Expect distinct signals for the carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the ethyl and methoxyethoxy side chains.

  • IR Spectroscopy: Key vibrational bands should include N-H stretching for the primary amine, C=O stretching for the ester, C-O stretching for the ether linkages, and C=C stretching for the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observable corresponding to the molecular weight of 313.35.

Experimental Methodologies for Physicochemical Characterization

Reliance on predicted data is insufficient for drug development and manufacturing. The following protocols describe robust, self-validating methods for determining the critical physicochemical properties of this compound.

4.1 Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental indicator of a crystalline solid's purity.[10] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, crush any large crystals into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[11]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[12]

  • Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (10-20°C per minute) to quickly find an approximate melting temperature.[11] Allow the apparatus to cool.

  • Accurate Determination: Begin heating again. Once the temperature is within 20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.[11]

  • Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent values confirm the result.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry & Crush Sample B Load Capillary (1-2mm) A->B C Fast Ramp (10-20°C/min) to find approx. MP B->C D Cool Apparatus C->D E Slow Ramp (1-2°C/min) near approx. MP D->E F Record T1 (First Drop) & T2 (All Liquid) E->F G Repeat for Consistency F->G SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Const. Temp (e.g., 24-48h) A->B C Centrifuge/Filter to get Clear Supernatant B->C D Withdraw & Dilute Aliquot C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL) E->F pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (3-point) B Prepare Sample Solution (known concentration) A->B C Add Titrant in Small Increments B->C D Allow pH to Stabilize & Record (pH, Volume) C->D E Plot pH vs. Volume D->E F Calculate Derivative (dpH/dV) E->F G Identify Inflection Point to Determine pKa F->G

References

A Comprehensive Guide to the Structural Elucidation of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the antineoplastic drug Erlotinib, making its unambiguous characterization critical for drug development and quality control.[1][2] Moving beyond a simple recitation of data, this document illuminates the strategic rationale behind the application of a suite of modern analytical techniques. We will demonstrate how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build the molecular structure from the ground up. The narrative emphasizes a logic-based workflow where each piece of spectral data provides a self-validating layer of evidence, culminating in an unassailable structural assignment.

Introduction to the Analyte

The target of our investigation is this compound. A preliminary database search provides its fundamental identifiers, which serve as the hypothesis to be proven by the subsequent experimental data.[3]

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₅H₂₃NO₆[4]

  • Molecular Weight: 313.35 g/mol [4]

  • CAS Number: 179688-27-8[3]

The proposed structure, shown below, contains a highly substituted benzene ring featuring an ethyl ester, a primary amine, and two methoxyethoxy side chains. Each of these functional groups presents unique spectral signatures that will be systematically explored.

Chemical structure of this compoundFigure 1. Proposed Chemical Structure of the Analyte.[3]

The Elucidation Workflow: A Logic-Driven Approach

A robust structural elucidation does not rely on a single technique but rather on a logical progression of analyses where each step informs the next. The workflow is designed to move from broad, foundational information to fine-detail connectivity.

  • Molecular Formula & Unsaturation: Mass Spectrometry provides the molecular weight and, with high resolution, the exact molecular formula. This is the cornerstone of the entire process.

  • Functional Group Identification: Infrared Spectroscopy offers a rapid survey of the functional groups present (e.g., amines, esters, ethers), confirming key components of the proposed structure.

  • Carbon-Hydrogen Framework: ¹H and ¹³C NMR spectroscopy map the unique proton and carbon environments within the molecule.

  • Connectivity Mapping: 2D NMR experiments (COSY, HSQC, HMBC) are the definitive tools for piecing together the molecular puzzle, establishing bond-by-bond connections between atoms.

G MS Mass Spectrometry IR Infrared Spectroscopy MS->IR Confirms MW & Formula (C₁₅H₂₃NO₆) NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Confirms Functional Groups (-NH₂, C=O, C-O) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Unique H & C Environments Structure Final Structure NMR_2D->Structure Establishes Atom Connectivity

A logical workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Causality: The initial and most critical step is to confirm the molecular weight and formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically yields a prominent protonated molecular ion ([M+H]⁺) with minimal initial fragmentation, providing a clear reading of the molecular mass.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) mass spectrometer.

  • Acquisition Parameters: Acquire data in positive ion mode over a mass range of m/z 100-500.

Data Analysis & Interpretation

The primary goal is to locate the ion corresponding to the molecular weight. The presence of a single nitrogen atom leads to an odd molecular weight, consistent with the Nitrogen Rule.[5]

Ion SpeciesCalculated m/zObserved m/zInterpretation
[M]⁺313.15-Molecular ion (less common in ESI)
[M+H]⁺314.16314.16Protonated molecule; confirms MW of 313.15
[M+Na]⁺336.14336.14Sodiated adduct; common in ESI

Fragmentation Analysis: While ESI is soft, in-source fragmentation or tandem MS (MS/MS) can reveal structural motifs. For benzoates, characteristic losses include the ethoxy radical and ethylene.[6]

  • Loss of Ethoxy Group (-OC₂H₅): A fragmentation resulting in the loss of 45 Da is a hallmark of an ethyl ester, leading to a stable acylium ion.[6]

  • Loss of Methoxyethoxy Side Chain: Fragmentation could involve cleavage of the ether linkages.

The observation of an ion at m/z 314.16 confirms the molecular formula C₁₅H₂₃NO₆ and provides the foundational piece of evidence upon which all further analysis is built.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: With the molecular formula established, IR spectroscopy is used to quickly verify the presence of the principal functional groups suggested by the name: a primary amine, an ester carbonyl, and ether linkages. This technique provides direct, tangible evidence of the key chemical bonds.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis & Interpretation

The spectrum is analyzed for characteristic absorption bands. Aromatic primary amines and conjugated esters have highly diagnostic peaks.[7]

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale and Significance
3450 & 3350Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchThe presence of two sharp-to-medium intensity bands in this region is definitive for a primary amine.[8][9]
~3050Aromatic C-HC-H StretchIndicates the presence of protons on a benzene ring.
~2950-2850Aliphatic C-HC-H StretchConfirms the ethyl and methoxyethoxy alkyl chains.
~1715Conjugated EsterC=O StretchThe frequency is lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the electron-rich aromatic ring, confirming its attachment.[7]
~1610Primary Amine (-NH₂)N-H Bend (Scissoring)Further evidence for the primary amine group.[7][10]
1200-1050Ester & EtherC-O StretchA series of strong, broad absorptions confirming the C-O bonds of both the ester and the two ether side chains.[7]

The IR spectrum provides a rapid and robust confirmation of the core functional components, validating the initial hypothesis derived from the molecular formula.

Nuclear Magnetic Resonance (NMR): Assembling the Puzzle

Causality: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D experiments is required to unambiguously connect all the fragments identified by MS and IR.[11]

¹H NMR – Proton Environment Mapping

This experiment quantifies the number of unique proton environments and reveals their neighbor relationships through spin-spin coupling.

Protocol: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.

Predicted Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40s1HAr-H Aromatic proton at C6, deshielded by the adjacent ester group.
~6.25s1HAr-H Aromatic proton at C3, shielded by the ortho-amino and para-alkoxy groups.
~4.80br s2H-NH₂ Broad signal for the primary amine protons; will exchange with D₂O.[5]
~4.35q2H-O-CH₂ -CH₃Quartet due to coupling with the adjacent methyl group (3 protons). Deshielded as it's attached to the ester oxygen.
~4.15t4HAr-O-CH₂ -Triplet-like signal for the four equivalent protons of the two methylene groups directly attached to the aromatic ring.
~3.80t4H-CH₂ -O-CH₃Triplet-like signal for the four equivalent protons of the two methylene groups adjacent to the terminal methoxy groups.
~3.45s6H-O-CH₃ Sharp singlet for the six equivalent protons of the two terminal methoxy groups.[12]
~1.40t3H-CH₂-CH₃ Triplet due to coupling with the adjacent methylene group (2 protons).
¹³C NMR & DEPT – The Carbon Skeleton

This experiment identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Protocol: Use the same sample as for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra.

Predicted Data & Interpretation:

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~168.0-C =OEster carbonyl carbon, highly deshielded.
~152.0-Ar-C (C4/C5)Aromatic carbons attached to ether oxygens, deshielded.
~145.0-Ar-C (C2)Aromatic carbon attached to the amino group.
~115.0-Ar-C (C1)Aromatic carbon attached to the ester group.
~110.0CHAr-C H (C6)Aromatic methine carbon.
~100.0CHAr-C H (C3)Aromatic methine carbon, highly shielded.
~71.0CH₂-C H₂-O-CH₃Methoxyethoxy methylene carbon.
~69.0CH₂Ar-O-C H₂-Methoxyethoxy methylene carbon.
~61.0CH₂-O-C H₂-CH₃Ethyl ester methylene carbon.
~59.0CH₃-O-C H₃Methoxy group carbon.
~14.5CH₃-CH₂-C H₃Ethyl ester methyl carbon.
2D NMR – Definitive Connectivity Mapping

2D NMR correlates signals to establish the final structure.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. Expected correlations: between the ethyl -CH₂- and -CH₃; and between the two different -CH₂- groups within the methoxyethoxy chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum based on the ¹H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons separated by 2-3 bonds.

Key Predicted HMBC Correlations:

G cluster_ethyl Ethyl Ester cluster_aromatic Aromatic Core cluster_methoxyethoxy Methoxyethoxy Chain H_Et_CH2 H at δ 4.35 (q) C_CO C=O at δ 168.0 H_Et_CH2->C_CO Connects ethyl group to carbonyl H_Et_CH3 H at δ 1.40 (t) H_Et_CH3->C_CO 3-bond correlation H_Ar_C6 Ar-H at δ 7.40 (s) H_Ar_C6->C_CO Confirms ester position C_Ar_C2 Ar-C2 at δ 145.0 H_Ar_C6->C_Ar_C2 Defines ring substitution C_Ar_C1 Ar-C1 at δ 115.0 C_Ar_C4 Ar-C4 at δ 152.0 H_MeO_CH2 H at δ 4.15 (t) H_MeO_CH2->C_Ar_C4 Connects side chain to ring at C4/C5

Key HMBC correlations for structural assembly.
  • Ester Connectivity: The methylene protons of the ethyl group (δ ~4.35) will show a strong correlation to the carbonyl carbon (δ ~168.0), unambiguously linking the ethyl group to the ester.

  • Ester Position: The aromatic proton at C6 (δ ~7.40) will show correlations to the carbonyl carbon (δ ~168.0) and the carbon bearing the amino group (C2, δ ~145.0), fixing the ester at C1 and the amine at C2.

  • Side Chain Positions: The methylene protons directly attached to the aromatic ring (δ ~4.15) will show strong correlations to the aromatic carbons they are bonded to (C4/C5, δ ~152.0), confirming the positions of the two methoxyethoxy side chains.

Conclusion

Through a systematic and logical application of modern analytical techniques, the structure of this compound is unequivocally confirmed. Mass spectrometry established the correct molecular formula, C₁₅H₂₃NO₆. Infrared spectroscopy provided direct evidence for the key amine, ester, and ether functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allowed for the complete assignment of all proton and carbon signals and, crucially, established the precise connectivity of the molecular fragments. Each technique provides a layer of evidence that validates the others, resulting in a self-consistent and definitive structural elucidation essential for its application in pharmaceutical research and development.

References

A Comprehensive Spectroscopic Guide to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a crucial intermediate in the synthesis of targeted cancer therapies such as Erlotinib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the data itself but also on the underlying principles and experimental considerations that enable robust structural elucidation and characterization.

Introduction

This compound (Molecular Formula: C₁₅H₂₃NO₆, Molecular Weight: 313.35 g/mol ) is a polysubstituted benzene derivative whose structural integrity is paramount for the successful synthesis of high-purity active pharmaceutical ingredients (APIs). Spectroscopic analysis provides the definitive fingerprint of this molecule, confirming its identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a holistic understanding of its molecular architecture.

Experimental Protocols

The quality of spectroscopic data is intrinsically linked to the quality of the sample and the methodology of its preparation. The synthesis of this compound typically involves the reduction of its nitro precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[1][3]

Synthesis of this compound[3]

A common and efficient method for the synthesis is the catalytic hydrogenation of the corresponding nitro compound.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate reduction Reduction (PtO₂·H₂O, H₂, Methanol) start->reduction workup Filtration and Solvent Removal reduction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample Prep ir IR Spectroscopy product->ir Sample Prep ms Mass Spectrometry product->ms Sample Prep

Caption: Workflow from synthesis to spectroscopic analysis.

Step-by-Step Methodology:

  • A solution of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in methanol is prepared in a Parr apparatus.

  • A catalytic amount of Platinum(IV) oxide (PtO₂·H₂O) is added to the solution.

  • The mixture is hydrogenated at room temperature under a pressure of 50 p.s.i.

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the consumption of hydrogen ceases.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent (methanol) is removed under reduced pressure to yield the crude product.

  • The product is purified by trituration with diethyl ether to afford this compound as a light brown precipitate.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a spectrometer operating at 300 MHz in deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
7.41Singlet1H-Ar-H
6.14Singlet1H-Ar-H
5.65Broad Singlet2H--NH₂
4.31 - 4.26Quartet2H7.10-O-CH₂-CH₃
4.10 - 4.06Multiplet4H-Ar-O-CH₂-
3.77 - 3.71Multiplet4H--CH₂-O-CH₃
3.43Singlet6H--O-CH₃
1.37 - 1.34Triplet3H7.10-O-CH₂-CH₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear confirmation of the structure of this compound.

  • Aromatic Protons: The two singlets at 7.41 and 6.14 ppm correspond to the two protons on the benzene ring. Their singlet nature is due to the lack of adjacent protons for coupling. The downfield shift of the proton at 7.41 ppm is attributed to its position ortho to the electron-withdrawing ethyl ester group, while the upfield shift of the proton at 6.14 ppm is due to the electron-donating effect of the amino group.

  • Amino Protons: The broad singlet at 5.65 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) group. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Ethyl Ester Group: The quartet at 4.28 ppm (2H) and the triplet at 1.35 ppm (3H) are classic signals for an ethyl group attached to an oxygen atom. The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet is due to the methyl protons being split by the adjacent methylene protons, both with a coupling constant of 7.10 Hz.

  • Methoxyethoxy Side Chains: The multiplet signals at 4.08 ppm and 3.74 ppm, each integrating to four protons, correspond to the two pairs of methylene groups in the bis(2-methoxyethoxy) substituents. The singlet at 3.43 ppm, integrating to six protons, confirms the presence of the two terminal methoxy groups.

Molecular Structure with ¹H Assignments

Caption: Structure with corresponding ¹H NMR chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum was obtained from a dissertation and is reported for a sample in CDCl₃.[3]

Chemical Shift (δ) (ppm)Assignment
167.23C=O (Ester)
150.05C-4
141.20C-5
133.55C-2
116.53C-1
108.76C-6
101.24C-3
77.33Ar-O-CH₂-
74.13-CH₂-O-CH₃
60.92-O-CH₂-CH₃
52.45-O-CH₃
18.54-O-CH₂-CH₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is fully consistent with the proposed structure, showing all 15 unique carbon atoms.

  • Carbonyl Carbon: The signal at 167.23 ppm is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons: Six distinct signals are observed in the aromatic region (101-151 ppm). The carbons attached to the oxygen and nitrogen atoms (C-2, C-4, C-5) are shifted downfield compared to the carbons bearing protons (C-3, C-6) and the carbon attached to the ester group (C-1).

  • Aliphatic Carbons: The signals for the ethyl group appear at 60.92 ppm (-O-CH₂) and 18.54 ppm (-CH₃). The carbons of the methoxyethoxy side chains are observed at 77.33 ppm (Ar-O-CH₂-), 74.13 ppm (-CH₂-O-CH₃), and 52.45 ppm (-O-CH₃).

Molecular Structure with ¹³C Assignments

Caption: Structure with corresponding aromatic ¹³C NMR shifts.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200N-HStretching (Amine)
3000 - 2850C-HStretching (Aliphatic)
1720 - 1700C=OStretching (Ester)
1620 - 1580C=CStretching (Aromatic)
1250 - 1000C-OStretching (Ester, Ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) data has been reported for this compound.[4]

  • [M+H]⁺: m/z 314

Interpretation of the Mass Spectrum

The ESI-MS data shows a prominent peak at m/z 314, which corresponds to the protonated molecule [M+H]⁺. This confirms the molecular weight of the compound to be 313 g/mol , consistent with its molecular formula C₁₅H₂₃NO₆.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR (predicted), and MS provides unequivocal evidence for its chemical structure. The presented data and their interpretation serve as a valuable reference for researchers and professionals involved in the synthesis and quality control of this important pharmaceutical intermediate. The consistency across these different analytical techniques underscores the high level of confidence in the structural assignment and purity assessment of the molecule.

References

The Unsung Hero of Targeted Therapy: A Technical Guide to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, a Gateway to Kinase Inhibition

In the intricate world of medicinal chemistry, the value of a molecule is often not in its inherent biological activity, but in its potential as a cornerstone for building life-saving therapeutics. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a prime example of such a molecule. While unassuming on its own, this highly functionalized aromatic amine is a critical intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other malignancies.[1][2] This guide provides an in-depth technical exploration of this compound, from its fundamental chemical properties to its pivotal role in the multi-step synthesis of a blockbuster oncology drug. For researchers, scientists, and drug development professionals, understanding the nuances of this key intermediate is essential for process optimization, impurity profiling, and the potential development of next-generation kinase inhibitors.

Physicochemical Properties and Strategic Importance

The utility of this compound as a synthetic intermediate is deeply rooted in its unique molecular architecture. Each functional group plays a strategic role in the subsequent chemical transformations required to construct the complex quinazoline core of Erlotinib.

PropertyStructural FeatureSignificance in Synthesis
Nucleophilicity Primary aromatic amine (-NH₂)The amino group is the key reactive site for the initial cyclization reaction to form the quinazoline ring system. Its reactivity is modulated by the electron-donating methoxyethoxy groups.
Solubility Two 2-methoxyethoxy side chainsThese flexible ether chains significantly enhance the molecule's solubility in a range of organic solvents, which is crucial for achieving homogeneous reaction conditions and simplifying purification processes.[3]
Ester Group Ethyl ester (-COOEt)While not directly participating in the quinazoline ring formation, the ester group influences the electronic properties of the aromatic ring and can be a site for potential modification in the synthesis of analogs.
Stereochemistry AchiralThe molecule is achiral, simplifying synthesis and characterization as there are no stereoisomers to consider or separate.[4]

The Synthetic Journey: From Simple Phenols to a Complex Precursor

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following is a detailed protocol that highlights the key transformations.

Part 1: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

The journey begins with the protection and functionalization of a dihydroxybenzoic acid derivative, followed by a regioselective nitration.

Experimental Protocol:

  • O-Alkylation: Ethyl 3,4-dihydroxybenzoate is reacted with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar apathetic solvent like dimethylformamide (DMF). The reaction is typically heated to ensure complete dialkylation of both phenolic hydroxyl groups.[5]

  • Nitration: The resulting Ethyl 3,4-bis(2-methoxyethoxy)benzoate is then carefully nitrated. A mixture of concentrated nitric acid and sulfuric or acetic acid is used at low temperatures (0-5 °C) to regioselectively install a nitro group at the 2-position of the benzene ring, yielding Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[5][6] Temperature control is critical to prevent over-nitration and side product formation.[6]

cluster_0 Synthesis of Nitro-Intermediate start Ethyl 3,4-dihydroxybenzoate step1 O-Alkylation (1-bromo-2-methoxyethane, K2CO3, DMF) start->step1 intermediate1 Ethyl 3,4-bis(2-methoxyethoxy)benzoate step1->intermediate1 step2 Nitration (HNO3, H2SO4/AcOH, 0-5 °C) intermediate1->step2 end Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate step2->end

Caption: Synthesis of the nitro-intermediate.

Part 2: Reduction to the Key Amino Intermediate

The pivotal step is the reduction of the nitro group to the primary amine, which sets the stage for the subsequent cyclization.

Experimental Protocol:

  • Catalytic Hydrogenation: The most common and efficient method for this transformation is catalytic hydrogenation. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is dissolved in a suitable solvent like ethanol or isopropanol. A palladium-on-carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere.[7]

  • Alternative Reduction: An alternative, safer, and more economical method for large-scale production involves transfer hydrogenation using ammonium formate as the hydrogen source in the presence of Pd/C. This method avoids the need for high-pressure hydrogen gas.[5][7] The reaction is typically run at room temperature and is monitored by thin-layer chromatography (TLC) for completion.

  • Workup and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, often by recrystallization, to yield pure this compound.

cluster_1 Reduction to the Amino-Intermediate start Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate step Reduction (H2, Pd/C or NH4HCO2, Pd/C) start->step end This compound step->end cluster_2 Erlotinib Synthesis Workflow start This compound step1 Cyclization (Formamide, NH4HCO2) start->step1 intermediate1 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one step1->intermediate1 step2 Chlorination (SOCl2 or Oxalyl Chloride) intermediate1->step2 intermediate2 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline step2->intermediate2 step3 SNAr Reaction (3-ethynylaniline) intermediate2->step3 end Erlotinib step3->end

References

The Versatile Scaffold: A Technical Guide to the Potential Applications of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide delves into the significant potential of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and its derivatives, a class of compounds demonstrating remarkable versatility in medicinal chemistry. From its established role as a cornerstone in the synthesis of targeted cancer therapies to its emerging potential in other therapeutic areas, this document provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of these valuable molecules. We will explore the causality behind experimental choices, provide validated protocols, and ground our claims in authoritative scientific literature.

The Core Moiety: this compound

This compound is an anthranilic acid ester characterized by a benzene ring substituted with an amino group, an ethyl ester, and two methoxyethoxy side chains.[1][2] This unique combination of functional groups bestows upon the molecule a favorable physicochemical profile, including enhanced solubility in various solvents, which is a critical attribute for a versatile synthetic intermediate.[3] The presence of a reactive amino group and an ester functionality provides convenient handles for a wide array of chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures.

The Cornerstone Application: Synthesis of EGFR Inhibitors for Oncology

The most prominent application of this compound is its pivotal role as a key intermediate in the synthesis of Erlotinib , a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[4] Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[4]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain, thereby blocking the downstream signaling cascades that promote tumor growth.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibition

Synthetic Workflow: From Core Intermediate to Active Pharmaceutical Ingredient

The synthesis of Erlotinib from this compound is a multi-step process that highlights the utility of this precursor. The general workflow involves the construction of the quinazoline core followed by the addition of the 3-ethynylphenylamino side chain.

Erlotinib_Synthesis Start Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate Intermediate1 Quinazolinone Intermediate Start->Intermediate1 Cyclization with Formamide Intermediate2 4-Chloroquinazoline Derivative Intermediate1->Intermediate2 Chlorination (e.g., SOCl2) Erlotinib Erlotinib Intermediate2->Erlotinib Nucleophilic Substitution with 3-Ethynylaniline

Experimental Protocol: Synthesis of Erlotinib

The following is a representative, multi-step protocol for the laboratory-scale synthesis of Erlotinib, commencing with the cyclization of this compound.

Step 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • In a round-bottom flask, combine this compound (1 equivalent) with formamide (excess).

  • Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • Suspend the quinazolinone intermediate (1 equivalent) in thionyl chloride (excess) with a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., hexane) to afford the crude chloroquinazoline derivative, which can be used in the next step without further purification.

Step 3: Synthesis of Erlotinib

  • Dissolve the 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Add 3-ethynylaniline (1-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Erlotinib.

Expanding the Therapeutic Horizon: Derivatives and Broader Applications

The synthetic tractability of the this compound scaffold allows for the generation of a diverse library of derivatives with potential applications beyond EGFR inhibition. The broader class of anthranilic acid derivatives has been shown to possess a wide range of biological activities.[7]

Structural Diversification: A Gateway to Novel Bioactivities

The core molecule can be readily modified at several key positions to explore new chemical space and biological targets.

Derivatization_Strategies cluster_modifications Potential Modification Sites cluster_derivatives Resulting Derivative Classes Core Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate Amino Amino Group (N-alkylation, acylation, sulfonylation) Core->Amino Ester Ester Group (hydrolysis, amidation) Core->Ester Aromatic Aromatic Ring (electrophilic substitution) Core->Aromatic Sulfonamides Sulfonamides Amino->Sulfonamides Heterocycles Fused Heterocycles Amino->Heterocycles Amides Amides/Peptides Ester->Amides Other Other Novel Scaffolds

Potential Non-Oncological Applications

While the primary focus has been on oncology, derivatives of anthranilic acid have shown promise in various other therapeutic areas:

  • Anti-inflammatory Agents: The anthranilic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Antimicrobial and Antiviral Activity: Certain derivatives have demonstrated activity against various pathogens.[7][8]

  • Neuroprotective Effects: Some analogues have been reported to exhibit neuroprotective properties.[7]

  • Metabolic Disorders: Transition metal complexes of anthranilic acid derivatives have been investigated for their potential in managing diabetes and obesity.[7]

In Vitro Evaluation: Protocols for Assessing Biological Activity

To assess the therapeutic potential of novel derivatives, a suite of in vitro assays is essential. The following are standard protocols for evaluating key biological activities.

Kinase Inhibition Assay

This assay is crucial for identifying and characterizing compounds that modulate the activity of specific kinases.

Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Incubation: Add the serially diluted test compound to the wells and incubate at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity. This involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, which then drives a luciferase-based reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Cell Viability and Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the effect of a compound on cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay

To determine if a compound induces programmed cell death, an apoptosis assay such as Annexin V staining can be performed.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the test compound at various concentrations for a desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10][11]

Data Presentation: Comparative Analysis of Derivatives

The following table presents hypothetical IC50 values for a series of derivatives based on the this compound scaffold, illustrating their potential activity against different targets.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
Parent Scaffold EGFR>10,000A549 (Lung)>100
Derivative A (Erlotinib) EGFR5A549 (Lung)0.5
Derivative B VEGFR250HUVEC (Endothelial)2.5
Derivative C CDK2120MCF-7 (Breast)8.0
Derivative D p38 MAPK85THP-1 (Monocytic)15.2

Conclusion and Future Directions

This compound has firmly established its importance as a versatile and indispensable building block in medicinal chemistry, most notably in the synthesis of the life-saving anti-cancer drug Erlotinib. However, the potential of this scaffold extends far beyond its current applications. The inherent reactivity and favorable properties of this molecule provide a fertile ground for the development of a new generation of therapeutic agents targeting a wide range of diseases. Future research should focus on exploring novel derivatization strategies to unlock the full potential of this remarkable scaffold and to address unmet medical needs in areas beyond oncology. The systematic application of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in these endeavors.

References

The Strategic Utility of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Uniquely Functionalized Building Block

In the landscape of sophisticated organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a polysubstituted aniline derivative, has emerged as a crucial building block, particularly in the realm of medicinal chemistry. Its unique constellation of functional groups—a nucleophilic aniline, an ethyl ester, and two solubilizing methoxyethoxy chains—provides a versatile platform for the construction of complex heterocyclic scaffolds.

This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of properties to explain the causality behind its synthesis and application. We will dissect its primary synthetic route, analyze its reactivity, and provide detailed, field-proven protocols for its preparation and use, with a primary focus on its role as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's properties is the foundation of its effective application. The key attributes of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--
CAS Number 179688-27-8--INVALID-LINK--
Molecular Formula C₁₅H₂₃NO₆--INVALID-LINK--
Molecular Weight 313.35 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow solid--INVALID-LINK--
Solubility Soluble in some organic solvents, such as ether and alcohols.[1] The methoxyethoxy groups enhance solubility in polar solvents.[2]--INVALID-LINK--, --INVALID-LINK--
Purity (Typical) ≥96-99%--INVALID-LINK--, --INVALID-LINK--

The two methoxyethoxy side chains are not merely passive solubilizing groups. Their presence significantly influences the electronic properties of the benzene ring and provides steric hindrance that can direct the regioselectivity of subsequent reactions.

Core Synthesis: A Validated Three-Step Approach

The most common and well-documented synthesis of this compound begins with the readily available ethyl 3,4-dihydroxybenzoate. This multi-step process is designed for scalability and high purity of the final product, which is critical for its use in pharmaceutical manufacturing.[3]

Synthesis_Workflow Start Ethyl 3,4-dihydroxybenzoate Step1 Step 1: O-Alkylation Start->Step1 K₂CO₃, DMF 1-bromo-2-methoxyethane Intermediate1 Ethyl 3,4-bis(2-methoxyethoxy)benzoate Step1->Intermediate1 Yield: ~94% Step2 Step 2: Nitration Intermediate1->Step2 HNO₃, CH₃COOH 0-5°C to RT Intermediate2 Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate Step2->Intermediate2 Yield: ~93% Step3 Step 3: Reduction Intermediate2->Step3 Pd/C, Ammonium Formate Propan-2-ol/H₂O FinalProduct This compound Step3->FinalProduct Yield: ~92-95%

Caption: Overall synthetic workflow for the target compound.

Step 1: Bis-O-Alkylation of Ethyl 3,4-dihydroxybenzoate

Causality: The initial step involves the protection of the two phenolic hydroxyl groups as ethers. This is crucial for two reasons: 1) It prevents unwanted side reactions at these acidic positions during the subsequent electrophilic nitration step. 2) It introduces the methoxyethoxy chains that are a key structural feature of the final target molecule and its derivatives like Erlotinib. A Williamson ether synthesis is the classic and most efficient method for this transformation.

Protocol:

  • To a stirred solution of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 1.82 g, 13.0 mmol).

  • Heat the mixture to 100°C and stir for 1 hour.

  • Cool the reaction mixture to 50°C and add 1-bromo-2-methoxyethane (1 mL).

  • Heat the reaction to 80°C for 2 hours.

  • After cooling to room temperature, filter the solid and wash with ethyl acetate (10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford Ethyl 3,4-bis(2-methoxyethoxy)benzoate as a yellow solid. (Yield: 94.3%).[4]

Step 2: Regioselective Nitration

Causality: This step introduces the nitro group, which will be reduced to the essential amine functionality in the final step. The reaction conditions (concentrated nitric acid in acetic acid) generate the nitronium ion (NO₂⁺) as the active electrophile. The directing effects of the substituents on the benzene ring are critical here. Both the ester and the two ether groups are ortho-, para-directing. The position ortho to the ester and meta to the ether groups is sterically hindered. The most electronically activated and accessible position for electrophilic aromatic substitution is ortho to one of the strongly activating ether groups and meta to the deactivating ester group, leading to the desired 2-nitro isomer with high regioselectivity.

Protocol:

  • Dissolve Ethyl 3,4-bis(2-methoxyethoxy)benzoate (500 mg, 2.0 mmol) in glacial acetic acid (1.9 mL) in a flask cooled to 0–5°C.

  • Add concentrated nitric acid (HNO₃, 4.5 mL) dropwise while maintaining the temperature between 0–5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, dry over Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate . (Yield: 92.75%).

Step 3: Catalytic Transfer Hydrogenation (Reduction)

Causality: The final step is the reduction of the nitro group to an amine. While various reducing agents can accomplish this, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen source is a preferred method in industrial and laboratory settings. This method is highly efficient, proceeds under mild conditions (room temperature), avoids the need for high-pressure hydrogenation gas cylinders, and typically results in very clean conversions with high yields.[5] The ammonium formate decomposes in situ on the palladium surface to provide hydrogen, carbon dioxide, and ammonia.[6]

Protocol:

  • To a flask containing 10% Pd/C (45 mg), add propan-2-ol (1.59 mL).

  • Add a solution of ammonium formate (0.265 g) in water (0.2 mL) and stir the mixture at room temperature for 1 minute to activate the catalyst.

  • Add Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (0.15 g, 0.41 mmol) to the reaction mixture.

  • Stir vigorously at room temperature for 20 minutes.

  • Filter the mixture to remove the catalyst, washing the filter cake with ethyl acetate and propan-2-ol.

  • Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain This compound . (Yield: 95.1%).[4]

Structural Characterization: Spectroscopic Analysis

Validation of the structure at each step is critical. ¹H NMR spectroscopy is a primary tool for this purpose.

¹H NMR Data (CDCl₃, 500 MHz):

  • Ethyl 3,4-bis(2-methoxyethoxy)benzoate (Intermediate 1):

    • δ 7.66 (dd, 1H, J = 8.5 & 2.0 Hz, H-6)

    • δ 7.58 (d, 1H, J = 2.0 Hz, H-2)

    • δ 6.90 (d, 1H, J = 8.5 Hz, H-5)

    • δ 4.34 (q, 2H, J = 7.0 Hz, -OCH₂CH₃)

    • δ 4.20 (m, 4H, 2x -OCH₂CH₂OCH₃)

    • δ 3.80 (m, 4H, 2x -OCH₂CH₂OCH₃)

    • δ 3.46 (s, 3H, -OCH₃)

    • δ 3.45 (s, 3H, -OCH₃)

    • δ 1.37 (t, 3H, J = 7.0 Hz, -OCH₂CH₃)[4]

  • This compound (Final Product):

    • δ 7.41 (s, 1H, H-Ar)

    • δ 6.14 (s, 1H, H-Ar)

    • δ 5.65 (br, 2H, -NH₂)

    • δ 4.26-4.31 (q, 2H, J=7.10 Hz, -OCH₂CH₃)

    • δ 4.06-4.10 (m, 4H, 2x -OCH₂CH₂OCH₃)

    • δ 3.71-3.77 (m, 4H, 2x -OCH₂CH₂OCH₃)

    • δ 3.43 (s, 6H, 2x -OCH₃)

    • δ 1.34-1.37 (t, 3H, J= 7.10 Hz, -OCH₂CH₃)

Application in Heterocyclic Synthesis: The Gateway to Quinazolinones

The strategic value of this compound lies in its ability to serve as a precursor to fused heterocyclic systems. The ortho-disposition of the amine and ester functionalities makes it an ideal substrate for constructing the quinazolinone core, which is a privileged scaffold in medicinal chemistry.

Quinazolinone_Formation StartingMaterial Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate Reaction Cyclization StartingMaterial->Reaction Formamide, Ammonium Formate, 160-165°C Product 6,7-bis(2-methoxyethoxy) -quinazolin-4(3H)-one Reaction->Product NextStep Chlorination Product->NextStep Oxalyl Chloride or POCl₃ FinalIntermediate 4-chloro-6,7-bis (2-methoxyethoxy)quinazoline NextStep->FinalIntermediate

Caption: Key transformation into the quinazolinone scaffold.

This cyclization is a critical step in the synthesis of Erlotinib.[7] The resulting 4-chloroquinazoline is a highly reactive intermediate, primed for nucleophilic aromatic substitution (SNAᵣ) at the C4 position with an appropriate amine (e.g., 3-ethynylaniline) to complete the synthesis of the target drug.

Protocol: Quinazolinone Ring Formation
  • Combine this compound (25 g) and ammonium formate (5 g) in formamide (38 mL).

  • Heat the stirred mixture to 160-165°C under a nitrogen atmosphere for 2 hours.

  • Cool the reaction and add cold water to precipitate the product.

  • Recover the solid by filtration, wash with cold water, and dry to yield 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one .[7]

Alternative Synthetic Strategies

While the route from ethyl 3,4-dihydroxybenzoate is prevalent, an alternative synthesis has been developed starting from 3,4-bis(2-methoxyethoxy)benzonitrile. This pathway also proceeds through a nitration and subsequent reduction of the nitro group to an amine. The key difference lies in the final cyclization precursor being a 2-aminobenzonitrile instead of a 2-aminobenzoate. This route ultimately converges on the same downstream intermediates for Erlotinib synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions are essential. The hydrochloride salt of the title compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to rational molecular design. Its synthesis is robust and high-yielding, and its structural features are precisely tuned for its primary application in the construction of quinazolinone-based kinase inhibitors. While its fame is largely tied to the synthesis of Erlotinib, the inherent reactivity of the aniline nitrogen and the potential for further functionalization of the aromatic ring suggest that its utility may extend to other areas of medicinal chemistry and materials science. For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and handling of this building block is a valuable asset in the efficient and innovative construction of complex molecular architectures.

References

Methodological & Application

Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a key advanced intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Erlotinib is a critical therapeutic agent for the treatment of non-small-cell lung cancer and pancreatic cancer. The purity and quality of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by scientific literature. The described four-step synthesis is designed to be robust and scalable, providing a clear pathway for researchers in the field.

Overall Synthetic Scheme

The synthesis commences with the readily available 3,4-dihydroxybenzoic acid and proceeds through four distinct chemical transformations: O-alkylation, esterification, nitration, and a final reduction to yield the target compound.

Synthetic_Scheme A 3,4-Dihydroxybenzoic Acid B 3,4-bis(2-methoxyethoxy)benzoic Acid A->B Step 1: O-Alkylation C Ethyl 3,4-bis(2-methoxyethoxy)benzoate B->C Step 2: Esterification D Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate C->D Step 3: Nitration E This compound D->E Step 4: Reduction

Caption: Four-step synthesis of the target compound.

Materials and Safety

Chemicals and Reagents:

Chemical NameCAS No.Molecular FormulaSupplier SuggestionKey Hazards
3,4-Dihydroxybenzoic acid99-50-3C₇H₆O₄Sigma-AldrichSkin/eye/respiratory irritant[1]
1-Chloro-2-methoxyethane627-42-9C₃H₇ClOAlfa AesarFlammable, harmful if swallowed, skin/eye irritant
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Flinn ScientificSkin/eye irritant, harmful if swallowed[3]
Tetrabutylammonium iodide (TBAI)311-28-4C₁₆H₃₆INCole-ParmerSkin/eye/respiratory irritant, harmful if swallowed[4][5]
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOMerck MilliporeFlammable, reproductive toxicity, irritant[6]
Potassium Hydroxide (KOH)1310-58-3KOHFlinn ScientificCorrosive, severe skin burns and eye damage[7]
Ethanol (EtOH)64-17-5C₂H₆OFisher ScientificHighly flammable
Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄Sigma-AldrichCorrosive, severe skin burns and eye damage
Fuming Nitric Acid (HNO₃)7697-37-2HNO₃Lab AlleyOxidizer, corrosive, may be fatal if inhaled[8][9]
Glacial Acetic Acid64-19-7C₂H₄O₂Chief Medical SuppliesFlammable, corrosive, severe burns[10]
Ammonium Formate (HCOONH₄)540-69-2CH₅NO₂Fisher ScientificSkin/eye irritant[11][12]
Palladium on Carbon (10% Pd/C)7440-05-3Pd/CSigma-AldrichFlammable solid
Ethyl Acetate141-78-6C₄H₈O₂Flinn ScientificHighly flammable, eye irritant, may cause drowsiness[13][14]
2-Propanol67-63-0C₃H₈OMerck MilliporeHighly flammable, eye irritant, may cause drowsiness[2][15]

Safety Precautions:

  • Personal Protective Equipment (PPE): All procedures must be conducted while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable for most listed chemicals, but check specific SDS for prolonged contact).

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of volatile, corrosive, or toxic fumes and dust.

  • Handling of Corrosives and Oxidizers: Extreme caution must be exercised when handling concentrated acids (H₂SO₄, HNO₃) and bases (KOH). Always add acid to water, never the reverse. Fuming nitric acid is a strong oxidizer and should be kept away from combustible materials.

  • Handling of Flammable Solvents: Ethanol, ethyl acetate, DMF, and 2-propanol are flammable. Ensure there are no open flames or spark sources in the vicinity. Use appropriate heating methods (e.g., heating mantle with a stirrer, oil bath).

  • Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and in the presence of solvents. Handle in an inert atmosphere when possible, and do not allow the catalyst to dry completely on filter paper.

Detailed Synthesis Protocol

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic Acid

This step involves a Williamson ether synthesis to alkylate the two hydroxyl groups of 3,4-dihydroxybenzoic acid.

Mechanism Insight: Potassium carbonate is a mild base that deprotonates the more acidic carboxylic acid and the phenolic hydroxyl groups. Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst, facilitating the reaction between the phenoxide anions and the alkyl halide, which may have limited solubility in the polar aprortic solvent, DMF. The reaction is followed by saponification of the initially formed ester.

Procedure:

  • To a stirred solution of 3,4-dihydroxybenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 4.0 eq) and tetrabutylammonium iodide (TBAI, 0.1 eq).

  • To this suspension, add 1-chloro-2-methoxyethane (4.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 85 °C and maintain for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the DMF under reduced pressure.

  • To the residue, add a solution of potassium hydroxide (KOH, 3.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of ~2-3, which will precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3,4-bis(2-methoxyethoxy)benzoic acid as a solid.

Step 2: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

This is a classic Fischer esterification reaction.

Mechanism Insight: In the presence of a strong acid catalyst like sulfuric acid, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The nucleophilic oxygen of ethanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst. Using excess ethanol shifts the equilibrium towards the product side.

Procedure:

  • Suspend 3,4-bis(2-methoxyethoxy)benzoic acid (1.0 eq) in absolute ethanol (used in excess, acting as both reagent and solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain Ethyl 3,4-bis(2-methoxyethoxy)benzoate. The product can be used in the next step without further purification if it is of sufficient purity.

  • Characterization Data: 1H-NMR (CDCl₃): δ 1.32 (t, 3H), 3.41 (s, 6H), 3.76 (m, 4H), 4.15 (m, 4H), 4.29 (q, 2H), 6.85 (d, 1H), 7.53 (dd, 1H), 7.63 (dd, 1H).[3]

Step 3: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

This step is an electrophilic aromatic substitution (nitration).

Mechanism Insight: The combination of nitric acid and a strong acid (in this case, the reaction can be performed with nitric acid in acetic acid) generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring, activated by the two electron-donating methoxyethoxy groups, attacks the nitronium ion. The ortho position to the ester and one of the alkoxy groups is sterically accessible and electronically activated, leading to regioselective nitration.

Procedure:

  • Dissolve Ethyl 3,4-bis(2-methoxyethoxy)benzoate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The product will precipitate as a solid or oil. If it's an oil, extract it with ethyl acetate. If it's a solid, filter it.

  • Wash the organic extract or the solid product with water, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.

  • Characterization Data: Physical appearance: white or off-white powder. Boiling Point: 467.8°C.[1]

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine using catalytic transfer hydrogenation.

Mechanism Insight: This method provides a safe and efficient alternative to using high-pressure hydrogen gas. In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia in situ. The hydrogen is adsorbed onto the surface of the palladium catalyst and is then transferred to the nitro group, reducing it to the corresponding amine. This method is known for its high selectivity, often leaving other functional groups like esters intact.

Procedure:

  • Dissolve Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

  • To this solution, add ammonium formate (HCOONH₄, 4-5 eq).

  • Carefully add 10% Palladium on Carbon (Pd/C, ~10% w/w of the nitro compound) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (usually 2-4 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel to yield pure this compound.

  • Characterization Data: ¹H-NMR (CDCl₃): δ 1.34-1.37 (t, 3H), 3.43 (s, 6H), 3.71-3.77 (m, 4H), 4.06-4.10 (m, 4H), 4.26-4.31 (q, 2H), 5.65 (br, 2H, NH₂), 6.14 (s, 1H, HAr), 7.41 (s, 1H, HAr).

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: O-Alkylation & Saponification cluster_step2 Step 2: Esterification cluster_step3 Step 3: Nitration cluster_step4 Step 4: Reduction s1_react React 3,4-dihydroxybenzoic acid with 1-chloro-2-methoxyethane (K2CO3, TBAI, DMF, 85°C) s1_workup1 Remove DMF s1_react->s1_workup1 s1_sapon Saponify with KOH in EtOH/H2O s1_workup1->s1_sapon s1_workup2 Acidify, Filter & Dry s1_sapon->s1_workup2 s1_prod Intermediate 1: 3,4-bis(2-methoxyethoxy)benzoic Acid s1_workup2->s1_prod s2_react React Intermediate 1 with Ethanol (H2SO4 cat., reflux) s1_prod->s2_react s2_workup Solvent Removal & Extraction s2_react->s2_workup s2_prod Intermediate 2: Ethyl 3,4-bis(2-methoxyethoxy)benzoate s2_workup->s2_prod s3_react React Intermediate 2 with HNO3 in Acetic Acid (0-5°C) s2_prod->s3_react s3_workup Quench on Ice & Extraction s3_react->s3_workup s3_prod Intermediate 3: Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate s3_workup->s3_prod s4_react Reduce Intermediate 3 (NH4HCO2, Pd/C, EtOH/H2O, RT) s3_prod->s4_react s4_workup Filter Catalyst & Extraction s4_react->s4_workup s4_purify Recrystallization / Chromatography s4_workup->s4_purify s4_prod Final Product: This compound s4_purify->s4_prod

Caption: Detailed workflow for the multi-step synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development, particularly in the synthesis of Erlotinib and related compounds. The inclusion of mechanistic insights aims to provide a deeper understanding of the chemical transformations involved, empowering scientists to troubleshoot and adapt the protocol as needed.

References

purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Fidelity Purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate via Optimized Flash Column Chromatography

Abstract

This document provides a comprehensive guide and detailed protocols for the purification of this compound, a key intermediate in the synthesis of several pharmaceuticals, including the EGFR inhibitor Erlotinib[1][2][3]. The inherent basicity of the aromatic amine moiety presents specific challenges for traditional silica gel chromatography, often resulting in poor separation, significant peak tailing, and reduced yield. This guide elucidates the underlying principles of these challenges and presents two robust protocols designed to achieve high purity (>99%). We will explore a standard silica gel method modified with a basic additive and a more advanced method utilizing an amine-functionalized stationary phase. This application note is intended for researchers, chemists, and process development scientists seeking a reliable, scalable, and efficient purification strategy.

Introduction & Purification Strategy

This compound is a moderately polar aromatic compound containing an ethyl ester, two methoxyethoxy side chains, and a primary aromatic amine. The primary challenge in its purification via normal-phase chromatography stems from the interaction between the basic amino group (-NH₂) and the acidic silanol groups (Si-OH) on the surface of standard silica gel[4]. This acid-base interaction can lead to irreversible adsorption or slow, non-linear elution kinetics, manifesting as severe peak tailing and compromising resolution.

The core of a successful purification strategy is to mitigate this undesirable interaction. This can be achieved through two primary approaches:

  • Neutralizing the Stationary Phase: By introducing a small amount of a competing, volatile base (e.g., triethylamine, TEA) into the mobile phase, the acidic sites on the silica are effectively passivated. This allows the target amine to elute more symmetrically[4].

  • Altering the Stationary Phase Chemistry: Employing a stationary phase where the surface chemistry is inherently more compatible with basic compounds, such as amine-functionalized silica, provides an alkaline environment that prevents the problematic acid-base interaction from the outset[5].

The choice between these strategies depends on the specific impurity profile of the crude material, available resources, and downstream processing requirements.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is foundational to method development.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 179688-27-8[6][7]
Molecular Formula C₁₅H₂₃NO₆[6][8]
Molecular Weight 313.35 g/mol [6][8]
Appearance Off-white to pale yellow solid[7][9]
Predicted pKa 2.52 ± 0.10 (for the conjugate acid)[7]

Pre-Purification: TLC Method Development

Before committing to a column, thin-layer chromatography (TLC) must be performed to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has an Rƒ value of approximately 0.25 - 0.35 , which generally provides the best separation in column chromatography[10].

Table 2: Recommended Starting Conditions for TLC Analysis
ParameterRecommendationRationale
Stationary Phase Standard Silica Gel 60 F₂₅₄ platesTo mimic the conditions of the primary column protocol.
Mobile Phase System 1 Hexane / Ethyl Acetate (Gradient)A standard, versatile system for moderately polar compounds.
Mobile Phase System 2 Dichloromethane / Methanol (Gradient)A more polar system if the compound shows low mobility in System 1.
Additive 0.5 - 1% (v/v) Triethylamine (TEA)To assess its effect on tailing and mobility. Run plates with and without TEA.
Visualization UV Light (254 nm) and/or Potassium Permanganate stainThe aromatic rings will be UV active. The amine group can be oxidized by permanganate, providing a secondary visualization method.

Experimental Insight: When running test plates, observe not only the Rƒ value but also the spot shape. A round, well-defined spot is ideal. A "comet-like" streak or tail, especially on a plate run without TEA, is a clear indicator of strong interaction with the silica and confirms the need for a modified approach.

Purification Workflow: A Decision Diagram

The following diagram outlines the logical workflow for selecting the appropriate purification protocol based on initial TLC analysis.

Purification_Workflow start Crude Product Analysis (TLC with & without TEA) decision Significant Tailing on non-TEA plate? start->decision protocol_a Protocol 1: Standard Silica Gel + TEA in Mobile Phase decision->protocol_a  Yes (Option 1) protocol_b Protocol 2: Amine-Functionalized Silica (No TEA needed) decision->protocol_b  Yes (Option 2) standard_chrom Proceed with Standard Silica Chromatography (No Additives) decision->standard_chrom  No run_column Perform Column Chromatography protocol_a->run_column protocol_b->run_column standard_chrom->run_column end_node Pure Compound (>99%) run_column->end_node

Caption: Decision workflow for selecting the optimal purification strategy.

Protocol 1: Standard Silica Gel with Triethylamine Additive

This protocol is a cost-effective and widely applicable method for purifying basic amines when amine-functionalized silica is not available.

Principle

The addition of a competing base, triethylamine (TEA), to the mobile phase serves to neutralize the acidic silanol groups on the silica surface. This minimizes the non-ideal interactions with the target amine, resulting in a more symmetrical peak shape and improved chromatographic performance.

Materials and Reagents
  • Crude this compound

  • Silica Gel (flash grade, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA), ≥99.5%

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Glass chromatography column with stopcock

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Methodology
  • Mobile Phase Preparation: Based on TLC results, prepare the eluent. For example, if a 7:3 Hexane:Ethyl Acetate mixture provided the target Rƒ, prepare a bulk volume. Crucially, add 0.5-1% v/v of triethylamine to the final mixture.

  • Column Packing (Slurry Method):

    • Clamp the column vertically. Place a small cotton or glass wool plug at the bottom.

    • Add a ~1 cm layer of sand.

    • In a separate beaker, create a slurry of silica gel in the prepared mobile phase (approx. 30-50 times the weight of your crude sample).

    • Pour the slurry into the column. Use additional mobile phase to rinse the beaker and top up the column.

    • Gently tap the column to ensure even packing and dislodge air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column bed.

    • Gently add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin elution, applying gentle head pressure if necessary to achieve a steady flow rate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the plate using the mobile phase and visualize under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator. The use of TEA may require co-evaporation with a solvent like toluene to remove final traces.

Protocol 2: Amine-Functionalized Silica Gel Chromatography

This is the preferred method for achieving the highest purity and recovery, as it directly addresses the root cause of the purification challenge.

Principle

Amine-functionalized silica provides a weakly basic surface environment[5]. This eliminates the need for mobile phase modifiers like TEA, simplifying the process and post-purification workup. The basic surface prevents interaction with the target amine, leading to sharper peaks, better resolution, and often allowing the use of less polar, less hazardous mobile phases like hexane/ethyl acetate[5].

Materials and Reagents
  • Crude this compound

  • Amine-functionalized Silica Gel (pre-packed column or bulk media)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • All other materials as listed in Protocol 1.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare the optimal mobile phase as determined by TLC (on a standard silica plate, as the relative elution order is often maintained). No triethylamine is needed.

  • Column Packing and Sample Loading: Follow the same procedures as described in Protocol 1 (Steps 4.3.2 and 4.3.3), using the amine-functionalized silica.

  • Elution and Fraction Collection: Proceed as in Protocol 1 (Step 4.3.4). You may observe a faster elution and require smaller fraction volumes to ensure good separation.

  • Fraction Analysis and Solvent Removal: Follow the same procedures as in Protocol 1 (Steps 4.3.5 and 4.3.6). The workup is simplified due to the absence of TEA.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Poor separation Mobile phase is too polar; compounds are eluting too quickly (high Rƒ).Column was overloaded.Decrease the polarity of the mobile phase.Reduce the amount of crude material loaded onto the column (a general rule is 1-5% of the silica weight).
Peak Tailing (in Protocol 1) Insufficient TEA in the mobile phase.Crude sample is acidic.Increase TEA concentration to 1-1.5%.Consider pre-treating the crude sample with a mild base and filtering before loading.
Cracked/Channeled Column Bed Column was packed improperly or ran dry.This is often unrecoverable. The column must be repacked carefully, ensuring the silica bed is never exposed to air.

Conclusion

The purification of this compound is readily achievable with high fidelity when the basic nature of the analyte is properly addressed. While standard silica gel modified with triethylamine offers a viable solution, the use of amine-functionalized silica is the superior method , providing a more robust, efficient, and simplified workflow. Proper TLC analysis is paramount to defining the initial conditions for either protocol, ensuring a successful and predictable separation.

References

Topic: A Protocol for the Recrystallization and Purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol and scientific rationale for the purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0) via recrystallization. This compound is a critical intermediate in the synthesis of Erlotinib, a targeted therapy for cancer.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of its precursors, making robust purification methods essential.[3][4] This guide explains the fundamental principles of recrystallization as applied to amine hydrochloride salts, outlines a step-by-step protocol using a validated solvent system, and provides troubleshooting guidance to ensure high purity and yield.

Introduction: The Importance of Purity

This compound hydrochloride is a key building block in the chemical pathway to produce Erlotinib.[5] In pharmaceutical manufacturing, controlling the impurity profile of intermediates is a critical step that impacts the quality, safety, and efficacy of the final drug product.[6] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[7][8]

The subject molecule contains a primary amine, which can be challenging to crystallize directly.[9] Conversion to a hydrochloride salt enhances the compound's crystallinity by forming a stable, ordered ionic lattice, which is conducive to forming high-purity crystals.[10] The presence of two methoxyethoxy groups also enhances its solubility in polar solvents, a key characteristic that we will leverage in the selection of an appropriate recrystallization solvent.[5]

The Principle of Recrystallization for Amine Salts

Recrystallization is a purification process that relies on the differential solubility of a compound in a given solvent at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature.[3] Impurities, which are present in much lower concentrations, will either remain in the solution or will be removed during a hot filtration step if they are insoluble. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.

Why a Hydrochloride Salt?

  • Enhanced Crystallinity: Primary amines often have weaker intermolecular interactions, leading to poor crystal formation.[9] By protonating the amine with hydrochloric acid, a stable salt is formed. The resulting ionic interactions and the ability of the chloride ion to act as a strong hydrogen bond acceptor promote the formation of a well-defined and robust crystal lattice.[10]

  • Modified Solubility: The salt form significantly alters the compound's solubility profile, often making it more soluble in polar solvents than the free base, which expands the range of potential recrystallization solvents.

The logical workflow for selecting a solvent and executing the recrystallization is depicted below.

G cluster_prep Phase 1: Solvent Screening & Selection cluster_exec Phase 2: Recrystallization Protocol cluster_val Phase 3: Validation A Characterize Crude Material (Purity, Impurities) B Test Solubility in Candidate Solvents (e.g., Isopropanol, Ethanol, Water) A->B C Select Solvent System: High solubility when hot, Low solubility when cold B->C D Dissolve Compound in Minimum Hot Solvent C->D Proceed with chosen solvent E Hot Filtration (Optional) To remove insoluble impurities D->E F Slow Cooling To induce crystallization E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash Crystals With cold solvent G->H I Dry Crystals Under vacuum H->I J Analyze Purity (HPLC, NMR, LC-MS) I->J Purified Product K Determine Yield & Melting Point J->K G solubility Solubility (g/100mL) temp Temperature (°C) origin origin->solubility origin->temp p1 p2 p1->p2  Solubility Curve  of Target Compound lab1 Low Temp: Low Solubility (Crystals Form) lab2 High Temp: High Solubility (Compound Dissolves) impurity_line Impurity Concentration (Stays in solution) 0.5,0.5 0.5,0.5 3.5,0.5 3.5,0.5 0.5,0.5->3.5,0.5

References

Application Note: Comprehensive Analytical Characterization of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. As a critical intermediate in the synthesis of the antineoplastic agent Erlotinib, rigorous quality control is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide offers field-proven protocols and theoretical justifications for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals to ensure identity, purity, and structural integrity of this key pharmaceutical intermediate.

Introduction: The Gatekeeper to API Quality

This compound is a cornerstone in the synthetic pathway of Erlotinib, a widely used tyrosine kinase inhibitor for cancer therapy. The purity and structural fidelity of this intermediate directly impact the quality of the final drug product. The presence of impurities, arising from starting materials, by-products, or degradation, can lead to downstream synthetic challenges and potentially introduce toxic components into the API.[2][3][4]

Therefore, a multi-faceted analytical approach is not merely a procedural step but a fundamental requirement of quality control.[5] This application note establishes a framework of orthogonal analytical techniques, where each method provides a unique and complementary piece of information. By integrating data from chromatography (which assesses purity) and spectroscopy (which confirms structure), a complete and unambiguous profile of the intermediate can be established.

Compound Profile:

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--
CAS Number 179688-27-8--INVALID-LINK--
Molecular Formula C₁₅H₂₃NO₆--INVALID-LINK--
Molecular Weight 313.35 g/mol --INVALID-LINK--
Structure Chemical structure of this compound

Chromatographic Analysis: Purity and Identification

Chromatographic methods are the gold standard for separating and quantifying components within a mixture, making them indispensable for purity assessment.[6]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Expertise & Causality: Reversed-Phase HPLC (RP-HPLC) is the method of choice due to the compound's moderate polarity and aromatic nature, which allows for strong interaction with a nonpolar stationary phase.[7][8][9] A C18 (octadecylsilane) column provides the necessary hydrophobicity for effective retention and separation from potential impurities. The mobile phase, a mixture of water and acetonitrile, allows for the elution of the analyte. A small amount of formic acid is added to the mobile phase to protonate the aniline (-NH₂) group. This is a critical step; protonation prevents peak tailing by ensuring a single ionic state for the analyte, leading to sharper, more symmetrical peaks and thus more accurate quantification.[10]

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (chosen to leverage the strong absorbance of the benzoate chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system suitability is verified by ensuring the tailing factor for the main peak is ≤ 2.0 and the resolution between the main peak and any adjacent impurity is ≥ 1.5.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Expertise & Causality: Coupling the separation power of HPLC with the definitive mass detection of a mass spectrometer provides unambiguous identity confirmation. Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar, thermally labile molecules, minimizing fragmentation and maximizing the abundance of the molecular ion. The analysis is performed in positive ion mode ([M+H]⁺) because the primary amine group is readily protonated.

Protocol: LC-MS Identity Verification

  • LC System: Utilize the same LC method as described in Section 2.1.

  • Mass Spectrometer: Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Expected Mass: C₁₅H₂₃NO₆ (MW = 313.35)

  • Observed Ion: [M+H]⁺ = 314.35 ± 0.2 Da

The presence of this ion at the retention time established by the HPLC-UV method provides powerful confirmation of the compound's identity.

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity, spectroscopy validates the molecular structure. It ensures that the correct molecule has been synthesized, with all atoms in their proper arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for de novo structure elucidation of organic molecules.[11][12][13] ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected solubility. Tetramethylsilane (TMS) is used as an internal standard.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Acquisition: Acquire with a 30° pulse angle, 8 scans, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program (e.g., DEPTQ or PENDANT) to obtain full carbon information, including quaternary carbons.

Predicted NMR Data & Interpretation:

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Assignment Predicted Shift (ppm) Multiplicity Integration
-O-CH₂-CH₃ 1.35 triplet 3H
-O-CH₂-CH₃ 4.30 quartet 2H
-O-CH₃ 3.40 singlet 6H (2 x -OCH₃)
-O-CH₂-CH₂-O- 3.75 triplet 4H (2 x -OCH₂)
-O-CH₂-CH₂-O- 4.15 triplet 4H (2 x -OCH₂)
-NH₂ 4.5-5.5 broad singlet 2H
Aromatic H 6.20 singlet 1H

| Aromatic H | 7.30 | singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Assignment Predicted Shift (ppm)
-O-CH₂-C H₃ 14.5
-O-C H₂-CH₃ 60.5
-O-C H₃ 59.0
-O-C H₂-CH₂-O- 69.0
-O-CH₂-C H₂-O- 71.0
Aromatic C (quaternary & CH) 98.0 - 150.0

| Ester C=O | 168.0 |

Note: Predicted shifts are estimates. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups.[14][15] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending). This provides a molecular "fingerprint."

Protocol: FTIR Analysis

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.

  • Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Predicted FTIR Data & Interpretation:

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3480 - 3300 N-H Symmetric & Asymmetric Stretch Primary Amine (-NH₂)
3050 - 3000 C-H Stretch Aromatic C-H
2980 - 2850 C-H Stretch Aliphatic C-H (ethyl, methoxy)
1690 - 1670 C=O Stretch Ester (conjugated)
1620 - 1580 N-H Bend Primary Amine (-NH₂)
1550 - 1450 C=C Stretch Aromatic Ring

| 1250 - 1050 | C-O Stretch | Ether & Ester |

The presence of these characteristic bands provides strong evidence for the compound's functional group makeup, corroborating the structural data from NMR.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal data sets. The diagram below illustrates a logical workflow for the characterization of a new batch of this compound.

G cluster_0 Sample Receipt & Preparation cluster_1 Primary Analysis: Purity & Identity cluster_2 Structural Confirmation cluster_3 Data Review & Reporting Sample Batch Sample Received Prep Dissolve in appropriate solvent (e.g., MeCN/H₂O) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FTIR-ATR Spectroscopy Prep->FTIR LCMS LC-MS Analysis Review Integrate & Review Data: - Purity > 99%? - Correct Mass? - NMR/FTIR Spectra Match? LCMS->Review HPLC->Review NMR->Review FTIR->Review Decision Pass / Fail Review->Decision Report Certificate of Analysis (CoA) Decision->Report Pass

Caption: Integrated workflow for the complete characterization of the pharmaceutical intermediate.

This workflow ensures that a batch is first screened for purity and identity via LC-based methods. If these initial checks are passed, full structural confirmation is performed using spectroscopic techniques. All data is then compiled and reviewed against pre-defined specifications to determine if the batch meets the quality standards required for use in API synthesis.

Conclusion

The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic methods. The protocols and insights provided in this application note establish a robust framework for ensuring the identity, purity, and structural integrity of this critical pharmaceutical intermediate. Adherence to this multi-technique approach is a cornerstone of modern quality control, ultimately safeguarding the quality of the final drug product.

References

Application Note: A Stability-Indicating HPLC Method for Purity Determination of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a key intermediate in pharmaceutical synthesis.[1] The method utilizes a reversed-phase C18 column with gradient elution and a Photodiode Array (PDA) detector for comprehensive analysis. The protocol is designed to separate the main compound from potential process-related impurities and degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3] This document provides a detailed methodology, system suitability criteria, and a framework for method validation, making it suitable for quality control and drug development environments.

Introduction and Scientific Rationale

This compound is a substituted aromatic amine derivative whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[4] A reliable analytical method is essential to quantify the main component and detect any impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and precision.[5][6]

Methodological Causality:

  • Reversed-Phase Chromatography: The analyte possesses both hydrophobic (aromatic ring, ethyl ester) and hydrophilic (amino and methoxyethoxy groups) characteristics, making reversed-phase HPLC the ideal separation mode.[7][8] A non-polar C18 stationary phase is selected to interact with the hydrophobic regions of the molecule, while a polar mobile phase facilitates elution.

  • Gradient Elution: A gradient elution, where the organic solvent concentration is increased over time, is employed. This ensures that impurities with a wide range of polarities, from highly polar to non-polar, are effectively separated and eluted from the column with good peak shape, which might not be achievable under isocratic conditions.

  • Photodiode Array (PDA) Detection: A PDA detector is utilized not only for quantification but, crucially, for assessing peak purity.[9][10] By acquiring full UV-Vis spectra across the entire peak, the detector can identify the presence of co-eluting impurities that would be missed by a single-wavelength UV detector, thereby ensuring the trustworthiness of the purity result.[11][12]

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Ultrasonic Bath.

  • Volumetric glassware (Class A).

Materials and Reagents
  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic Acid (≥98%).

  • Water (HPLC grade or Milli-Q).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. The conditions have been optimized to achieve a balance between resolution, peak shape, and analysis time.

ParameterConditionJustification
Stationary Phase C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and selectivity for aromatic compounds.[13]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid improves peak shape by protonating silanols and the analyte's amino group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B)Ensures elution of all components and re-equilibration of the column.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 35 °CMaintains consistent retention times and improves peak efficiency.
Injection Volume 10 µLStandard volume for quantitative analysis.
Detector Photodiode Array (PDA)
Detection Wavelength 254 nmA common wavelength for aromatic compounds providing good sensitivity.
Spectral Range 200 - 400 nmTo collect full spectral data for peak purity analysis.[12]

Detailed Protocols

Preparation of Solutions
  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 Methanol/Water diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Experimental Workflow

The overall process from sample preparation to final data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard (50 µg/mL) equil Equilibrate System (25 min) prep_std->equil prep_smp Prepare Sample (50 µg/mL) prep_smp->equil sst System Suitability Test (5x Standard Injections) equil->sst analysis Inject Blank, Standard, and Sample Solutions sst->analysis If SST Passes integrate Integrate Chromatograms analysis->integrate purity Perform Peak Purity Analysis (PDA Spectra) integrate->purity calculate Calculate % Purity (Area Normalization) purity->calculate

Caption: High-level workflow for the HPLC purity analysis.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution five times and evaluate the results against the criteria in the table below, which are based on common pharmaceutical industry practices.[14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
Data Analysis and Calculation

The purity of the sample is determined using the area normalization method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For peak purity assessment, the software's purity algorithm should be used to compare spectra across the main peak. A purity angle/factor less than the threshold angle/factor indicates a spectrally pure peak.[11]

Method Validation and Trustworthiness

To be considered a self-validating and trustworthy system, the analytical method must undergo validation according to ICH Q2(R1) guidelines.[5][15][16] A crucial part of this is demonstrating specificity through forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to prove that the method can separate the analyte from its potential degradation products, making it "stability-indicating".[2][3][17] The goal is to achieve 5-20% degradation of the active ingredient.[18]

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by HPLC - Assess Degradation - Check Peak Purity acid->Analysis base Base Hydrolysis (0.1 M NaOH, 60°C) base->Analysis oxid Oxidation (3% H₂O₂, RT) oxid->Analysis therm Thermal (80°C, Solid State) therm->Analysis photo Photolytic (ICH Q1B Light Box) photo->Analysis API Drug Substance (API Solution/Solid) API->acid API->base API->oxid API->therm API->photo

Caption: Logic diagram for the forced degradation study.

Protocol Steps:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8 hours), neutralize, dilute, and analyze.[18]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C. Withdraw aliquots, neutralize, dilute, and analyze.[18]

  • Oxidative Degradation: Dissolve the sample in a solution containing 3% H₂O₂ at room temperature. Monitor the reaction and analyze at appropriate time points.[18]

  • Thermal Degradation: Expose the solid sample to dry heat at 80°C. Analyze after a set period (e.g., 24 hours).

  • Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[19]

The results from these studies must show that all degradation product peaks are well-resolved from the main analyte peak, confirming the method's specificity.

Conclusion

The HPLC method described in this application note is precise, accurate, and specific for the purity determination of this compound. The use of a PDA detector provides an additional layer of confidence through peak purity analysis. The outlined forced degradation studies establish the method as stability-indicating, making it a reliable tool for quality control throughout the drug development lifecycle.

References

Application Notes & Protocols: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a highly functionalized aromatic building block of significant interest to the medicinal chemistry and drug development communities. Its unique structure, featuring a nucleophilic amine, an electrophilic ester, and two electron-donating bis(2-methoxyethoxy) groups, makes it an exceptionally versatile precursor for the synthesis of a wide array of complex heterocyclic systems. The methoxyethoxy side chains are particularly noteworthy as they often enhance the solubility and pharmacokinetic properties of the resulting molecules, a critical consideration in drug design.

This guide provides an in-depth exploration of the utility of this compound, focusing primarily on its application in the synthesis of quinazolinones. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] We will delve into the underlying principles of these syntheses, provide detailed, field-proven protocols, and illustrate how the initial quinazolinone product can be further elaborated into advanced intermediates for targeted therapies, such as the potent tyrosine kinase inhibitor, Erlotinib.[3]

Part 1: The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone ring system is a bicyclic heterocycle that has garnered immense attention due to its presence in a multitude of biologically active compounds.[2] This scaffold's rigid, planar structure and its capacity for diverse substitutions at various positions allow for fine-tuning of its interaction with biological targets. Consequently, quinazolinone derivatives have demonstrated a remarkable range of pharmacological effects.[4][5]

Key Biological Activities:

  • Anticancer: Many quinazolinone derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. Erlotinib and Gefitinib are clinically approved anticancer agents built upon this scaffold.[3]

  • Anticonvulsant: The discovery of methaqualone as a sedative-hypnotic spurred extensive research into quinazolinones for central nervous system (CNS) applications.[6] Numerous analogues have since been developed and tested, showing significant anticonvulsant properties in both Maximal Electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure models.[7][8][9][10]

  • Anti-inflammatory & Analgesic: Certain derivatives have been reported to exhibit potent anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin.[11]

  • Antimicrobial & Antiviral: The scaffold has also been explored for its efficacy against various bacterial, fungal, and viral agents.[4][7]

The inherent versatility and proven therapeutic potential of the quinazolinone core underscore the importance of efficient and reliable synthetic routes starting from precursors like this compound.

Part 2: Core Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

The most direct application of this compound is its cyclization to form the corresponding quinazolin-4(3H)-one. This transformation serves as the foundational step for creating a library of more complex derivatives.

Principle and Mechanism

This synthesis is a classic example of a condensation-cyclization reaction. The anthranilate derivative (this compound) is treated with a source of a single carbon atom, typically formamide or a mixture of formic acid and ammonium formate. The reaction proceeds via two key stages:

  • Amide Formation: The primary amino group of the anthranilate attacks the carbonyl carbon of the formamide (or activated formic acid), forming an N-formyl intermediate.

  • Intramolecular Cyclization: Under thermal conditions, the nitrogen of the newly formed amide bond performs a nucleophilic attack on the ester's carbonyl carbon. This is followed by the elimination of ethanol, leading to the formation of the stable, six-membered pyrimidinone ring, resulting in the desired quinazolinone product. The electron-donating methoxyethoxy groups facilitate this cyclization by increasing the nucleophilicity of the reacting amine.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis A Combine Starting Material, Formamide, and Formic Acid B Fit with Condenser and Heat to 160-165 °C A->B C Cool Reaction Mixture B->C Monitor via TLC (e.g., 4-6 hours) D Add Water to Precipitate C->D E Filter Solid Product D->E F Wash with Water & Dry E->F G Recrystallize from Ethanol F->G Crude Product H Characterize Product (NMR, MS, MP) G->H

Caption: Workflow for the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Detailed Experimental Protocol

Protocol 2.1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This protocol is adapted from established industrial processes for the synthesis of quinazolinone intermediates.[12]

Reagents & Materials Quantity M.W. Moles Notes
This compound32.7 g327.350.1Starting Material
Formamide100 mL45.04-Reagent and Solvent
Formic Acid (98%)5 mL46.03-Catalyst
Deionized Water500 mL--For precipitation and washing
EthanolAs needed--For recrystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (32.7 g, 0.1 mol), formamide (100 mL), and formic acid (5 mL).

  • Heating: Heat the reaction mixture in an oil bath to 160-165 °C. The mixture will become a clear solution as the temperature rises. Causality Note: High temperature is required to drive the intramolecular cyclization and elimination of ethanol.

  • Reaction Monitoring: Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting material spot indicates reaction completion.

  • Workup - Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing 500 mL of cold deionized water while stirring vigorously. A pale-yellow solid will precipitate.

  • Workup - Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel, and wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove residual formamide.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight. Typical crude yield is 85-92%.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain a pure, off-white crystalline product.

Expected Characterization Data:

Analysis Expected Result
Appearance Off-white to pale yellow solid
Melting Point ~185-188 °C
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, NH), 7.95 (s, 1H, H-2), 7.4 (s, 1H, H-5), 7.1 (s, 1H, H-8), 4.2 (m, 4H, OCH₂), 3.7 (m, 4H, OCH₂), 3.3 (s, 6H, OCH₃).
Mass Spec (ESI+) m/z = 297.1 [M+H]⁺

Part 3: Advanced Applications & Derivatization

The synthesized 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is not merely an endpoint but a versatile intermediate for creating more complex and targeted molecules. A common and critical derivatization is the conversion of the C4-oxo group into a chloro group, which acts as an excellent leaving group for nucleophilic substitution.

Protocol 3.1: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

Principle and Mechanism:

The conversion of the quinazolinone (a lactam) to the 4-chloroquinazoline (a lactim chloride) is achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack by the chloride ion. This process transforms the relatively unreactive C4-position into a highly electrophilic site, primed for reaction with nucleophiles.

G A Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate B 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one A->B Cyclization (Protocol 2.1) C 4-chloro-6,7-bis (2-methoxyethoxy)quinazoline B->C Chlorination (Protocol 3.1) D [6,7-bis(2-methoxyethoxy)quinazolin-4-yl] -(3-ethynylphenyl)amine (Erlotinib Core) C->D SₙAr with 3-ethynylaniline

References

Preparation of Deuterated Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: An Application Note and Protocol for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Deuterium Labeling in Pharmaceutical Development

In the landscape of modern drug discovery and development, the strategic incorporation of stable isotopes, particularly deuterium, into pharmaceutical candidates has emerged as a pivotal tool.[1] This technique, known as isotopic labeling, offers profound insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The substitution of hydrogen with deuterium can induce a kinetic isotope effect, where the stronger carbon-deuterium bond can retard metabolic pathways involving C-H bond cleavage.[1] This can lead to an improved pharmacokinetic profile, including enhanced metabolic stability, longer half-life, and potentially reduced toxic metabolite formation. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of several pharmacologically active molecules, including the targeted cancer therapy agent, Erlotinib.[3][4] The preparation of its deuterated analogue is therefore of significant interest for preclinical and clinical studies to elucidate its metabolic fate and optimize its therapeutic potential.

This application note provides a comprehensive guide for the preparation of deuterated this compound. We present a detailed, field-proven protocol for the synthesis of the precursor molecule followed by a robust method for deuterium incorporation via transition metal-catalyzed hydrogen isotope exchange (HIE). The causality behind experimental choices is explained, and self-validating systems for protocol integrity are described.

Synthetic Strategy: A Two-Stage Approach

The preparation of deuterated this compound is approached in two main stages:

  • Synthesis of the Non-Deuterated Precursor: The initial step involves the synthesis of high-purity this compound. A reliable and scalable synthesis is crucial to ensure a consistent supply of starting material for the subsequent deuteration step.

  • Deuterium Labeling via Iridium-Catalyzed Hydrogen Isotope Exchange: For the selective incorporation of deuterium onto the aromatic ring, a transition metal-catalyzed Hydrogen Isotope Exchange (HIE) reaction is employed. Iridium-based catalysts have demonstrated remarkable efficiency and selectivity for the ortho-deuteration of aromatic compounds containing directing functional groups such as amines and esters.[5][6] This method offers a direct and atom-economical approach to isotopic labeling under relatively mild conditions.[7]

Visualizing the Workflow

The overall experimental workflow is depicted in the following diagram:

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Deuteration cluster_2 Part 3: Analysis A Starting Materials: 3,4-bis(2-methoxyethoxy)benzoic acid B Esterification A->B C Nitration B->C D Reduction C->D E This compound D->E F Precursor + Iridium Catalyst + D2O E->F G Hydrogen Isotope Exchange (HIE) F->G H Purification G->H I Deuterated Product H->I J NMR Spectroscopy (1H, 2H) I->J K Mass Spectrometry (MS) I->K L Purity & Isotopic Enrichment Analysis J->L K->L

Figure 1. A schematic overview of the synthesis, deuteration, and analysis workflow.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the synthesis of the non-deuterated precursor, which is a multi-step process involving esterification, nitration, and subsequent reduction of the nitro group.

Materials and Reagents:

ReagentSupplierPurity
3,4-bis(2-methoxyethoxy)benzoic acidSigma-Aldrich≥98%
Ethanol (absolute)Merck≥99.8%
Sulfuric acid (concentrated)Fisher Scientific95-98%
Nitric acid (fuming)Sigma-Aldrich≥90%
Iron powderAlfa Aesar-325 mesh, 99%
Ammonium chlorideVWR Chemicals≥99.5%
Ethyl acetateFisher ScientificHPLC Grade
Dichloromethane (DCM)VWR ChemicalsHPLC Grade
Sodium bicarbonate (saturated solution)--
Brine (saturated NaCl solution)--
Anhydrous sodium sulfateAcros Organics≥99%

Protocol:

  • Esterification:

    • To a solution of 3,4-bis(2-methoxyethoxy)benzoic acid (1.0 equiv) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equiv) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ethyl ester.

  • Nitration:

    • Cool the ethyl 4,5-bis(2-methoxyethoxy)benzoate (1.0 equiv) to 0 °C.

    • Add fuming nitric acid dropwise with vigorous stirring, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude nitro-compound.

  • Reduction:

    • To a mixture of the crude nitro-compound (1.0 equiv) in ethanol and water, add iron powder (5.0 equiv) and ammonium chloride (1.0 equiv).

    • Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Part 2: Deuteration of this compound

This protocol utilizes an iridium-based catalyst for the ortho-selective deuteration of the aromatic ring. The amino group acts as a directing group, facilitating the C-H activation at the adjacent positions.

Materials and Reagents:

ReagentSupplierPurity/Isotopic Enrichment
This compound(Synthesized above)-
[Ir(cod)(IMes)Cl] (Chloro(1,5-cyclooctadiene)(1,3-dimesitylimidazol-2-ylidene)iridium(I))Strem Chemicals98%
Deuterium oxide (D₂O)Cambridge Isotope Laboratories99.9 atom % D
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%, inhibitor-free
Argon gasAirgasHigh purity

Protocol:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv) and [Ir(cod)(IMes)Cl] (0.02 equiv).

    • Add anhydrous THF (5 volumes) to dissolve the solids.

    • Degas the solution by three freeze-pump-thaw cycles.

  • Deuteration Reaction:

    • Add deuterium oxide (D₂O, 10 equiv) to the reaction mixture via syringe.

    • Heat the mixture to 80 °C and stir vigorously for 24-48 hours. The reaction progress can be monitored by taking aliquots and analyzing by ¹H NMR to observe the disappearance of the ortho-proton signals.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the deuterated product.

Characterization and Data Analysis

The successful incorporation of deuterium and the purity of the final product must be rigorously confirmed.

Table 1: Analytical Techniques for Characterization

TechniquePurpose
¹H NMR Spectroscopy To confirm the disappearance or reduction in the integration of the signals corresponding to the aromatic protons at the ortho positions relative to the amino group.
²H NMR Spectroscopy To directly observe the deuterium signal and confirm its incorporation at the desired positions.
Mass Spectrometry (MS) To determine the molecular weight of the deuterated product and calculate the isotopic enrichment by analyzing the mass distribution of the molecular ion peak.[8]
HPLC/UPLC To assess the chemical purity of the final compound.

Data Interpretation:

  • ¹H NMR: A decrease in the integral value of the aromatic proton signals adjacent to the amino group will indicate successful deuteration.

  • MS: The mass spectrum will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuteration.

Conclusion and Further Applications

This application note provides a detailed and robust protocol for the preparation of deuterated this compound. The two-stage synthetic approach, culminating in a highly efficient iridium-catalyzed hydrogen isotope exchange, offers a reliable method for obtaining this valuable isotopically labeled compound. The rigorous analytical characterization ensures the quality and isotopic enrichment of the final product, making it suitable for use in demanding applications such as pharmacokinetic and metabolic studies. The principles and techniques described herein can be adapted for the deuteration of other complex aromatic molecules, highlighting the versatility of transition metal-catalyzed HIE in modern pharmaceutical research.

References

scale-up synthesis of Erlotinib intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Scale-Up Synthesis of Key Intermediates for Erlotinib Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Scalable Synthesis of Erlotinib Intermediates

Introduction

Erlotinib, marketed as Tarceva®, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] It functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with adenosine triphosphate (ATP) at the catalytic site.[2][3][4] The efficacy of Erlotinib is critically dependent on the purity and quality of the active pharmaceutical ingredient (API). This, in turn, relies on a robust, scalable, and economically viable synthetic process for its key intermediates.

This guide provides a detailed examination of the manufacturing process for two pivotal intermediates in Erlotinib synthesis: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one and its activated successor, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . We will dissect the causality behind the chosen synthetic routes, offer detailed, field-proven protocols, and address the critical considerations for transitioning from bench-scale to pilot-plant production.

Overall Synthetic Strategy

The most common and industrially adopted synthesis of Erlotinib is a convergent process.[3] This strategy involves the independent preparation of the quinazoline core and the aniline side chain, followed by a final coupling reaction. This approach is advantageous for scale-up as it allows for the optimization of each branch of the synthesis separately and maximizes the overall yield by introducing the complex and costly aniline component at the final stage.

The logical flow of this synthesis is depicted below.

G cluster_0 Quinazoline Core Synthesis cluster_1 Side-Chain cluster_2 Final Product Assembly A Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate B Intermediate 1: 6,7-Bis(2-methoxyethoxy) quinazolin-4(3H)-one A->B Cyclization (Formamide) C Intermediate 2: 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline B->C Chlorination (POCl3 or SOCl2) E Erlotinib C->E Nucleophilic Aromatic Substitution D 3-Ethynylaniline D->E

Figure 1: Convergent synthetic workflow for Erlotinib.

Part 1: Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (Intermediate 1)

This intermediate forms the heterocyclic core of Erlotinib. Its synthesis is a critical step that establishes the foundational quinazolinone structure.[5][6]

Principle and Rationale

The formation of the quinazolinone ring is achieved through a cyclization reaction. The process starts with an appropriately substituted aminobenzoate, which is heated in formamide. Formamide serves a dual role: it acts as the solvent and as the source of the C2 carbon atom required to close the pyrimidinone ring. This reaction is a well-established method for constructing the quinazolinone system and is favored for its operational simplicity, though it requires high temperatures.

The choice of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate as the starting material is strategic. The two methoxyethoxy side chains are crucial for the final drug's solubility and binding characteristics. These groups are installed early in the synthesis, typically via Williamson ether synthesis on a dihydroxybenzoic acid derivative, followed by nitration, reduction, and esterification to yield the required precursor.[2][7]

Experimental Protocol: Gram-Scale Synthesis

Objective: To synthesize 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one from its corresponding aminobenzoate precursor.

Materials:

Reagent CAS No. Quantity (Example) Molar Eq.
This compound 179688-25-6 10.0 g 1.0
Formamide 75-12-7 125 mL Solvent
Acetonitrile 75-05-8 For trituration -

| Diethyl Ether | 60-29-7 | For trituration | - |

Procedure:

  • Charge a round-bottom flask equipped with a reflux condenser and a nitrogen inlet with this compound (10.0 g).

  • Add formamide (125 mL) to the flask.

  • Heat the solution to 165-170 °C under a nitrogen atmosphere and maintain for 12 hours.[8]

  • Monitor the reaction for the absence of starting material using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. An amber, sticky precipitate should form.

  • Decant the excess formamide. Triturate the precipitate with diethyl ether (250 mL), filter the resulting solid.

  • For further purification, triturate the solid in boiling acetonitrile (100 mL) for 30 minutes.[8]

  • Cool the acetonitrile slurry to 5 °C, add diethyl ether (300 mL) to induce further precipitation, and stir for 1 hour.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum at 50-60 °C to a constant weight.

Expected Outcome: A white to off-white powder with a typical yield of 85-95%.[6] Purity should be ≥98% as determined by HPLC.

Scale-Up Considerations:
  • Heat Transfer: The high reaction temperature (165-170 °C) requires a reactor with excellent heat transfer capabilities to ensure uniform heating and avoid localized overheating, which can lead to degradation and impurity formation.

  • Viscosity: The reaction mixture can become viscous. Robust overhead stirring is necessary to ensure proper mixing.

  • Product Isolation: On a large scale, the sticky nature of the initial precipitate can be challenging. The trituration steps are crucial for breaking down the crude product and achieving the desired crystalline form, which is easier to filter and handle.

  • Solvent Recovery: Formamide has a high boiling point, making its removal under vacuum energy-intensive. Process optimization may explore alternative cyclization reagents that allow for lower reaction temperatures.

Part 2: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (Intermediate 2)

This step involves the activation of the quinazolinone core by converting the C4-hydroxyl group (in its tautomeric lactam form) into a chloro group. This creates a reactive electrophilic site for the subsequent nucleophilic aromatic substitution with 3-ethynylaniline.

Principle and Rationale

The conversion of the quinazolinone (a lactam) to the 4-chloroquinazoline is a critical activation step.[9] This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9] The reaction proceeds by converting the amide functionality into a Vilsmeier-like intermediate, which is then readily displaced by a chloride ion.

The choice of chlorinating agent and reaction conditions is vital for process efficiency and safety. POCl₃ is highly effective but corrosive and reacts violently with water. The reaction is often run in an inert, high-boiling solvent like toluene or in an excess of the reagent itself.[8][9] Incomplete conversion is a major process risk, as any unreacted quinazolinone (lactam) can be carried over as an impurity into the final API.[9] Therefore, stringent reaction monitoring is essential.

Figure 2: Activation of the quinazolinone core. (Note: Images are placeholders)

Experimental Protocol: Gram-Scale Synthesis

Objective: To synthesize 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline via chlorination.

Materials:

Reagent CAS No. Quantity (Example) Molar Eq.
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one 179688-29-0 10.0 g 1.0
Phosphorus Oxychloride (POCl₃) 10025-87-3 30 mL Reagent/Solvent
N,N-Diethylaniline 91-66-7 5.8 g 1.14
Toluene 108-88-3 For workup -

| Ice-water | - | For quench | - |

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and toxic. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • In a flask equipped with a stirrer and reflux condenser, add N,N-diethylaniline (5.8 g).

  • Carefully add phosphorus oxychloride (30 mL) with stirring.

  • Add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g) to the mixture.

  • Immerse the flask in a preheated oil bath at 70 °C and increase the temperature to 90 °C over 10 minutes. Maintain the temperature at 80-90 °C for an additional 30 minutes.[8]

  • Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • After completion, cool the reaction mixture and remove the excess POCl₃ under reduced pressure.

  • Carefully quench the residual dark oil by slowly adding it to a vigorously stirred mixture of ice-water and toluene. This step is highly exothermic.

  • Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent like isopropanol or used directly in the next step if purity is sufficient.

Expected Outcome: A light yellow or beige solid with a typical yield of 80-92%.[7] Purity should be ≥99.0% to minimize carryover of impurities.[10]

Scale-Up Considerations & Safety:
  • Reagent Handling: Handling large quantities of POCl₃ requires specialized equipment, such as closed-system transfer lines, to minimize operator exposure.

  • Exothermic Quench: The quench step is the most hazardous part of this process on a large scale. The rate of addition of the reaction mixture to the quench tank must be carefully controlled, and the tank must have adequate cooling capacity and pressure relief systems.

  • Waste Disposal: The aqueous waste from the quench will be highly acidic and must be neutralized before disposal.

  • Material Compatibility: The reactor and associated equipment must be compatible with corrosive reagents (POCl₃) and acidic conditions. Glass-lined reactors are typically used.

Part 3: Final Coupling to Synthesize Erlotinib

The final step in this convergent synthesis is the formation of the C-N bond between the activated quinazoline core and the 3-ethynylaniline side chain.

Principle and Rationale

This reaction is a nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing quinazoline ring system makes the C4 position, now activated by the chloro leaving group, highly electrophilic. The amino group of 3-ethynylaniline acts as the nucleophile, attacking the C4 position and displacing the chloride ion.[2]

The reaction is typically carried out in a protic solvent like isopropanol (IPA) at reflux temperature.[7][8] A base, such as pyridine or an excess of the aniline itself, may be used to scavenge the HCl generated during the reaction, driving it to completion.[7] The product, Erlotinib, often precipitates from the reaction mixture upon cooling, which simplifies isolation.

Experimental Protocol: Final Coupling

Objective: To synthesize Erlotinib by coupling the chloroquinazoline intermediate with 3-ethynylaniline.

Materials:

Reagent CAS No. Quantity (Example) Molar Eq.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline 183322-18-1 6.5 g 1.0
3-Ethynylaniline 54060-30-9 2.6 g 1.15
Isopropanol (IPA) 67-63-0 100 mL Solvent

| Pyridine | 110-86-1 | 1.7 g | 1.15 |

Procedure:

  • Charge a reactor with 3-ethynylaniline (2.6 g), pyridine (1.7 g), and isopropanol (75 mL).

  • In a separate vessel, dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (6.5 g) in isopropanol (25 mL).

  • Add the chloroquinazoline solution dropwise to the aniline solution with stirring.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 4 hours under an argon or nitrogen atmosphere.[8]

  • Monitor the reaction by HPLC for the disappearance of the chloroquinazoline.

  • Upon completion, cool the mixture to room temperature. The product should precipitate as a solid.

  • Filter the solid, wash with cold isopropanol, and then with a non-polar solvent like hexane to remove residual impurities.

  • Dry the product under vacuum to obtain Erlotinib free base.

  • For the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with HCl.[11]

Expected Outcome: An off-white to yellow solid with a typical yield of 70-85%.[7] Purity must meet pharmaceutical standards (>99.5%).

References

Application Notes and Protocols for the Functional Group Transformations of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the functional group transformations of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This versatile building block, identified by CAS numbers 179688-27-8 (free base) and 183322-17-0 (hydrochloride salt), is a critical intermediate in pharmaceutical synthesis, most notably in the production of the Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib.[1][2] The molecule possesses three key functional groups ripe for chemical modification: a primary aromatic amine, an ethyl ester, and two methoxyethoxy ether chains. This guide offers detailed protocols, mechanistic insights, and strategic considerations for manipulating these groups, aimed at researchers, medicinal chemists, and process development scientists.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound is a polysubstituted aniline derivative whose value lies in the orthogonal reactivity of its functional groups. The electron-donating nature of the amine and ether substituents makes the aromatic ring nucleophilic, while the amine and ester moieties provide handles for a diverse array of chemical reactions. The two methoxyethoxy side chains are a notable feature, enhancing solubility in polar organic solvents, which can be advantageous for reaction setup and purification.[3]

Understanding how to selectively and efficiently modify this molecule is paramount for its application in synthesizing complex target molecules like Erlotinib and for its broader use in creating novel chemical entities for drug discovery programs.[1][2] This guide will explore the reactivity of each functional group, providing both the "how" and the "why" behind key synthetic transformations.

Molecular Structure and Key Reactive Sites:

Caption: Core structure of this compound.

Transformations of the Primary Aromatic Amine

The primary amine at the C2 position is arguably the most versatile functional group on this scaffold. Its nucleophilicity allows for a wide range of transformations crucial for building molecular complexity.

Amide Bond Formation (Acylation)

This is one of the most fundamental reactions in medicinal chemistry, enabling the coupling of the amine with a vast library of carboxylic acids.

Causality & Mechanistic Insight: Amide coupling reagents are used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, with an additive like 1-Hydroxybenzotriazole (HOBt) to form an activated HOBt ester. This active ester is less prone to side reactions (like racemization if the acid has a chiral center) and reacts cleanly with the amine to form the desired amide.[4]

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC Amine Aromatic Amine (Ar-NH₂) HOBt HOBt ActiveEster Active HOBt Ester Intermediate->ActiveEster + HOBt Amide Amide Product (R-CO-NH-Ar) Intermediate->Amide + Amine (Direct) ActiveEster->Amide + Amine (Efficient)

Caption: Simplified workflow for EDC/HOBt-mediated amide coupling.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • Setup: To a solution of the carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF, 0.1 M), add EDC (1.2 equivalents) and HOBt (0.1-1.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Coupling: Add this compound (1.0 equivalent) to the reaction mixture. If the hydrochloride salt is used, add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 1.5 equivalents) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Coupling Reagent Additive Base Typical Solvent Notes
EDCHOBtDIPEADCM, DMFStandard, cost-effective method.[4]
HATUNoneDIPEADMFHighly efficient, especially for hindered substrates, but more expensive.
DCCDMAPNoneDCMCan form insoluble dicyclohexylurea (DCU) byproduct, requiring filtration.
Diazotization and Sandmeyer Reactions

Converting the primary amine to a diazonium salt (Ar-N₂⁺) transforms it into an excellent leaving group (N₂ gas), opening a gateway to a plethora of substitution reactions that are otherwise difficult to achieve.

Causality & Mechanistic Insight: In a cold, acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HONO), which upon further protonation forms the nitrosonium ion (N=O⁺). This potent electrophile is attacked by the nucleophilic amine, and subsequent dehydration steps lead to the formation of the diazonium salt. The reaction must be kept cold (0-5 °C) as diazonium salts are thermally unstable. The resulting diazonium salt can be treated with various reagents, such as copper(I) halides (Sandmeyer reaction), to install a range of functional groups.

Protocol 2: Diazotization and Sandmeyer Chlorination

  • Diazotization: Dissolve this compound hydrochloride (1.0 equivalent) in 6M aqueous HCl at 0 °C (ice-water bath).

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C. Safety Note: Diazonium salts can be explosive when isolated; always use in solution.

  • Excess Nitrite Quench: Check for excess nitrous acid using starch-iodide paper (turns black). If positive, add a small amount of sulfamic acid or urea until the test is negative.[5]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl.

  • Coupling: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up & Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield Ethyl 2-chloro-4,5-bis(2-methoxyethoxy)benzoate.

Transformations of the Ethyl Ester

The ethyl ester group provides a secondary site for modification, typically by hydrolysis to a carboxylic acid or reduction to a primary alcohol.

Saponification to a Carboxylic Acid

Causality & Mechanistic Insight: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion (e.g., from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final, irreversible acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and furnish the neutral carboxylic acid.

Protocol 3: Ester Hydrolysis

  • Setup: Dissolve the starting material (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reduction to a Primary Alcohol

Causality & Mechanistic Insight: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are required to reduce esters. The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde, which is immediately reduced by a second equivalent of hydride to the primary alcohol.

Protocol 4: Ester Reduction with LiAlH₄

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C and add a solution of the starting ester (1.0 equivalent) in anhydrous THF dropwise. Caution: LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over Na₂SO₄, concentrate, and purify the resulting alcohol by column chromatography.

Transformations of the Methoxyethoxy Ethers

The two ether linkages are the most chemically robust functional groups on the molecule. Their cleavage requires harsh conditions and is generally performed only when the synthesis necessitates unmasking the phenol functionalities.

Causality & Mechanistic Insight: Aryl ether cleavage is typically achieved with strong acids. The reaction proceeds by protonation of the ether oxygen, converting it into a good leaving group.[6][7] A nucleophile (e.g., Br⁻ from HBr or BBr₃) then attacks the less sterically hindered carbon adjacent to the ether oxygen via an Sₙ2 mechanism.[8] Due to the high stability of the sp²-hybridized C-O bond of the aromatic ring, cleavage occurs at the alkyl C-O bond.

Protocol 5: Ether Cleavage with Boron Tribromide (BBr₃)

  • Setup: Dissolve the starting material (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Add a solution of BBr₃ (3.0-4.0 equivalents, one per ether and one for the ester) in DCM dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the mixture to 0 °C and slowly add methanol to quench the excess BBr₃, followed by water.

  • Work-up & Purification: Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify the resulting di-phenol by column chromatography.

Orthogonal Protection Strategies

In multi-step syntheses, selectively reacting one functional group in the presence of others is critical. This requires a robust protecting group strategy.

  • Amine Protection: The highly nucleophilic amine is the most common group to protect. Conversion to a tert-butyl carbamate (Boc) group is standard. This is achieved using Di-tert-butyl dicarbonate (Boc)₂O and is stable to the basic conditions of ester saponification and the nucleophilic conditions of ester reduction. The Boc group is readily removed with strong acid (e.g., TFA in DCM).[9][10]

  • Ester and Ether Stability: The ethyl ester is stable to the mildly basic or acidic conditions often used for amine modifications but not to strong nucleophiles or bases (e.g., LiAlH₄, refluxing NaOH). The ether groups are stable to almost all conditions except for strong Lewis or Brønsted acids.[11][12]

Synthetic_Workflow Start EABMB (Amine, Ester, Ethers) Protect Boc-Protected Amine Start->Protect 1. (Boc)₂O, Base Reduce Primary Alcohol Protect->Reduce 2. LiAlH₄, THF Deprotect Amino Alcohol Reduce->Deprotect 3. TFA or HCl Couple Final Amide Product Deprotect->Couple 4. R-COOH, EDC/HOBt

Caption: Example of a synthetic sequence using an orthogonal protection strategy.

Conclusion

This compound is a high-value synthetic intermediate due to the strategic placement of its versatile functional groups. A thorough understanding of their respective reactivities and the application of appropriate reaction conditions and protection strategies allows chemists to leverage this scaffold for the efficient construction of complex molecules. The protocols and insights provided herein serve as a practical guide for researchers in the pharmaceutical and chemical industries to unlock the full synthetic potential of this important building block.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yield and other common issues encountered during the synthesis of this key pharmaceutical intermediate.[1] The synthesis, primarily involving the reduction of the nitro-aromatic precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is a critical step in the production of APIs like Erlotinib.[1][2] This resource offers a structured, question-and-answer-based approach to resolving common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of this compound is consistently low. What are the most likely causes?

Low yield in this synthesis is a common problem that can often be attributed to several factors, ranging from the quality of starting materials to the specifics of the reaction workup. The primary reaction is the reduction of a nitro group, a transformation for which several methods exist, each with its own set of potential pitfalls.

Core Areas to Investigate:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion.

  • Side Reactions: Formation of undesired byproducts can consume starting material and complicate purification.

  • Product Loss During Workup: The desired amine product may be lost during extraction or purification steps.

  • Purity of Starting Material: Impurities in the starting nitro compound can interfere with the reaction.

Below is a troubleshooting workflow to systematically address these issues.

Troubleshooting Guide: A Deeper Dive

Issue 1: Incomplete Reaction

An incomplete reaction is often the primary culprit for low yields. This is typically observed through analysis of the crude reaction mixture (e.g., by TLC or LC-MS) showing the presence of the starting nitro compound.

Why is my reaction not going to completion?

Several factors can lead to an incomplete reduction:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For reductions using metals like tin(II) chloride (SnCl₂), a significant excess is often required to drive the reaction to completion.

  • Deactivated Catalyst (for Catalytic Hydrogenation): If you are using a method like H₂/Pd/C, the catalyst may be poisoned by impurities or may have lost activity due to improper storage or handling.

  • Low Reaction Temperature: The activation energy for the reduction may not be met if the reaction temperature is too low.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.

Troubleshooting Steps:

  • Verify Stoichiometry: For SnCl₂ reductions, ensure you are using a sufficient excess of the reagent. Literature precedents for similar reductions often use 3 to 5 equivalents of SnCl₂·2H₂O.

  • Check Catalyst Activity: If using catalytic hydrogenation, try a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.

  • Optimize Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Improve Solubility: If solubility is an issue, consider a different solvent system. For SnCl₂ reductions, ethanol or ethyl acetate are commonly used. A co-solvent system might also be beneficial.

Issue 2: Formation of Side Products

The reduction of aromatic nitro compounds can sometimes lead to the formation of partially reduced intermediates or other side products, which can significantly lower the yield of the desired amine.

What are the potential side products in my reaction?

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[3] Under certain conditions, these intermediates can react further to form undesired azo or azoxy compounds.[4]

  • N-arylhydroxylamines: These are formed by the partial reduction of the nitro group.[4]

  • Azo and Azoxy Compounds: These can form from the condensation of the nitroso and hydroxylamine intermediates.[3][5]

  • Cleavage of Methoxyethoxy Side Chains: While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions, although this is less common with the milder conditions typically used for nitro reductions.

Troubleshooting Steps:

  • Control Reaction Conditions: The formation of azo and azoxy compounds is often favored under basic or neutral conditions.[6] If using a metal/acid reduction (like Sn/HCl or Fe/HCl), maintaining a sufficiently acidic environment is crucial.

  • Choose a Milder Reducing Agent: If side reactions are a significant problem, consider switching to a milder and more selective reducing agent. Tin(II) chloride is generally considered a mild and effective reagent for this transformation.[7]

  • Analyze the Crude Product: Use techniques like LC-MS to identify the mass of any major impurities. This can provide clues as to their structure and how they might have formed.

Issue 3: Product Loss During Workup

The workup procedure is a critical step where a significant amount of product can be lost if not performed carefully.

Why am I losing my product during the workup?

For SnCl₂ reductions, the workup typically involves neutralization of the acidic reaction mixture with a base to precipitate tin salts and liberate the free amine.

  • Formation of Emulsions: The precipitation of tin salts can lead to the formation of intractable emulsions during the extraction, making phase separation difficult and leading to product loss.[8][9]

  • Incomplete Extraction: The amine product may have some solubility in the aqueous phase, especially if the pH is not optimal.

  • Precipitation of the Product with Tin Salts: The desired amine can sometimes co-precipitate with the tin salts, leading to its loss.

Troubleshooting Steps:

  • Proper pH Adjustment: After the reaction is complete, carefully and slowly add a base (e.g., aqueous NaHCO₃ or NaOH) to the cooled reaction mixture until the pH is basic (pH 8-10). This will precipitate the tin salts as tin hydroxides.[7] It is crucial to add the base slowly to control the exotherm.

  • Breaking Emulsions: If an emulsion forms, adding a saturated solution of NaCl (brine) can help to break it. Filtering the entire mixture through a pad of celite before extraction can also be effective in removing the fine tin salt precipitates that often cause emulsions.

  • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.

  • Alternative Workup: Some protocols suggest adding a large volume of ice water after the reaction and then carefully neutralizing. This can sometimes result in a more manageable precipitate.[8] Another approach is to add a chelating agent like Rochelle's salt (sodium potassium tartrate) to complex with the tin ions and keep them in the aqueous solution.

Experimental Protocols

Recommended Protocol for the Reduction of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate with SnCl₂

This protocol is based on general procedures for the reduction of aromatic nitro compounds with tin(II) chloride and should be optimized for your specific setup.

Materials:

  • Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (1 equivalent) in ethanol (10-20 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (around 80°C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Slowly and carefully add saturated aqueous NaHCO₃ solution or 1 M NaOH with vigorous stirring until the pH of the aqueous layer is ~8-9. A white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease equivalents of reducing agent, increase temperature/time.
Side product formationAdjust pH, consider a milder reducing agent.
Product loss during workupOptimize pH for extraction, use celite filtration to break emulsions.
Presence of Starting Material Insufficient reducing agentIncrease stoichiometry of SnCl₂.
Deactivated catalystUse a fresh batch of catalyst.
Formation of Unknown Impurities Side reactionsAnalyze crude mixture by LC-MS to identify byproducts.

Visualization of Key Processes

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate B Nitroso Intermediate A->B Reduction C Hydroxylamine Intermediate B->C Reduction E Azo/Azoxy Byproducts B->E Condensation D This compound (Product) C->D Reduction C->E Condensation

Caption: The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates, which can lead to the desired amine or undesired azo/azoxy byproducts.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Side Products Observed? incomplete->side_products No optimize_conditions Increase Reducing Agent Increase Temperature/Time Check Catalyst Activity incomplete->optimize_conditions Yes workup_issue Investigate Workup Procedure side_products->workup_issue No change_reagent Adjust pH Consider Milder Reducing Agent side_products->change_reagent Yes optimize_workup Optimize pH for Extraction Use Celite Filtration Add Brine to Break Emulsions workup_issue->optimize_workup end Improved Yield optimize_conditions->end change_reagent->end optimize_workup->end

Caption: A systematic workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a critical intermediate in the development of several pharmaceutical agents, most notably as a precursor to Erlotinib.[1] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield.

The synthesis primarily involves two key transformations: the nitration of an ethyl benzoate precursor followed by the reduction of the nitro group to an amine. While seemingly straightforward, each step is susceptible to side reactions that can complicate purification and impact the quality of the final product. This guide offers a troubleshooting framework in a question-and-answer format to directly address these potential issues.

Troubleshooting Guide: Common Issues and Solutions

Part 1: Nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

The first critical step is the regioselective nitration to yield Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The primary challenge in this step is controlling the reaction to prevent over-nitration and degradation of the starting material.

Question 1: My reaction mixture turned dark brown/black upon addition of the nitrating agent, and the yield of the desired product is low. What is happening?

Answer: This is a classic sign of oxidative degradation of the aromatic ring. The methoxyethoxy groups are electron-donating, making the ring highly activated and susceptible to oxidation by strong nitrating agents, especially if the temperature is not well-controlled.

  • Probable Cause:

    • Excessive Temperature: The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction and decomposition.

    • Concentrated Nitrating Agent: Using a nitrating mixture that is too concentrated or aggressive can favor oxidation over nitration.

  • Solutions:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent and for the duration of the reaction.[2]

    • Dilution of Nitrating Agent: A mixture of nitric acid in a solvent like acetic acid or sulfuric acid is commonly used. Ensure the concentration of nitric acid is appropriate and consider a slower, dropwise addition to manage the exotherm.[2]

    • Use of Milder Nitrating Agents: In some cases, alternative nitrating agents that are less prone to causing oxidation can be explored, although this may require significant process optimization.

Question 2: I'm observing a significant amount of an impurity that appears to be a di-nitro or an isomer of my desired product. How can I improve selectivity?

Answer: The formation of isomers or di-nitro compounds suggests that the regioselectivity of the nitration is not optimal. The directing effects of the substituents on the benzene ring should favor nitration at the 2-position, but harsh conditions can lead to less selective reactions.

  • Probable Cause:

    • High Reaction Temperature: Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers.

    • Incorrect Stoichiometry of Nitrating Agent: An excess of the nitrating agent can lead to di-nitration.

  • Solutions:

    • Precise Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (1.05-1.2 equivalents), to ensure complete conversion of the starting material without promoting di-nitration.

    • Optimized Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Once the starting material is consumed, quench the reaction promptly to prevent the formation of byproducts.

Question 3: During workup, I'm getting a sticky, difficult-to-handle product. What could be the cause?

Answer: This is often due to the presence of oily byproducts from degradation or incomplete reaction.

  • Probable Cause:

    • Oxidative Degradation: As mentioned, this can create a complex mixture of byproducts.

    • Incomplete Reaction: Unreacted starting material can contribute to the oily nature of the crude product.

  • Solutions:

    • Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to ice-water. This helps to dissipate heat and precipitate the product in a more manageable form.

    • Purification: The crude product may require purification by column chromatography or recrystallization to remove these impurities.

Part 2: Reduction of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

The reduction of the nitro group to an amine is the final step to obtain this compound. The choice of reducing agent and reaction conditions is crucial to avoid side reactions. Catalytic transfer hydrogenation using reagents like ammonium formate with a palladium on carbon (Pd/C) catalyst is a common method.[2][3]

Question 1: The reduction is incomplete, and I have a mixture of the starting material and the desired amine. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue in catalytic hydrogenation.

  • Probable Cause:

    • Inactive Catalyst: The Pd/C catalyst may be old, of low quality, or poisoned by impurities.

    • Insufficient Hydrogen Donor: The amount of ammonium formate or other hydrogen source may be insufficient.

    • Poor Mass Transfer: In a heterogeneous reaction, inefficient stirring can limit the interaction between the substrate, catalyst, and hydrogen donor.

  • Solutions:

    • Use a Fresh, Active Catalyst: Ensure the Pd/C catalyst is of high quality and has been stored properly. In some cases, a slightly higher catalyst loading can improve the reaction rate.

    • Sufficient Hydrogen Donor: Use an adequate excess of the hydrogen donor.

    • Vigorous Stirring: Ensure efficient stirring to maintain the catalyst in suspension and facilitate mass transfer.

    • Elevated Temperature: A moderate increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate, but this should be done cautiously to avoid promoting side reactions.

Question 2: I'm observing impurities with different retention times in my HPLC analysis that are not the starting material or the product. What could these be?

Answer: During the reduction of a nitro group, several intermediates are formed. If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react further to form dimeric byproducts.

  • Probable Cause:

    • Nitroso and Hydroxylamine Intermediates: The reduction proceeds via nitroso and hydroxylamine intermediates. Incomplete reduction can lead to their presence in the final product.

    • Azo and Azoxy Byproducts: The nitroso and hydroxylamine intermediates can condense to form azo or azoxy-linked dimers, especially if the catalyst is not sufficiently active or the reaction is run for an extended period under suboptimal conditions.

  • Solutions:

    • Ensure Complete Reduction: Use a sufficiently active catalyst and monitor the reaction until all intermediates are converted to the desired amine.

    • Control Reaction Conditions: Avoid overly high temperatures or prolonged reaction times once the desired product is formed.

    • Purification: These byproducts can often be removed by column chromatography.

Question 3: I'm concerned about the stability of the methoxyethoxy side chains and the ethyl ester during the reduction. Are these groups susceptible to cleavage?

Answer: Yes, under certain conditions, both the ether and ester functionalities can be labile.

  • Probable Cause:

    • Ether Cleavage: The ether linkages can be cleaved under strongly acidic conditions.[1][4][5][6][7] While catalytic transfer hydrogenation is often performed under neutral or mildly acidic conditions, the choice of solvent and any acidic additives should be considered carefully.

    • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[2][3][8][9][10] If the workup involves strongly acidic or basic washes, this can be a significant side reaction.

  • Solutions:

    • Maintain Neutral pH: Whenever possible, perform the reduction and workup under neutral or near-neutral conditions.

    • Avoid Strong Acids and Bases: If an aqueous workup is necessary, use dilute solutions of mild acids or bases (e.g., saturated sodium bicarbonate) and minimize contact time.

    • Analytical Monitoring: Use HPLC or LC-MS to monitor for the formation of the hydrolyzed carboxylic acid or ether-cleaved byproducts.

Summary of Potential Side Products

Side Product Formation Step Probable Cause Mitigation Strategy
Di-nitro/Isomeric ProductsNitrationHigh temperature, excess nitrating agentStrict temperature control, precise stoichiometry
Oxidative Degradation ProductsNitrationHigh temperature, aggressive nitrating agentLow temperature, slower addition of nitrating agent
Nitroso/Hydroxylamine IntermediatesReductionIncomplete reaction, inactive catalystUse active catalyst, monitor reaction to completion
Azo/Azoxy DimersReductionCondensation of intermediatesEnsure complete reduction, avoid prolonged reaction times
Carboxylic Acid (from ester hydrolysis)Reduction/WorkupStrongly acidic or basic conditionsMaintain neutral pH, use mild acids/bases in workup
Phenolic Compounds (from ether cleavage)Nitration/ReductionStrongly acidic conditionsAvoid strong acids, maintain controlled temperature

Reaction Pathway and Side Reactions

Synthesis_Pathway Start Ethyl 3,4-bis(2-methoxyethoxy)benzoate Nitro Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate Start->Nitro Nitration (HNO3/H2SO4) Amino This compound Nitro->Amino Reduction (Pd/C, H-donor) Degradation Oxidative Degradation Products Nitro->Degradation High Temp. Dinitro Di-nitro / Isomeric Products Nitro->Dinitro Excess HNO3 EtherCleavageNitration Ether Cleavage Products Nitro->EtherCleavageNitration Strong Acid Intermediates Nitroso/Hydroxylamine Intermediates Amino->Intermediates Incomplete Reduction Hydrolysis Carboxylic Acid (Ester Hydrolysis) Amino->Hydrolysis Acid/Base Workup EtherCleavageReduction Ether Cleavage Products Amino->EtherCleavageReduction Acidic Conditions Dimers Azo/Azoxy Dimers Intermediates->Dimers Condensation

References

Technical Support Center: Identification of Impurities in Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and controlling impurities in this critical intermediate for the synthesis of the anticancer drug, Erlotinib.[1][2] The purity of this compound is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[1] This document provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in this compound?

The primary sources of impurities in this compound are typically related to the manufacturing process and subsequent storage. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the compound. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis.

  • Degradation Products: These impurities arise from the decomposition of this compound over time due to factors such as exposure to light, heat, moisture, or atmospheric oxygen.

  • Contaminants: These are extraneous substances that are introduced into the material, for example, from solvents, reactors, or packaging materials.

Q2: Why is it crucial to identify and control these impurities?

Even small amounts of impurities can have a significant impact on the quality, safety, and efficacy of the final drug product, Erlotinib.[1] Impurities can:

  • Alter the pharmacological and toxicological profile of the API.

  • Affect the stability of the drug substance.

  • Lead to the formation of new, potentially harmful, by-products during subsequent reaction steps.

  • Result in lower yields and purification challenges in the manufacturing process.

Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in new drug substances.

Q3: What are the initial analytical steps I should take if I suspect the presence of impurities?

A multi-step approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A good starting point is a reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities. By coupling a liquid chromatograph to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the separated impurities, which provides crucial information about their molecular weight and elemental composition.

  • Forced Degradation Studies: Intentionally subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) can help to predict potential degradation products and assess the stability of the molecule.

II. Troubleshooting Guide: Common Impurity-Related Issues

This section delves into specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: An unknown peak is observed in my HPLC chromatogram.

Possible Causes and Solutions:

  • Cause A: A Process-Related Impurity.

    • Explanation: The unknown peak could be an unreacted starting material, an intermediate from the synthesis, or a by-product. A common synthetic route to this compound involves the reduction of the corresponding nitro compound, Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate.

    • Troubleshooting Steps:

      • Review the Synthesis Route: If possible, obtain information about the synthetic pathway used to manufacture the batch .

      • Hypothesize Potential Impurities: Based on the synthesis, predict potential impurities. For a nitro reduction, these could include:

        • Starting Material: Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate.

        • Intermediates: Nitroso and hydroxylamine intermediates.

      • LC-MS Analysis: Analyze the sample using LC-MS to determine the molecular weight of the unknown peak. Compare this with the molecular weights of your hypothesized impurities.

      • Co-injection: If you have a reference standard for a suspected impurity, co-inject it with your sample. If the unknown peak's retention time matches that of the standard, you have a tentative identification.

  • Cause B: A Degradation Product.

    • Explanation: The amine functional group in this compound is susceptible to oxidation, which can occur upon exposure to air and light. The ester group can also hydrolyze in the presence of moisture.

    • Troubleshooting Steps:

      • Conduct Forced Degradation Studies: Subject a pure sample of your compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure). Analyze the stressed samples by HPLC to see if the unknown peak is generated. This can help to confirm if it is a degradation product and under what conditions it forms.

      • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the unknown impurity. The fragmentation pattern can provide structural clues for its identification.

Issue 2: My sample has a noticeable color, but the pure compound should be a white to off-white solid.

Possible Causes and Solutions:

  • Cause: Oxidation of the Aromatic Amine.

    • Explanation: Aromatic amines are prone to oxidation, which often results in the formation of colored impurities (often polymeric materials). This can be accelerated by exposure to air, light, and trace metal ions.

    • Troubleshooting Steps:

      • Proper Storage: Ensure the material is stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).

      • Antioxidants: For long-term storage or use in solution, consider the addition of a small amount of an antioxidant, but be mindful of its potential interference with your experiments.

      • Purification: If the coloration is significant, you may need to purify the material. Recrystallization or column chromatography are common methods.

Issue 3: I am struggling to develop a suitable HPLC method to separate all impurities.

Possible Causes and Solutions:

  • Cause A: Co-eluting Peaks.

    • Explanation: Some impurities may have very similar polarities to the main compound or to each other, making them difficult to separate with a standard HPLC method.

    • Troubleshooting Steps:

      • Vary the Mobile Phase:

        • pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Experiment with different pH values (e.g., using phosphate or acetate buffers) to alter the selectivity.

        • Organic Modifier: Try a different organic solvent (e.g., methanol instead of acetonitrile) or a ternary mixture (e.g., acetonitrile/methanol/water).

      • Change the Stationary Phase: If modifying the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) to achieve a different separation mechanism.

      • Adjust the Gradient: Optimize the gradient slope and time to improve the resolution between closely eluting peaks.

  • Cause B: Poor Peak Shape.

    • Explanation: Tailing or fronting peaks can be caused by interactions between the analyte and the stationary phase, or by issues with the mobile phase.

    • Troubleshooting Steps:

      • Mobile Phase Modifier: The basic amine group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape.

      • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

III. Experimental Protocols and Data Presentation

General Workflow for Impurity Identification

The following diagram illustrates a systematic approach to identifying unknown impurities.

Impurity_Identification_Workflow start Observe Unknown Peak in HPLC lcms LC-MS Analysis to Determine Molecular Weight start->lcms forced_degradation Conduct Forced Degradation Studies start->forced_degradation review_synthesis Review Synthesis Pathway start->review_synthesis hypothesize Hypothesize Potential Structures lcms->hypothesize forced_degradation->hypothesize review_synthesis->hypothesize msms LC-MS/MS for Structural Fragmentation hypothesize->msms characterization Isolate Impurity (Prep-HPLC) and Characterize (NMR) msms->characterization confirm Confirm Structure by Synthesis and Co-injection characterization->confirm end Impurity Identified confirm->end

Caption: A logical workflow for the identification of unknown impurities.

Hypothetical Impurity Profile

The following table presents a hypothetical impurity profile for a batch of this compound, along with their likely sources.

Impurity NamePotential SourceTypical RRTIdentification Method
Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoateStarting Material~1.2LC-MS, Co-injection
2-Amino-4,5-bis(2-methoxyethoxy)benzoic acidHydrolysis Product~0.8LC-MS
Dimeric ImpurityOxidative Coupling>1.5LC-MS/MS
Incompletely Ethylated SpeciesBy-productVariableLC-MS

Note: RRT (Relative Retention Time) is relative to the main peak of this compound. These values are illustrative and will vary depending on the specific HPLC method used.

IV. References

  • Ningbo Inno Pharmchem Co.,Ltd. (2022). Navigating the Supply Chain for Erlotinib Synthesis: Focus on this compound Hydrochloride. Available at: --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of Aminobenzoates from Nitro-Aromatic Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the removal of persistent nitro-aromatic impurities. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your aminobenzoate products.

Introduction: The Challenge of Nitro-Aromatic Impurities

The synthesis of aminobenzoates, crucial intermediates in the pharmaceutical and chemical industries, often involves the reduction of a corresponding nitro-aromatic precursor.[1][2][3] This process, while generally efficient, can lead to the presence of unreacted starting materials or partially reduced intermediates, such as nitroso and hydroxylamine species, as impurities.[2][3][4] Given that nitro-aromatic compounds are often classified as potential mutagens or carcinogens, their removal to trace levels is a critical regulatory and safety concern.[5][6][7]

This guide will focus on practical and effective strategies to mitigate and remove these impurities, ensuring the final aminobenzoate product meets stringent purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the most common nitro-aromatic impurities found in aminobenzoate synthesis?

A1: The primary impurities are typically residual nitro-aromatic starting material (e.g., p-nitrobenzoic acid) and intermediates from the reduction process. These can include nitroso and hydroxylamine derivatives.[2][3][4] The presence of these impurities can often impart a yellow or off-white color to the final product.[8]

Q2: Why is it crucial to remove these nitro-aromatic impurities?

A2: Nitro-aromatic compounds are a class of chemicals with known or suspected mutagenic and carcinogenic properties.[5][6][7] For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on such impurities in active pharmaceutical ingredients (APIs).[9][10] Therefore, their effective removal is paramount for the safety and efficacy of the final drug product.

Q3: What are the primary methods for removing nitro-aromatic impurities?

A3: The most common and effective methods include:

  • Catalytic Hydrogenation: Driving the reduction reaction to completion.[1][2][3]

  • Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility.[8][11][12][13][14]

  • Activated Carbon Treatment: Adsorption of impurities onto the surface of activated carbon.[15][16][17][18][19][20]

Q4: How can I detect and quantify the levels of nitro-aromatic impurities?

A4: Highly sensitive analytical techniques are required to detect and quantify trace-level impurities. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, and more advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) for ultra-low detection limits.[5][6][7][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your aminobenzoate product.

Problem 1: My final aminobenzoate product has a persistent yellow color.
  • Probable Cause: The yellow tint is a strong indicator of the presence of colored nitro-aromatic or related impurities.[8]

  • Solution Workflow:

    G start Yellow Product recrystallization Recrystallization Select a solvent where the aminobenzoate has high solubility when hot and low solubility when cold. The impurity should remain in the mother liquor. start->recrystallization Initial Step activated_carbon Activated Carbon Treatment Add activated carbon to the hot solution during recrystallization to adsorb colored impurities. recrystallization->activated_carbon If color persists filtration Hot Filtration Quickly filter the hot solution to remove activated carbon and any insoluble impurities. activated_carbon->filtration crystallization Slow Cooling & Crystallization Allow the filtrate to cool slowly to promote the formation of pure crystals. filtration->crystallization analysis Analyze Purity | Use HPLC-UV or LC-MS to confirm the removal of colored impurities. crystallization->analysis

    Caption: Workflow for removing color from aminobenzoate products.

Problem 2: Residual nitro-aromatic starting material is detected by HPLC analysis.
  • Probable Cause: The initial reduction reaction (catalytic hydrogenation) may have been incomplete.

  • Solution Workflow:

    Caption: Troubleshooting incomplete catalytic hydrogenation.

Detailed Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

This protocol is highly effective for removing colored impurities and increasing the overall purity of the aminobenzoate.[8][17]

  • Solvent Selection: Choose a suitable solvent or solvent system where the aminobenzoate is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] Common solvents include ethanol/water mixtures, and ethyl acetate.[8][11]

  • Dissolution: In an appropriately sized flask, add the crude aminobenzoate and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.[8]

  • Activated Carbon Addition: To the hot solution, add a small amount of activated carbon (typically 1-5% by weight of the crude product).[8] Activated carbon has a high surface area and porous structure, making it excellent for adsorbing organic impurities.[15][16][18][19][20]

  • Hot Filtration: Maintain the temperature and quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any other insoluble impurities.[8] This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Optimizing Catalytic Hydrogenation

To minimize the presence of nitro-aromatic impurities from the outset, optimizing the catalytic hydrogenation step is crucial.

  • Catalyst Selection and Loading: Noble metal catalysts such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are commonly used. Ensure the catalyst is fresh and active. Typical catalyst loading is 1-5 mol%.

  • Solvent: Use a solvent that dissolves the nitro-aromatic starting material and is compatible with hydrogenation (e.g., ethanol, methanol, ethyl acetate).

  • Hydrogen Pressure: Operate at a safe and effective hydrogen pressure, typically ranging from atmospheric pressure to 50 psi, depending on the substrate and equipment.

  • Temperature: The reaction is often run at room temperature but may require gentle heating (40-60 °C) to improve the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to ensure complete consumption of the starting material.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate containing the aminobenzoate can then be concentrated and subjected to further purification if necessary.

Data Summary

The effectiveness of different purification methods can be compared based on their ability to remove nitro-aromatic impurities.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >99.5%Cost-effective, scalable, highly effective for crystalline solids.[12][13]Solvent selection can be challenging; potential for product loss in the mother liquor.
Activated Carbon Treatment Used in conjunction with other methodsExcellent for removing colored impurities and trace organics.[15][16][19]Requires an additional hot filtration step; can sometimes adsorb the desired product.
Catalytic Hydrogenation >99% (if optimized)Can be highly efficient and clean.Catalyst can be expensive and pyrophoric; potential for catalyst poisoning.
Column Chromatography >99.8%Very high purity can be achieved; good for separating compounds with similar solubility.[8]Can be time-consuming, requires large volumes of solvent, and may not be cost-effective for large-scale production.

Conclusion

The successful synthesis of high-purity aminobenzoates hinges on the effective removal of nitro-aromatic impurities. By understanding the source of these impurities and employing robust purification strategies such as optimized catalytic hydrogenation, recrystallization, and activated carbon treatment, researchers and drug development professionals can consistently produce materials that meet the stringent quality and safety standards required for their applications. Always verify the purity of the final product using appropriate analytical methods.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of the Nitro Group to an Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the crucial transformation of nitro groups to amines. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate and optimize your experimental workflows. Our focus is on causality, ensuring you understand the "why" behind each procedural step, fostering a self-validating approach to your research.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides quick answers to the most common issues encountered during the reduction of nitro compounds.

Q1: My nitro reduction is sluggish or has stalled completely. What are the likely causes?

A1: An incomplete or stalled reaction is a frequent challenge. The root cause often lies in one of the following areas:

  • Reagent/Catalyst Activity: The potency of your reducing agent or catalyst is paramount.[1]

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts can lose activity due to improper storage, handling, or age.[2] Catalyst poisoning from impurities in your starting material, solvent, or hydrogen gas is also a major culprit.[2][3] Common poisons include sulfur compounds, halides, and even certain nitrogen-containing functional groups.[3][4]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): The surface area and purity of the metal are critical. Ensure the metal is finely powdered. The concentration of the acid also plays a significant role in the reaction rate.[1]

  • Reaction Conditions:

    • Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a satisfactory rate.[1]

    • Agitation: In heterogeneous reactions (like catalytic hydrogenation), vigorous stirring is essential to ensure proper mixing and mass transfer.[3]

    • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like ethanol or methanol are often recommended for catalytic hydrogenations.[3][5] For poorly soluble substrates, a co-solvent like THF might be necessary.[5]

Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The formation of these intermediates is a clear indication of incomplete reduction. The reduction of a nitro group is a stepwise process, and if the reaction conditions are not optimal, these intermediates can accumulate.[1][6]

  • To favor the complete six-electron reduction to the amine:

    • Ensure Sufficient Reducing Agent: Use a sufficient excess of your reducing agent to drive the reaction to completion.[1]

    • Optimize Catalyst Performance: If using catalytic hydrogenation, address potential catalyst deactivation or poisoning as discussed in Q1. A poorly performing catalyst is a common reason for the accumulation of hydroxylamine intermediates.[3]

    • Control Temperature: Some of these side reactions, particularly the formation of azoxy and azo compounds, can be favored at elevated temperatures due to condensation reactions between intermediates.[7][8] Proper temperature control is crucial.[1]

Q3: My starting material contains other reducible functional groups (e.g., alkenes, alkynes, carbonyls, halides). How can I selectively reduce the nitro group?

A3: Chemoselectivity is a critical consideration. The choice of reducing agent is key to achieving the desired transformation without affecting other sensitive groups.

  • For substrates with multiple reducible groups:

    • Catalytic Hydrogenation:

      • H₂/Pd/C: This is a very powerful reducing system and will typically reduce a wide range of functional groups, including alkenes, alkynes, and carbonyls.[9][10] It is generally not suitable for selective nitro reduction in the presence of these groups.

      • H₂/Raney Ni: Similar to Pd/C, Raney Nickel is a strong reducing agent.[9][10] However, it can sometimes be more selective for nitro groups over other functionalities.[9] It is often used when dehalogenation of aromatic halides is a concern.[10]

      • Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium formate with a catalyst can sometimes offer better selectivity.[11]

    • Metal/Acid Systems:

      • Fe/HCl, Fe/NH₄Cl, or Zn/AcOH: These systems are generally milder and often show good tolerance for other functional groups like esters, ketones, and nitriles.[9][10][12]

      • SnCl₂: Tin(II) chloride is also a mild reducing agent that is often used for its chemoselectivity.[9][10]

    • Other Metal-Free Options: For highly sensitive substrates, metal-free options using reagents like B₂(OH)₄ with an organocatalyst have been developed, showing excellent chemoselectivity.[13]

Q4: The work-up of my metal/acid reduction is difficult, and I'm having trouble isolating my product.

A4: Work-up procedures for metal/acid reductions, particularly with tin(II) chloride, can be challenging due to the formation of metal salts.

  • For SnCl₂ Reductions: After the reaction, the mixture is typically cooled and basified (e.g., with NaOH solution) to precipitate tin salts.[14] This can sometimes lead to emulsions during extraction.[15] To break emulsions, you may need to add more base to dissolve the amphoteric tin hydroxides or filter the entire mixture through a pad of celite before extraction.[14][15]

  • For Fe Reductions: The work-up usually involves filtering off the iron salts (often through celite) after the reaction is complete.[16]

Section 2: Troubleshooting Guides by Reduction Method

This section provides a more detailed, structured approach to troubleshooting based on the specific reduction method employed.

Guide 1: Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni)
Issue: Slow or Stalled Reaction

This is the most common issue and can often be attributed to catalyst poisoning or suboptimal reaction conditions.[3]

start Slow or Stalled Hydrogenation check_poisons Evaluate Potential Poisons start->check_poisons optimize_conditions Optimize Reaction Conditions start->optimize_conditions assess_catalyst Assess Catalyst Health start->assess_catalyst purify_sm Purify Starting Material check_poisons->purify_sm Sulfur/Halide impurities suspected use_pure_reagents Use High-Purity Solvents & H₂ check_poisons->use_pure_reagents Solvent/Gas purity in doubt increase_agitation Increase Agitation optimize_conditions->increase_agitation increase_pressure_temp Increase H₂ Pressure / Temperature optimize_conditions->increase_pressure_temp use_fresh_catalyst Use Fresh Catalyst assess_catalyst->use_fresh_catalyst Catalyst is old or stored improperly purify_sm->optimize_conditions use_pure_reagents->optimize_conditions increase_agitation->assess_catalyst increase_pressure_temp->assess_catalyst successful_reaction Reaction Proceeds use_fresh_catalyst->successful_reaction start Incomplete Metal/Acid Reduction check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_workup Review Work-up Procedure start->check_workup metal_quality Ensure Fine, Pure Metal Powder check_reagents->metal_quality acid_conc Verify Acid Concentration check_reagents->acid_conc temp_control Optimize Temperature (Reflux often needed) check_conditions->temp_control stirring Ensure Vigorous Stirring check_conditions->stirring basification Ensure Complete Basification (pH > 10 for SnCl₂) check_workup->basification extraction Perform Multiple Extractions check_workup->extraction success Improved Yield metal_quality->success acid_conc->success temp_control->success stirring->success basification->success extraction->success start Dissolve Nitro Compound in Solvent add_catalyst Add Pd/C under Inert Atmosphere start->add_catalyst purge Evacuate and Backfill with H₂ (3x) add_catalyst->purge react Stir Vigorously under H₂ Atmosphere purge->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Vent H₂, Purge with N₂ monitor->quench Reaction Complete filter Filter through Celite quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end Isolated Amine purify->end

References

Technical Support Center: Challenges in the Purification of Polar Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the purification of polar aminobenzoate esters. Drawing from extensive field experience, this document explains the "why" behind experimental choices, ensuring you can adapt and overcome purification hurdles with confidence.

Understanding the Challenge: The Dual Nature of Polar Aminobenzoate Esters

Polar aminobenzoate esters present a distinct purification challenge due to their amphipathic nature. They possess a polar aromatic amine group and a less polar ester functionality. This duality can lead to issues such as:

  • Poor solubility in standard non-polar solvents used in normal-phase chromatography.

  • Strong interactions with acidic silica gel, leading to peak tailing, irreversible adsorption, and even degradation.[1]

  • Co-elution with polar impurities , making separation difficult.

  • Low recovery during recrystallization due to high solubility in common polar solvents.

This guide will address these common problems through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: A-Q&A Approach

This section is designed to provide direct answers to specific problems you may encounter in the lab.

Issue 1: My polar aminobenzoate ester is streaking or not moving from the baseline on a silica gel TLC plate, even with highly polar mobile phases.

Question: Why is my compound sticking to the silica, and what can I do to achieve proper elution in column chromatography?

Answer: This is a classic sign of strong interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica gel.[1] This can lead to significant peak tailing and even complete retention on the column.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent. The TEA will compete with your aminobenzoate ester for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more cleanly.[2]

    • Ammonium Hydroxide: A solution of 10% ammonium hydroxide in methanol can be used as a polar component in your mobile phase, particularly for very stubborn amines.[3][4]

  • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For aminobenzoate esters, basic or neutral alumina is recommended to avoid the strong acidic interactions.[2]

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface that minimizes interactions with basic compounds, often providing excellent separation.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are poorly retained in reversed-phase chromatography.[5] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[5]

Issue 2: My compound is co-eluting with a similarly polar impurity.

Question: I've tried various solvent systems for my column, but I can't get baseline separation between my product and a persistent impurity. How can I improve the resolution?

Answer: Co-elution of compounds with similar polarities is a common challenge. The key is to exploit subtle differences in their chemical properties to achieve separation.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Instead of just increasing the polarity, try different solvent combinations. For instance, if you are using an ethyl acetate/hexane system, consider switching to a dichloromethane/methanol system.[4] Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.

    • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often provide better resolution than an isocratic (constant polarity) elution.

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a powerful alternative.[2] Here, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This inverts the elution order, with more polar compounds eluting first.

    • Specialty Phases: Consider phases like diol or cyano-bonded silica, which offer different selectivities compared to standard silica gel.[6]

  • pH Adjustment in Reversed-Phase: For ionizable compounds like aminobenzoate esters, the pH of the mobile phase in reversed-phase chromatography is a critical parameter.[2]

    • By adjusting the pH, you can change the ionization state of your compound and the impurities, which can dramatically affect their retention times and improve separation. For basic amines, using a mobile phase with a slightly basic pH can improve peak shape and retention.[1]

Issue 3: I'm experiencing low recovery of my solid product after recrystallization.

Question: My polar aminobenzoate ester seems to be too soluble in common recrystallization solvents, and I'm losing a significant amount of product in the mother liquor. What's the best approach for recrystallization?

Answer: Finding the right solvent system for recrystallization is crucial for maximizing yield. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

Solutions:

  • Solvent/Anti-Solvent System: This is a highly effective technique for compounds with challenging solubility profiles.

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "bad" solvent (an "anti-solvent" in which it is poorly soluble) until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

    • A common system for aminobenzoate esters is an ethanol/water mixture.[7][8]

  • Systematic Solvent Screening:

    • Use small amounts of your crude product to test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

    • Observe the solubility at room temperature and upon heating.

  • Concentrate the Mother Liquor: After the first filtration, you can often recover more product by concentrating the mother liquor (the remaining solution) and allowing a second crop of crystals to form.[9]

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase flash chromatography for my polar aminobenzoate ester?

A1: Absolutely. Reversed-phase flash chromatography is often a very effective technique for purifying polar compounds.[2] Since the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (typically water and acetonitrile or methanol), it can provide a different selectivity compared to normal-phase chromatography. For basic compounds like aminobenzoate esters, using a mobile phase with a slightly alkaline pH can improve retention and peak shape.[1]

Q2: My aminobenzoate ester seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[2] Amines, in particular, can be susceptible to this. To prevent degradation, you can "deactivate" the silica gel by pre-flushing the column with a solvent system containing a small amount of a base, like 1-2% triethylamine.[2] This neutralizes the most acidic sites on the silica. Alternatively, using a less acidic stationary phase like neutral alumina or an amine-functionalized column is a good strategy.[1][2]

Q3: I have a very small amount of my compound (<50 mg). Is a full-sized column necessary?

A3: For small quantities, a full-sized column is often impractical and can lead to significant product loss. You can perform a micro-scale purification using a Pasteur pipette as a miniature column.[3] Pack a small cotton plug at the bottom, followed by a thin layer of sand, and then your silica gel. The principles of elution are the same, but the scale is much smaller.

Q4: What is the best way to load my sample onto the column for optimal separation?

A4: Proper sample loading is critical for good separation. There are two main methods:

  • Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent and carefully apply it to the top of the column.[10]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder.[10] This powder can then be carefully added to the top of the packed column. This technique often leads to sharper bands and better separation.

Experimental Protocols & Visualizations

Protocol 1: Column Deactivation and Chromatography of a Polar Aminobenzoate Ester
  • Column Packing: Dry pack a glass column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]

  • Sample Loading: Load your sample using either the wet or dry loading method.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[2]

Workflow for Selecting a Purification Method

Purification_Workflow start Crude Polar Aminobenzoate Ester tlc Run TLC with EtOAc/Hexane +/- 1% TEA start->tlc recrystallization Recrystallization (Solvent/Anti-solvent) start->recrystallization If Solid rf_check Rf between 0.2-0.4? tlc->rf_check column Normal-Phase Column (Silica or Alumina) with modified mobile phase rf_check->column Yes streak Streaking or Rf = 0? rf_check->streak No pure_product Pure Product column->pure_product rp_tlc Try Reversed-Phase TLC (C18 plate) streak->rp_tlc Yes hilic Consider HILIC streak->hilic Consider rp_column Reversed-Phase Column Chromatography rp_tlc->rp_column rp_column->pure_product recrystallization->pure_product

Caption: A decision tree for selecting an appropriate purification method.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Logic issue {Problem Observed| - No Elution - Peak Tailing - Co-elution} cause1 Potential Cause: Strong Adsorption - Acid-base interaction - Compound too polar issue->cause1 cause2 Potential Cause: Poor Selectivity - Similar polarity of components issue->cause2 solution1 Solutions - Add TEA or NH4OH to eluent - Switch to Alumina or Amine-Silica - Use HILIC cause1->solution1 solution2 Solutions - Change solvent system (e.g., DCM/MeOH) - Use gradient elution - Switch to Reversed-Phase cause2->solution2

Caption: Troubleshooting common column chromatography issues.

Data Summary

Table 1: Common Stationary Phases for Polar Aminobenzoate Ester Purification
Stationary PhasePrimary InteractionBest ForConsiderations
Silica Gel Normal-Phase (Polar)General purpose, but requires mobile phase modification for amines.Acidic nature can cause issues with basic compounds.[1]
Alumina (Neutral/Basic) Normal-Phase (Polar)Basic or acid-sensitive compounds.[2]Different selectivity than silica.
Amine-Functionalized Silica Normal-Phase (Polar)Excellent for basic compounds, minimizes tailing.[1]Can be more expensive than plain silica.
C18 (Reversed-Phase) Reversed-Phase (Non-Polar)Compounds with some hydrophobic character; offers alternative selectivity.[2]Requires aqueous mobile phases.
Diol/Cyano Phases Normal or Reversed-PhaseOffers intermediate polarity and different selectivity.[6]Useful for difficult separations.

References

Technical Support Center: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (CAS: 179688-27-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and application of this versatile pharmaceutical intermediate. Our goal is to provide you with the expertise and practical solutions to prevent its oxidation and ensure the integrity of your experiments.

Understanding the Challenge: The Oxidation of an Aromatic Amine

This compound is a substituted aniline, a class of compounds known for their susceptibility to oxidation. The primary site of oxidation is the amino group (-NH₂), which is electron-rich. This reactivity is a double-edged sword; while it makes the compound a useful nucleophile in various synthetic transformations, it also renders it vulnerable to degradation in the presence of atmospheric oxygen, light, and trace metal impurities.

Oxidation of the amino group can lead to the formation of a complex mixture of colored products, including nitroso, nitro, and polymeric species. This not only results in a decrease in the purity of the starting material but can also have significant downstream consequences, such as inconsistent reaction yields, formation of unwanted byproducts, and challenges in purification. The two electron-donating methoxyethoxy groups on the benzene ring further activate the aromatic system, potentially increasing its susceptibility to oxidation compared to unsubstituted aniline.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or off-white solid/solution of this compound has developed a yellow or brown tint. What is the cause?

A1: The development of a yellow or brown coloration is a classic indicator of oxidation.[1] The amino group on the benzene ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[2] This process leads to the formation of colored impurities. If you observe a color change, it is a sign that the integrity of the compound may be compromised.

Q2: Can I still use the material if it has slightly changed color?

A2: It is strongly recommended to assess the purity of the material before use. While a slight discoloration may indicate minor oxidation, the presence of impurities can negatively impact your reaction. For applications with stringent purity requirements, such as in pharmaceutical synthesis, using discolored material is not advised without re-purification and characterization.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to limit exposure to air. For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is the best practice.[3]

Q4: I need to handle the compound outside of a glovebox. What precautions should I take?

A4: If a glovebox is unavailable, minimize the compound's exposure to the atmosphere. Work quickly and efficiently. Consider using a flask with a septum and maintaining a positive pressure of an inert gas (e.g., from a balloon filled with nitrogen or argon) during manipulations.[4] Use syringes and cannulas for transferring solutions to avoid opening the container to the air.

Q5: Are there any solvents I should avoid when working with this compound?

A5: While this compound is soluble in many common organic solvents, it's crucial to use high-purity, degassed solvents. Solvents can contain dissolved oxygen, which will promote oxidation. Peroxide-forming solvents like THF, diethyl ether, and dioxane should be freshly distilled or tested for peroxides before use, as peroxides are potent oxidizing agents.

Troubleshooting Guide: Preventing Oxidation

This section provides in-depth solutions to common problems related to the oxidation of this compound.

Issue 1: Rapid Discoloration of Solutions

Symptoms: A solution of the compound in an organic solvent rapidly turns yellow or brown upon preparation.

Root Causes & Solutions:

Root Cause Explanation Preventative Action
Dissolved Oxygen in Solvent Solvents, unless specifically treated, are saturated with atmospheric oxygen, which is a primary oxidant.Degas your solvent. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes, or by the freeze-pump-thaw method for more rigorous applications.[5]
Exposure to Air During Preparation Opening the container and weighing the solid in the open air introduces oxygen.Use inert atmosphere techniques. If possible, handle the solid in a glovebox.[6] Alternatively, weigh the compound quickly and immediately place the reaction vessel under a positive pressure of inert gas.
Contaminated Glassware Residual oxidizing agents (e.g., from cleaning solutions) or metal catalysts on the surface of the glassware can initiate oxidation.Thoroughly clean and dry glassware. Ensure all cleaning agents are rinsed away. For sensitive reactions, oven-drying glassware and cooling it under a stream of inert gas is recommended to remove adsorbed moisture and oxygen.
Light Exposure UV and visible light can provide the energy to initiate radical-based oxidation reactions.Protect your solution from light. Use amber glass vials or wrap your glassware in aluminum foil.[2]
Issue 2: Inconsistent Reaction Yields and Impurity Profiles

Symptoms: You are using this compound as a starting material, and you observe variable yields or the appearance of unexpected byproducts in different batches.

Root Causes & Solutions:

Root Cause Explanation Preventative Action
Partial Oxidation of Starting Material Using a partially oxidized starting material introduces impurities that can interfere with the desired reaction pathway.Confirm the purity of your starting material before each reaction. A simple visual inspection for color is the first step. For critical applications, consider running a quick purity check by TLC or LC-MS.
Oxidation During the Reaction The reaction conditions themselves (e.g., prolonged heating, exposure to air) may be causing oxidation of the starting material or product.Maintain an inert atmosphere throughout the reaction. Use a Schlenk line or a nitrogen/argon manifold to keep the reaction under positive pressure of an inert gas.
Incompatible Reagents Some reagents, even if not explicitly "oxidants," can promote oxidation under certain conditions.Review the compatibility of all reagents. Be cautious with reagents that can generate radical species or are known to be air-sensitive themselves.

Experimental Protocols

Protocol 1: Degassing Solvents by Inert Gas Sparging

This protocol is essential for preparing solvents for use with this compound.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a flask with a sidearm

  • Septum

  • Long needle or sparging tube

  • Source of inert gas (nitrogen or argon) with a regulator

  • Bubbler

Procedure:

  • Pour the solvent into the Schlenk flask. Do not fill more than two-thirds full.

  • Seal the flask with a septum.

  • Insert the long needle or sparging tube through the septum, ensuring its tip is below the surface of the solvent.

  • Insert a second, shorter needle through the septum to act as a gas outlet. Connect this outlet to a bubbler to monitor the gas flow.

  • Start a gentle flow of inert gas. You should see a steady stream of bubbles through the solvent and out through the bubbler.

  • Sparge the solvent for 15-30 minutes. For larger volumes, a longer time may be required.

  • After sparging, remove the outlet needle first, and then carefully raise the sparging needle above the solvent surface while maintaining a positive flow of inert gas to blanket the solvent.

  • Remove the sparging needle and store the solvent under a positive pressure of the inert gas.

Protocol 2: Addition of an Antioxidant for Solution Stability

For applications where solutions need to be stored for a period, the addition of a compatible antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.[7]

Materials:

  • Solution of this compound in a degassed solvent

  • Butylated hydroxytoluene (BHT)

  • Inert atmosphere setup

Procedure:

  • Prepare a stock solution of BHT in the same degassed solvent (e.g., 1 mg/mL).

  • Under a positive pressure of inert gas, add a small aliquot of the BHT stock solution to your solution of this compound.

  • A typical final concentration for BHT is in the range of 0.01-0.1% (w/v).[8] The optimal concentration may need to be determined empirically.

  • Seal the container tightly and store under inert atmosphere in the dark.

Note: Always verify that the chosen antioxidant is compatible with your downstream reaction conditions and will not interfere with the desired chemistry or purification process.

Visualizing the Problem and Solution

Oxidation Pathway

The following diagram illustrates the initial steps in the oxidation of an aromatic amine, which can lead to the formation of colored oligomers and polymers.

OxidationPathway cluster_0 Initial Compound cluster_1 Oxidation Process cluster_2 Degradation Products A This compound (Aromatic Amine) B Radical Cation A->B [O], -e⁻, -H⁺ C Dimerization & Further Oxidation B->C Coupling D Colored Impurities (e.g., Quinone-imines, Polymers) C->D

Caption: Simplified oxidation pathway of the aromatic amine.

Preventative Workflow

This workflow outlines the key steps to minimize oxidation during handling and use.

PreventativeWorkflow start Start storage Store in Cool, Dark, Inert Atmosphere start->storage degas Degas Solvents (Sparging or Freeze-Pump-Thaw) storage->degas inert_handling Handle Under Inert Gas (Glovebox or Schlenk Line) degas->inert_handling antioxidant Consider Antioxidant Addition (e.g., BHT for storage) inert_handling->antioxidant reaction Run Reaction Under Inert Atmosphere inert_handling->reaction No antioxidant->reaction Yes end End reaction->end

Caption: Recommended workflow for preventing oxidation.

References

Technical Support Center: Enhancing the Solubility of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (CAS No. 179688-27-8). This resource is designed for researchers, scientists, and drug development professionals to address and overcome solubility challenges encountered during its use in chemical reactions. As a key intermediate in the synthesis of various active pharmaceutical ingredients, including Erlotinib, ensuring its complete dissolution is paramount for reaction efficiency, yield, and purity.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the solubility of this versatile compound.

I. Understanding the Molecule: Structural Influences on Solubility

This compound is a moderately polar molecule. Its solubility is governed by a balance of several structural features:

  • Polar Groups: The primary amine (-NH2), ester (-COOEt), and ether linkages (-OCH2CH2OCH3) can participate in hydrogen bonding with polar solvents.[3]

  • Aromatic Ring: The benzene ring is hydrophobic and contributes to its solubility in organic solvents.[4]

  • Methoxyethoxy Side Chains: These flexible chains increase the molecule's steric bulk and can influence its crystal lattice energy, impacting how easily it dissolves. The ether oxygens within these chains can also act as hydrogen bond acceptors.[5]

The interplay of these features means that while it is soluble in some organic solvents, achieving the desired concentration for a reaction can sometimes be challenging.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for dissolving this compound?

Based on its structure and common laboratory practice, polar aprotic solvents are often effective. These include:

  • N,N-Dimethylformamide (DMF)[7]

  • Dimethyl sulfoxide (DMSO)[8]

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

It also shows some solubility in polar protic solvents like ethanol and methanol.[6] However, complete solubility at high concentrations may require heating or the use of co-solvents.

Q2: My compound is not dissolving completely in my chosen reaction solvent at room temperature. What is the first step I should take?

Gentle heating is the most straightforward initial approach. Many organic compounds exhibit increased solubility at higher temperatures.[8] However, it is crucial to consider the thermal stability of your compound and other reactants. A modest increase to 40-50 °C is often sufficient to improve dissolution without promoting side reactions.

Q3: Can I use a co-solvent to improve solubility? If so, which ones are recommended?

Yes, using a co-solvent is a highly effective strategy. A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[9] The goal is to modify the overall polarity of the solvent system to better match that of the solute.

For reactions in moderately polar solvents like THF or ethyl acetate, adding a small percentage of a more polar, water-miscible solvent like DMF or DMSO can significantly enhance solubility.[10] Conversely, for reactions in highly polar solvents, a less polar co-solvent might be beneficial.

Q4: How does pH affect the solubility of this compound?

The primary amine group on this compound is basic. In acidic conditions, this amine can be protonated to form an ammonium salt. This salt form is often significantly more soluble in polar protic solvents, including water, than the free base.[8] Therefore, for reactions that can tolerate acidic conditions, adjusting the pH can be a powerful tool to enhance solubility.

III. Troubleshooting Guides: A Deeper Dive

This section provides structured approaches to common solubility problems.

Issue 1: Incomplete Dissolution in a Non-Polar or Moderately Polar Solvent (e.g., Toluene, THF, DCM)

Underlying Cause: The polarity of the solvent may be too low to effectively solvate the polar functional groups of the molecule.

Troubleshooting Workflow:

A Start: Incomplete Dissolution B Option 1: Increase Temperature Gently heat to 40-60°C with stirring. A->B C Did it dissolve? B->C D Yes. Proceed with reaction. Monitor for precipitation upon cooling. C->D Yes E No. C->E No F Option 2: Add a Polar Aprotic Co-Solvent Titrate with small volumes (1-5% v/v) of DMF or DMSO. E->F G Did it dissolve? F->G H Yes. Proceed with reaction. Note: Ensure co-solvent is compatible with your reaction. G->H Yes I No. G->I No J Option 3: Change Primary Solvent Switch to a more polar solvent like DMF or DMSO. I->J

Caption: Troubleshooting workflow for poor solubility in non-polar/moderately polar solvents.

Detailed Protocol: Co-Solvent Titration

  • Suspend your this compound in the primary reaction solvent at the desired concentration.

  • While stirring vigorously, add a polar aprotic co-solvent (e.g., DMF) dropwise from a burette or syringe.

  • Monitor for dissolution after each addition.

  • Once the solid has completely dissolved, note the volume of co-solvent added. It is best to use the minimum amount necessary to achieve dissolution to avoid significantly altering the reaction conditions.[9]

Issue 2: Precipitation of Starting Material During Reaction

Underlying Cause: This can occur if the reaction temperature changes, or if a reagent or product alters the polarity of the solvent mixture, causing the starting material to crash out of solution.

Troubleshooting Steps:

  • Re-solubilize with Heat: If the reaction can tolerate it, gently heat the mixture to redissolve the precipitate.

  • Add Co-solvent: If heating is not an option or is ineffective, add a small amount of a co-solvent that is known to solubilize your starting material (see Issue 1).

  • Consider a Different Solvent System: For future experiments, choose a solvent system in which the starting material has higher solubility from the outset (see Table 1).

Issue 3: Difficulty in Dissolving for Aqueous or Protic Solvent Reactions

Underlying Cause: While the ether linkages and amine group offer some polarity, the overall molecule has significant hydrophobic character from the aromatic ring and alkyl chains, limiting its solubility in highly polar protic solvents like water.

Troubleshooting Workflow:

A Start: Poor solubility in aqueous/protic solvent B Option 1: pH Adjustment Add a dilute acid (e.g., 1M HCl) dropwise to protonate the amine. A->B C Did it dissolve? B->C D Yes. Proceed with reaction. Note: Ensure reaction is compatible with acidic pH. C->D Yes E No. C->E No F Option 2: Use a Water-Miscible Co-Solvent Add THF, ethanol, or isopropanol to the aqueous mixture. E->F G Did it dissolve? F->G H Yes. Proceed with reaction. Note: Ensure co-solvent does not interfere with reagents. G->H Yes I No. G->I No J Option 3: Use a Phase-Transfer Catalyst If reaction is biphasic, consider a PTC like TBAB. I->J

Caption: Troubleshooting workflow for poor solubility in aqueous or protic solvents.

Detailed Protocol: pH-Mediated Dissolution

  • Suspend the this compound in the aqueous or protic solvent.

  • While stirring, add a dilute aqueous acid (e.g., 1M HCl or 1M acetic acid) dropwise.

  • Monitor the pH of the solution.

  • Continue adding acid until the solid dissolves. The formation of the more soluble hydrochloride salt should be visually apparent.[11]

  • Caution: This method is only suitable for reactions that are stable and proceed under acidic conditions.

IV. Data Summary: Solvent and Temperature Effects

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. These are general guidelines; empirical testing for your specific concentration and reaction conditions is always recommended.

SolventPolarity IndexSolubility at 25°CSolubility at 50°CNotes
Toluene 2.4LowModerate
DCM 3.1ModerateHighVolatile, use in a closed system if heating.
THF 4.0ModerateHighCan form peroxides; use fresh, stabilized solvent.
Ethyl Acetate 4.4ModerateHigh
Ethanol 4.3ModerateHighProtic solvent, may participate in some reactions.
DMF 6.4HighVery HighHigh boiling point, can be difficult to remove.
DMSO 7.2HighVery HighHigh boiling point, can be difficult to remove.
Water 10.2Very LowLowSolubility significantly increases with pH adjustment.

V. Concluding Remarks

Optimizing the solubility of this compound is a critical step in ensuring the success of subsequent synthetic transformations. A systematic approach that considers the effects of temperature, solvent polarity, co-solvents, and pH will enable researchers to overcome most dissolution challenges. Always begin with small-scale solubility tests before committing a large amount of material to a reaction.

References

Technical Support Center: Managing Exotherms in the Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The nitration of substituted benzoic acids is a fundamental and powerful transformation in organic synthesis, crucial for the development of pharmaceutical intermediates and other fine chemicals. However, this classic electrophilic aromatic substitution is notoriously energetic. The reaction generates a significant amount of heat (exotherm), and if not properly managed, can lead to thermal runaway, characterized by a rapid increase in temperature and pressure, vigorous gas evolution, and potentially, violent reactor failure.[1][2] This technical guide provides researchers, scientists, and drug development professionals with in-depth, practical guidance on anticipating, controlling, and troubleshooting exothermic events during these critical reactions.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is designed to address specific issues you may encounter during your experiments. The answers are grounded in established safety principles and field-proven experience.

Q1: My nitration of 4-methylbenzoic acid is exhibiting a much faster and stronger exotherm than I anticipated. The internal temperature is difficult to control even with an ice bath. What's happening and what should I do?

A1: This is a classic scenario of underestimating the influence of an activating substituent on the aromatic ring. The methyl group (-CH₃) is an electron-donating, or "activating," group.[3][4][5] It increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards the electrophilic nitronium ion (NO₂⁺).[5][6] This increased reactivity translates directly to a faster reaction rate and more rapid heat generation.

Immediate Corrective Actions:

  • Halt Addition: Immediately stop the addition of the nitrating mixture (mixed acid).

  • Maximize Cooling: Ensure your cooling bath has maximum efficiency. For temperatures near 0°C, an ice-salt bath is more effective than a simple ice-water bath.[7][8]

  • Ensure Agitation: Check that your stirring is vigorous. Poor agitation creates localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate through the mixture.[9]

Root Cause Analysis & Prevention:

  • Rate of Addition: The most common cause of loss of control is adding the nitrating agent too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[9] For activated substrates, a very slow, dropwise addition with continuous monitoring of the internal temperature is mandatory.[8][10]

  • Initial Temperature: For activated systems like methylbenzoic acid, starting the reaction and the addition at a lower initial temperature (e.g., -5°C to 0°C) provides a larger safety margin.[7][8]

  • Concentration of Acids: Using fuming nitric or sulfuric acid (oleum) dramatically increases the concentration of the nitronium ion, leading to a much more aggressive reaction.[11] Unless specifically required and planned for, use standard concentrated acids.

Workflow: Responding to an Unexpected Exotherm

Caption: Emergency response workflow for a runaway exotherm.

Q2: I'm trying to nitrate 4-nitrobenzoic acid to make 3,4-dinitrobenzoic acid, and a thick white precipitate is forming, making stirring difficult. Is this normal and how does it affect safety?

A2: Yes, this is a common and critical issue. Both the starting material, 4-nitrobenzoic acid, and the product, 3,4-dinitrobenzoic acid, have limited solubility in concentrated sulfuric acid, especially at the low temperatures required for nitration.[12][13] The formation of this slurry presents a significant safety hazard.

  • Impact on Heat Transfer: A thick slurry is a poor conductor of heat. The solid particles insulate the reaction mixture, drastically reducing the efficiency of heat transfer to the cooling jacket of the reactor. This can lead to a dangerous accumulation of heat within the mixture.

  • Impaired Mixing: As the slurry thickens, conventional magnetic stir bars may become ineffective. High-torque overhead mechanical stirrers are often necessary. Inadequate mixing leads to the same localized hotspot problems described in Q1.

  • Accumulation of Reagents: If the nitrating agent is added to a poorly mixed, thick slurry, it may not react immediately. This can lead to a dangerous accumulation of unreacted reagents. A subsequent, small increase in temperature or improvement in mixing can then trigger a very large, delayed, and uncontrollable exotherm.[9]

Mitigation Strategies:

  • Mechanical Agitation: Use an overhead stirrer with an anchor or paddle-shaped impeller designed to keep solids suspended.

  • Modified Addition: Add the nitrating agent very slowly, allowing time for the reaction to occur and heat to dissipate before adding more.

  • Solvent Considerations: While the reaction is almost exclusively run in sulfuric acid, increasing the volume of sulfuric acid can sometimes help maintain a more mobile slurry.

Data Table: Substituent Effects on Reactivity and Required Conditions

Substituted Benzoic AcidSubstituent TypeElectronic EffectRelative Nitration RateTypical TemperatureExotherm Risk
4-Methylbenzoic Acid-CH₃Activating (+I)Faster than Benzene[5]-5 to 5 °C[10]High
Benzoic Acid-COOHDeactivating (-R, -I)Slower than Benzene[14]0 to 30 °C[15]Moderate
4-Nitrobenzoic Acid-NO₂Strongly Deactivating (-R, -I)Much slower than Benzene[5][16]> 90 °C (often requires fuming acids)[16]Moderate to High (due to harsh conditions)
Q3: What is the safest way to "quench" my nitration reaction after it's complete? I've heard this step can also be dangerous.

A3: The quenching step is indeed one of the most hazardous parts of the entire procedure if performed incorrectly. The danger comes from the highly exothermic heat of dilution of the large amount of concentrated sulfuric acid with water.[11] A secondary exotherm from the decomposition of any residual nitric acid can also occur. The cardinal rule is: Always add the acid mixture to the ice/water, never the other way around. This is often called a "reverse quench."

Protocol: Standard Operating Procedure for Safe Quenching

  • Prepare the Quench Vessel: In a separate beaker or flask large enough to hold at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and water. Place this vessel in a cooling bath to keep it cold.[17]

  • Ensure Vigorous Stirring: Begin vigorously stirring the ice/water slurry.

  • Perform the Reverse Quench: Using a dropping funnel or by pouring in a very slow, controlled stream, add the acidic reaction mixture to the stirred ice/water.[17]

  • Monitor Temperature: Monitor the temperature of the quenching vessel. The large thermal mass of the ice/water should absorb the heat of dilution. The rate of addition should be controlled to keep the quench temperature below a safe limit (e.g., 20-25°C).

  • Complete Precipitation: Once the addition is complete, allow the ice to melt and continue stirring. The nitrobenzoic acid product, being poorly soluble in the now-dilute acidic water, should precipitate as a solid.

  • Isolate Product: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[17]

Diagram: Logic of a Safe "Reverse" Quench

Safe_Quench cluster_0 Safe Quench Procedure cluster_1 UNSAFE Quench Procedure ReactionMix Reaction Mixture (Conc. H₂SO₄/HNO₃) Control Slow, Controlled Addition ReactionMix->Control Add To IceWater Large Volume of Stirred Ice/Water (Large Heat Sink) Result Heat of Dilution is Safely Absorbed. Temperature remains low. IceWater->Result Outcome Control->IceWater Water Water Uncontrolled Rapid, Uncontrolled Addition Water->Uncontrolled Add To AcidMix Concentrated Acid Mixture (Small Heat Sink) Failure Localized boiling, splashing, potential runaway exotherm. AcidMix->Failure Outcome Uncontrolled->AcidMix

Caption: Comparison of safe (acid-to-water) vs. unsafe (water-to-acid) quenching.

References

Technical Support Center: Catalyst Selection for the Reduction of Dinitro-aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic reduction of dinitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical field experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic reduction of dinitro-aromatic compounds. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Incomplete or Stalled Reaction

Symptoms: The consumption of hydrogen gas (H₂) ceases prematurely, or analysis of the reaction mixture shows significant amounts of starting material and/or partially reduced intermediates like nitroso or hydroxylamine species.

Potential Causes & Solutions:

  • Catalyst Deactivation (Poisoning):

    • Cause: The catalyst's active sites can be blocked by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur, nitrogen, and halogen-containing compounds.[1][2] Even the starting nitro compound or intermediates can act as poisons.[2]

    • Solution:

      • Purify Reagents: Recrystallize the dinitro-aromatic starting material and distill the solvent to remove potential impurities.[1]

      • Use a Guard Bed: Before introducing reagents to the reactor, pass them through a column of activated carbon or alumina to adsorb poisons.[1]

      • Select a Poison-Resistant Catalyst: In some cases, specific catalysts show higher tolerance to certain functional groups. For instance, Raney nickel is often preferred over Pd/C when dehalogenation is a concern.[3]

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst is too low to facilitate the complete reduction in a reasonable timeframe.

    • Solution: Incrementally increase the catalyst loading. A typical starting point is a substrate-to-catalyst ratio of 20:1 to 100:1 by weight.[4]

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, pressure, and solvent can significantly influence the reaction rate.

    • Solution:

      • Solvent Choice: Protic solvents like ethanol and methanol generally enhance the rate of hydrogenation.[1][5]

      • Temperature: While many reductions proceed at room temperature, gentle heating to 40-50°C can sometimes be beneficial.[1] However, be cautious as higher temperatures can also promote side reactions.

      • Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure may be necessary. Ensure your reactor is rated for the intended pressure.[1][4]

      • Agitation: Increase the stirring speed to improve mass transfer of hydrogen gas to the catalyst surface.[1]

Issue 2: Poor Chemoselectivity - Formation of Undesired Byproducts

Symptoms: The formation of significant amounts of byproducts, such as azoxy, azo, and hydrazo compounds, or the reduction of other functional groups on the aromatic ring.

Potential Causes & Solutions:

  • Reaction Pathway Branching:

    • Cause: The reduction of nitroaromatics proceeds through nitroso and hydroxylamine intermediates.[4][6] Condensation reactions between these intermediates can lead to the formation of azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[4]

    • Solution:

      • Catalyst Selection: The choice of catalyst can influence the reaction pathway. For instance, palladium-based catalysts are often effective in promoting the direct hydrogenation pathway to the amine.[7]

      • Additive Introduction: The addition of certain compounds can suppress the formation of intermediates. For example, catalytic amounts of vanadium compounds have been shown to prevent the accumulation of hydroxylamines, leading to purer products.[8]

      • Controlled Conditions: Careful control of temperature and hydrogen pressure can favor the desired reaction pathway.

  • Reduction of Other Functional Groups:

    • Cause: Catalysts like Pd/C are highly active and can reduce other functional groups such as alkenes, alkynes, and some carbonyls.[3][9] Halogen substituents can also be removed via hydrodehalogenation.

    • Solution:

      • Choose a More Selective Catalyst: For substrates with sensitive functional groups, consider using alternative catalysts. For example, Pt/C can be effective for reducing nitro groups in the presence of aromatic halogens with minimal dehalogenation.[10] Sodium sulfide (Na₂S) can sometimes selectively reduce one nitro group in the presence of another.[3]

      • Transfer Hydrogenation: This technique uses a hydrogen donor molecule (e.g., formic acid, ammonium formate, hydrazine) in place of gaseous H₂.[11][12] It often provides higher chemoselectivity and can be performed under milder conditions.[10][11]

Issue 3: Partial Reduction to Nitroaniline

Symptoms: In the reduction of a dinitro-aromatic compound, the reaction stops after the reduction of only one nitro group, yielding the corresponding nitroaniline as the major product.

Potential Causes & Solutions:

  • Electronic Effects of Substituents:

    • Cause: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the reactivity of the nitro groups. Electron-donating groups can decrease the rate of reduction.[7] The newly formed amino group is strongly electron-donating, which can deactivate the ring towards further reduction.

    • Solution:

      • More Forcing Conditions: Increasing the temperature, hydrogen pressure, or reaction time may be necessary to drive the reaction to completion.

      • Change of Catalyst System: A more active catalyst system may be required. For instance, a combination of a noble metal catalyst (e.g., Pd/C) with a co-catalyst like iron or an iron salt in an acidic medium has been shown to be effective for the reduction of dinitrobenzenes to diamines.[13]

      • Alternative Reducing Agents: Reagents like iron in acidic media are classic and potent systems for the complete reduction of dinitroaromatics.[14][15]

Issue 4: Runaway Reaction and Safety Concerns

Symptoms: A rapid, uncontrolled increase in temperature and pressure.

Potential Causes & Solutions:

  • Exothermic Nature of the Reaction:

    • Cause: The catalytic hydrogenation of nitroaromatic compounds is a highly exothermic process.[4][16] The accumulation of unstable hydroxylamine intermediates can lead to thermal runaways if not properly controlled.[4]

    • Solution:

      • Proper Heat Management: Ensure the reactor has adequate cooling capabilities. For larger scale reactions, consider a semi-batch process where the substrate is added portion-wise to control the rate of heat generation.

      • Reaction Monitoring: Use a reaction calorimeter to understand the thermal profile of the reaction during process development.[16]

      • Safe Operating Procedures: Always use a properly functioning high-pressure reactor and appropriate safety equipment.[4][17] Purge the reactor with an inert gas (e.g., nitrogen) before introducing hydrogen to remove oxygen.[4][18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for the reduction of dinitro-aromatic compounds?

A1: Palladium on carbon (Pd/C) is often the catalyst of choice for the hydrogenation of both aromatic and aliphatic nitro groups due to its high activity and efficiency.[3][9] However, the "best" catalyst is highly substrate-dependent. For molecules with other reducible functional groups, a more chemoselective catalyst might be necessary.

Q2: How does the reaction mechanism for catalytic hydrogenation of a nitro group proceed?

A2: The most widely accepted mechanism is the Haber-Lukashevich pathway, which involves the sequential six-electron reduction of the nitro group.[4] The process begins with the adsorption of the nitroaromatic compound and the dissociation of molecular hydrogen on the catalyst surface.[4] The nitro group is then progressively reduced to nitroso, then to hydroxylamine, and finally to the amine.[4][6]

Q3: What are the advantages of transfer hydrogenation over using gaseous hydrogen?

A3: Transfer hydrogenation offers several advantages:

  • Enhanced Safety: It avoids the need to handle highly flammable hydrogen gas under pressure.[10]

  • Improved Selectivity: It often provides better chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functionalities.[11]

  • Milder Conditions: Reactions can often be carried out at atmospheric pressure and lower temperatures.[11] Common hydrogen donors include formic acid, ammonium formate, and hydrazine hydrate.[11][12]

Q4: How can I selectively reduce only one nitro group in a dinitro-aromatic compound?

A4: Achieving selective mono-reduction can be challenging but is possible under specific conditions:

  • Reagent Control: Using a milder reducing agent or a stoichiometric amount of a stronger one can favor mono-reduction. Sodium sulfide (Na₂S) is a classic reagent for this purpose.[3][15]

  • Catalyst Modification: Using modified catalysts can enhance selectivity. For example, Ru-SnOx/Al₂O₃ has shown high selectivity for the formation of m-nitroaniline from m-dinitrobenzene.[19]

  • Reaction Conditions: Carefully controlling the reaction time, temperature, and hydrogen pressure can help to stop the reaction at the nitroaniline stage.

Q5: What are the key safety precautions to take when performing catalytic hydrogenations of dinitro-aromatics?

A5: Safety is paramount. Key precautions include:

  • Proper Equipment: Use a high-pressure reactor that is in good working condition and rated for the intended pressure.[4][17]

  • Inert Atmosphere: Always purge the reactor with an inert gas like nitrogen to remove all oxygen before introducing hydrogen.[4][18]

  • Catalyst Handling: Be aware that some catalysts, like Pd/C, can be pyrophoric, especially after use when they are saturated with hydrogen.[1] The catalyst should be filtered in a wet state to prevent ignition upon contact with air.[17]

  • Exothermicity: Be prepared for a highly exothermic reaction and have adequate cooling in place.[4][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Section 3: Data and Protocols

Table 1: Comparison of Common Catalysts for Dinitro-aromatic Reduction
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ (1-50 atm), RT-80°C, Protic Solvents (e.g., EtOH, MeOH)High activity, general applicability.[3]Can reduce other functional groups, risk of dehalogenation.[3]
H₂/Pt/C or PtO₂ H₂ (1-50 atm), RT-80°C, Acetic AcidGood for substrates with halogens (less dehalogenation than Pd/C).[20]Can be less active than Pd/C for some substrates.
H₂/Raney Ni H₂ (1-50 atm), RT-100°C, Protic SolventsCost-effective, good for substrates where dehalogenation is a concern.[3][14]Can be less selective, requires careful handling (pyrophoric).
Transfer Hydrogenation (e.g., Hydrazine, Formic Acid with Pd/C) Reflux temperature, Protic SolventsHigh chemoselectivity, no need for high-pressure H₂.[11]Stoichiometric byproduct formation from the hydrogen donor.
Fe/HCl or Fe/Acetic Acid Reflux temperatureLow cost, highly effective for complete reduction.[14][21]Generates large amounts of iron salt waste, harsh conditions.
Sodium Sulfide (Na₂S) Aqueous or alcoholic solution, refluxCan be selective for mono-reduction.[3][15]Generates sulfur-containing waste, potential for unpleasant odors.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Dinitro-aromatic Compound using Pd/C

Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate. A thorough risk assessment must be conducted before starting any experiment.[17][18]

  • Reactor Setup: In a high-pressure autoclave, add the dinitro-aromatic substrate, a suitable solvent (e.g., ethanol or methanol), and the 10% Pd/C catalyst. The typical substrate-to-catalyst weight ratio is between 20:1 and 100:1.[4]

  • Sealing and Purging: Seal the reactor securely. Purge the system with an inert gas, such as nitrogen, 3-5 times to completely remove any residual air.[4]

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi to 500 psi).

  • Reaction: Begin vigorous stirring to ensure efficient mixing and mass transfer. If necessary, heat the reactor to the target temperature. Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.[4]

  • Completion and Work-up: Once the hydrogen uptake ceases or the desired reaction time is reached, stop the heating and allow the reactor to cool to room temperature.

  • Venting and Filtration: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood. Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The used catalyst may be pyrophoric. Do not allow the filter cake to dry in the air. Keep it wet with solvent or water during and after filtration.[17]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or chromatography.

Visualizations

Reaction Pathway Diagram

ReactionPathway Dinitro Dinitro-aromatic (Ar-(NO₂)₂) Nitroaniline Nitroaniline (Ar(NO₂)(NH₂)) Dinitro->Nitroaniline + 2H₂ Nitroso Nitroso-amino Intermediate Nitroaniline->Nitroso + H₂ Hydroxylamine Hydroxylamine-amino Intermediate Nitroso->Hydroxylamine + H₂ Diamine Diamino-aromatic (Ar-(NH₂)₂) Hydroxylamine->Diamine + H₂

Caption: Generalized reaction pathway for the reduction of a dinitro-aromatic compound.

Troubleshooting Logic Diagram

Troubleshooting Start Incomplete Reaction or Low Yield Poisoning Catalyst Poisoning? Start->Poisoning Loading Sufficient Catalyst? Poisoning->Loading No Purify Purify Reagents Poisoning->Purify Yes GuardBed Use Guard Bed Poisoning->GuardBed Yes Conditions Optimal Conditions? Loading->Conditions Yes IncreaseLoading Increase Catalyst Loading Loading->IncreaseLoading No Optimize Optimize Temp, Pressure, Solvent Conditions->Optimize No

Caption: A decision tree for troubleshooting incomplete reduction reactions.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analytical validation of pharmaceutical intermediates is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Erlotinib.[1][2] While specific comparative studies on this molecule are not extensively published, this document leverages established analytical principles, guidance from authoritative bodies like the International Council for Harmonisation (ICH)[3][4][5][6], and data from structurally similar compounds to provide a comprehensive framework for method selection and validation.

Introduction to this compound and the Imperative of Analytical Validation

This compound (Molecular Formula: C₁₅H₂₃NO₆, Molecular Weight: 313.35 g/mol ) is a substituted benzoate derivative.[7][8] Its purity and quality are critical as they directly impact the quality and safety of the final API. The validation of analytical procedures is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] This guide will compare four common analytical techniques for the assay and impurity profiling of this intermediate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Titrimetry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility.[9][10] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most appropriate and widely applicable technique for both quantification (assay) and the determination of impurities.

Causality Behind Experimental Choices

The selection of an RP-HPLC method is based on the physicochemical properties of the analyte. This compound is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is chosen due to the presence of a chromophore (the substituted benzene ring) in the molecule's structure.

Proposed Experimental Protocol for HPLC Analysis

Objective: To determine the purity and assay of this compound.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0). The gradient is optimized to ensure separation of the main peak from any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm, selected based on the UV absorbance maximum of the analyte.[10]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to the same nominal concentration as the standard solution.

Validation Parameters (as per ICH Q2(R1))

The validation of this HPLC method would involve assessing the following parameters:

  • Specificity: Demonstrated by the ability to resolve the main analyte peak from potential impurities, degradation products, and placebo components. This can be confirmed by peak purity analysis using a PDA detector.

  • Linearity: Assessed by analyzing a series of solutions at different concentrations and demonstrating a linear relationship between concentration and peak area.

  • Accuracy: Determined by recovery studies, where a known amount of the analyte is spiked into a placebo mixture and the recovery is calculated.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Dissolution Dissolve in Mobile Phase Standard_Weighing->Dissolution Sample_Weighing Weigh Test Sample Sample_Weighing->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 240 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Assay & Impurities Integration->Calculation

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] For this compound, GC is less suitable for the primary assay due to the compound's relatively high molecular weight and lower volatility. However, it is an excellent complementary technique for the detection and quantification of residual solvents and other volatile impurities that may be present from the synthesis process.

Causality Behind Experimental Choices

The choice of GC with a Flame Ionization Detector (FID) is standard for the analysis of volatile organic compounds. Headspace sampling is often preferred for residual solvent analysis as it minimizes matrix effects and protects the GC column from non-volatile sample components.

Proposed Experimental Protocol for GC (Residual Solvents)

Objective: To determine the presence of residual solvents in this compound.

  • Instrumentation: A GC system with a headspace autosampler and an FID.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for residual solvent analysis (e.g., DB-624).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: A programmed temperature ramp to separate common organic solvents.

    • Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection.

  • Sample Preparation:

    • Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

Validation Parameters (as per ICH Q2(R1))

Validation would focus on specificity for common process solvents, linearity, accuracy, precision, and LOD/LOQ for each solvent.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing Sample_Weighing Weigh Sample into Vial Dissolution Dissolve in High-Boiling Solvent Sample_Weighing->Dissolution Incubation Incubate Vial Dissolution->Incubation Injection Inject Headspace Vapor Incubation->Injection Separation Separation in GC Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Residual Solvents Integration->Quantification

Caption: Headspace GC workflow for residual solvent analysis.

UV-Vis Spectroscopy: A Rapid but Less Specific Assay Method

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance in solution.[11] It can be a rapid and simple method for the quantitative analysis (assay) of this compound, provided there are no interfering substances that absorb at the same wavelength.

Causality Behind Experimental Choices

This method is viable due to the presence of the aromatic ring system in the analyte, which provides a distinct UV chromophore. The simplicity and speed of UV-Vis spectroscopy make it suitable for in-process controls where a high degree of specificity is not required.

Proposed Experimental Protocol for UV-Vis Spectroscopy

Objective: To provide a rapid assay of this compound.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Prepare a sample solution of known concentration and measure its absorbance.

    • Calculate the concentration of the sample from the calibration curve.

Validation Parameters (as per ICH Q2(R1))

The primary limitation of UV-Vis spectroscopy is its lack of specificity. Any impurity with a similar chromophore will interfere with the analysis. Validation would focus on linearity, accuracy, and precision within a well-defined concentration range. Specificity would need to be addressed by demonstrating a lack of interference from known impurities or by using a more specific method like HPLC for confirmation.

Titrimetry: A Classical Approach for Assay

Titrimetry, a classic analytical technique, can be employed for the assay of this compound.[12][13] Given the presence of a primary aromatic amine group, a diazotization titration would be a suitable method.

Causality Behind Experimental Choices

The primary amino group on the benzene ring can react with nitrous acid (formed in situ from sodium nitrite and an acid) in a quantitative manner. The endpoint of the titration can be determined potentiometrically or using a specific indicator.

Proposed Experimental Protocol for Titrimetry

Objective: To determine the assay of this compound.

  • Reagents: Standardized sodium nitrite solution, hydrochloric acid.

  • Procedure:

    • Accurately weigh the sample and dissolve it in an aqueous acidic solution.

    • Cool the solution in an ice bath.

    • Titrate with a standardized solution of sodium nitrite.

    • Determine the endpoint of the titration potentiometrically.

  • Calculation: The assay is calculated based on the stoichiometry of the reaction.

Validation Parameters (as per ICH Q2(R1))

Titrimetry is generally considered an absolute method, and its validation would primarily focus on precision and accuracy. Specificity can be a concern, as any other primary aromatic amine impurity would also be titrated.

Comparative Summary of Analytical Methods

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectroscopy Titrimetry
Primary Application Assay, Purity, Impurity ProfilingResidual Solvents, Volatile ImpuritiesRapid Assay, In-process ControlAssay
Specificity HighHigh (for volatile compounds)LowModerate
Sensitivity High (ng to pg range)Very High (for volatile compounds)Moderate (µg/mL range)Low (mg range)
Throughput ModerateModerateHighLow
Complexity HighHighLowModerate
Instrumentation Cost HighHighLowLow
Key Advantage Simultaneous assay and impurity determinationExcellent for volatile impuritiesSpeed and simplicityHigh precision for pure substances
Key Limitation Higher complexity and costNot suitable for non-volatile analytesLack of specificityLack of specificity for impurities

Conclusion and Recommendations

For the comprehensive validation of this compound, a multi-faceted approach is recommended.

  • Primary Method: A validated reversed-phase HPLC method should be the primary technique for the determination of assay and purity. Its high specificity and sensitivity allow for the reliable quantification of the main component and the detection and control of process-related impurities and degradation products.

  • Complementary Method: Headspace GC is essential for the control of residual solvents, which is a critical quality attribute for pharmaceutical intermediates.

  • Alternative/In-Process Control: UV-Vis spectroscopy can be employed as a rapid and cost-effective method for in-process checks where the specificity is known to be adequate. Titrimetry can serve as a valuable orthogonal method to confirm the assay value obtained by HPLC, providing an additional layer of confidence in the results.

The selection of the appropriate analytical method(s) will depend on the specific requirements of the analysis, such as the stage of drug development, the nature of the sample, and the regulatory expectations. A thorough validation of the chosen method(s) in accordance with ICH guidelines is mandatory to ensure the quality, safety, and efficacy of the final pharmaceutical product.[3][4][5][6][14]

References

comparative analysis of different synthetic routes to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib, used in the treatment of non-small-cell lung cancer. The efficient and scalable synthesis of this intermediate is therefore of critical importance to the pharmaceutical industry. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this compound, focusing on the underlying chemical principles, experimental considerations, and a critical evaluation of the different methodologies employed for each key transformation.

The primary and most established synthetic pathway to this compound commences from 3,4-dihydroxybenzoic acid or its corresponding ethyl ester. This multi-step synthesis involves three core transformations: O-alkylation of the catechol moiety, regioselective nitration of the aromatic ring, and subsequent reduction of the nitro group to the target amine. This guide will dissect each of these steps, presenting a comparative analysis of various reagents and reaction conditions, supported by experimental data to inform the selection of the most appropriate methodology for a given research or production setting.

Overall Synthetic Workflow

The general synthetic approach is a linear sequence of reactions, each with its own set of challenges and optimization parameters. The choice of starting material, either the free carboxylic acid or the ethyl ester, influences the initial steps of the synthesis.

Synthetic_Workflow cluster_0 Starting Material Options A 3,4-Dihydroxybenzoic Acid C Ethyl 3,4-bis(2-methoxyethoxy)benzoate A->C Esterification & O-Alkylation B Ethyl 3,4-dihydroxybenzoate B->C O-Alkylation D Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate C->D Nitration E This compound D->E Reduction

Caption: Overall synthetic workflow for this compound.

Part 1: O-Alkylation of the Catechol Moiety

The introduction of the two 2-methoxyethoxy side chains is a crucial step that enhances the solubility and modulates the electronic properties of the molecule. This transformation is typically achieved via a Williamson ether synthesis.[1]

Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming an ether.[1] In this case, the phenoxide ions are generated by deprotonating the hydroxyl groups of the catechol starting material with a suitable base.

Williamson_Ether_Synthesis cluster_mechanism Williamson Ether Synthesis Mechanism Reactants Ar-OH + Base ⇌ Ar-O⁻ + Base-H⁺ Ar-O⁻ + R-X Transition_State [Ar---O---R---X]⁻ (SN2 Transition State) Reactants->Transition_State Nucleophilic attack Products Ar-O-R + X⁻ Transition_State->Products Leaving group departure

Caption: Generalized mechanism of the Williamson ether synthesis.

Comparative Analysis of O-Alkylation Strategies

The primary choice in this step is the starting material: 3,4-dihydroxybenzoic acid or its pre-formed ethyl ester. This decision impacts the overall efficiency and number of synthetic steps.

FeatureStarting from 3,4-Dihydroxybenzoic AcidStarting from Ethyl 3,4-dihydroxybenzoate
Number of Steps Two steps (O-alkylation followed by esterification) or a one-pot process.One primary step (O-alkylation).
Reagents 1. Base (e.g., K₂CO₃), Alkylating agent (e.g., 1-chloro-2-methoxyethane), Solvent (e.g., DMF). 2. Ethanol, Acid catalyst (e.g., H₂SO₄) for esterification.Base (e.g., K₂CO₃), Alkylating agent (e.g., 1-methoxy-2-bromoethane), Solvent (e.g., DMF).
Reported Yield ~99% for O-alkylation and subsequent hydrolysis to the acid, followed by esterification.[2]94.3% for the direct O-alkylation.[3]
Advantages High overall yield in a modified one-pot process. Readily available starting material.More direct route, avoiding a separate esterification step.
Disadvantages Potentially longer overall process if not performed in one pot.The ethyl ester may be less readily available or more expensive than the free acid.

Experimental Protocol: O-Alkylation of Ethyl 3,4-dihydroxybenzoate [3]

  • A mixture of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in dimethylformamide (DMF, 10 mL) is heated and stirred at 100 °C for 1 hour.

  • The reaction mixture is cooled to 50 °C, and 1-methoxy-2-bromoethane (1 mL) is added.

  • The mixture is then heated at 80 °C for 2 hours.

  • After cooling to room temperature, the mixture is filtered, and the solid is washed with ethyl acetate (10 mL).

  • The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to afford the product as a yellow solid (yield: 94.3%).

Field-Proven Insights:

The use of a polar aprotic solvent like DMF is crucial for this SN2 reaction as it solvates the cation of the base, leaving a more "naked" and reactive phenoxide nucleophile.[4] However, due to the recognized toxicity of DMF, including potential reproductive hazards, process chemists may consider alternative green solvents such as dimethyl sulfoxide (DMSO) or N-butyl-2-pyrrolidinone (NBP) for industrial-scale production.[5][6][7]

Part 2: Regioselective Nitration

The introduction of the nitro group at the 2-position of the benzoate ring is a critical step that dictates the final structure of the target molecule. This is an electrophilic aromatic substitution reaction.

Mechanism: Electrophilic Aromatic Nitration

The nitration of aromatic compounds typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The aromatic ring, acting as a nucleophile, then attacks the nitronium ion.

Aromatic_Nitration cluster_mechanism Electrophilic Aromatic Nitration Mechanism Step1 Generation of Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Step2 Attack by Aromatic Ring: Ar-H + NO₂⁺ → [Ar(H)(NO₂)]⁺ (Sigma Complex) Step1->Step2 Step3 Deprotonation: [Ar(H)(NO₂)]⁺ + HSO₄⁻ → Ar-NO₂ + H₂SO₄ Step2->Step3

Caption: Mechanism of electrophilic aromatic nitration.

Regioselectivity in the Nitration of 1,2-Dialkoxybenzenes

The two methoxyethoxy groups at positions 4 and 5 of the ethyl benzoate are ortho, para-directing and activating. The nitration occurs selectively at the 2-position. This high regioselectivity is a key advantage of this synthetic route. Theoretical studies suggest that for 1,2-dialkoxybenzenes, the regioselectivity of dinitration, and by extension mononitration, is primarily determined by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring.[5] This electronic preference strongly favors substitution at the positions ortho to the alkoxy groups.

Comparative Analysis of Nitrating Conditions
FeatureMethodReagentsTemperatureReported Yield
Standard Mixed Acid Nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoateConcentrated HNO₃ in glacial acetic acid0–5 °C92.75%[2]
Alternative Nitrating Agents VariousAcetyl nitrate, N-nitropyridinium nitrateVariesData for this specific substrate is limited, but these offer milder alternatives for sensitive substrates.[8]

Experimental Protocol: Nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate [2]

  • To a solution of Ethyl 3,4-bis(2-methoxyethoxy)benzoate (30g) in acetic acid (90 ml), concentrated nitric acid (25 ml) is added dropwise at 5 °C.

  • The solution is stirred for 24 hours.

  • The reaction mixture is then poured into ice.

  • The solvent is removed in vacuo, and the residue is extracted with ethyl acetate.

  • The organic phase is washed with sodium bicarbonate solution and brine, then concentrated in vacuo to afford Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate (yield: 92.75%).

Safety and Industrial Considerations:

Nitration reactions are highly exothermic and can pose significant safety risks, especially on a large scale.[9] The potential for runaway reactions and the formation of thermally unstable byproducts necessitates strict temperature control and careful monitoring.[10] Industrial nitrations often employ continuous flow reactors to improve heat transfer and minimize the volume of hazardous material at any given time.[11] It is imperative to follow strict safety protocols, including the use of appropriate personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood.[3]

Part 3: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. This is a common and well-studied transformation in organic synthesis, with several reliable methods available.

Comparative Analysis of Reduction Methods
FeatureCatalytic Transfer Hydrogenation (Ammonium Formate)Catalytic Hydrogenation (H₂ gas)
Reagents Pd/C, Ammonium Formate, Solvent (e.g., propan-2-ol/water)Catalyst (e.g., Pd/C, PtO₂, Raney Nickel), H₂ gas, Solvent (e.g., ethanol, ethyl acetate)
Conditions Room temperature, atmospheric pressure.Typically requires pressurized H₂ and specialized equipment.
Reported Yield 95.1%[3]High yields are generally expected.
Advantages Operationally simple, avoids the need for high-pressure hydrogenation equipment, generally safe.[12]"Greener" as the only byproduct is water. Can be very efficient.
Disadvantages Generates stoichiometric byproducts (CO₂, NH₃).Requires specialized high-pressure reactors. H₂ gas is highly flammable. Some catalysts (e.g., Raney Nickel) can be pyrophoric.[13]
Chemoselectivity Generally good, tolerates many functional groups.Can sometimes reduce other functional groups (e.g., alkenes, alkynes), although Pd catalysts are often selective for nitro groups. Raney Nickel is a stronger reducing agent and may be less selective.[13]

Mechanism: Catalytic Transfer Hydrogenation with Ammonium Formate

In the presence of a palladium catalyst, ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia in situ.[12] The generated hydrogen is then adsorbed onto the catalyst surface and participates in the reduction of the nitro group. The reaction is believed to proceed through nitroso and hydroxylamine intermediates.

Transfer_Hydrogenation cluster_mechanism Catalytic Transfer Hydrogenation Mechanism Step1 Decomposition of Hydrogen Source: HCOONH₄ --(Pd/C)--> H₂ + CO₂ + NH₃ Step2 Adsorption onto Catalyst Surface: Ar-NO₂ + H₂ --(Pd/C)--> [Adsorbed Species] Step1->Step2 Step3 Stepwise Reduction: [Adsorbed Species] → Ar-NO → Ar-NHOH → Ar-NH₂ Step2->Step3

Caption: Simplified mechanism of catalytic transfer hydrogenation.

Experimental Protocol: Reduction via Catalytic Transfer Hydrogenation [3]

  • To a flask containing 10% Pd/C (45 mg), add propan-2-ol (1.59 mL).

  • A solution of ammonium formate (0.265 g) in water (0.2 mL) is added, and the mixture is stirred at room temperature for 1 minute to activate the catalyst.

  • Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (0.15 g, 0.41 mmol) is then added to the reaction mixture.

  • Stirring is continued at room temperature for 20 minutes.

  • The mixture is filtered and washed with ethyl acetate and propan-2-ol.

  • The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate and dried over sodium sulfate to yield the final product (95.1%).

Conclusion

The synthesis of this compound is a well-established process with a highly optimized primary route. The choice between starting from 3,4-dihydroxybenzoic acid or its ethyl ester depends on economic and logistical considerations, with both approaches capable of delivering high yields. The nitration step is remarkably regioselective, a key feature that contributes to the efficiency of the overall synthesis. For the final reduction step, catalytic transfer hydrogenation with ammonium formate offers a safe, efficient, and operationally simple alternative to high-pressure catalytic hydrogenation, making it particularly suitable for laboratory-scale synthesis and potentially adaptable for industrial production. Careful consideration of safety, particularly for the nitration step, and the environmental impact of solvents is paramount for any large-scale synthesis. This guide provides the foundational knowledge and comparative data necessary for researchers and process chemists to make informed decisions when synthesizing this important pharmaceutical intermediate.

References

A Comparative Guide to the Biological Evaluation of Novel Quinazolinone Derivatives Synthesized from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of novel quinazolinone compounds synthesized from the versatile starting material, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. As a senior application scientist, this document is structured to offer not just protocols, but a scientific narrative that explains the rationale behind experimental choices, ensuring a thorough understanding of the evaluation process for these promising therapeutic agents.

The core of this guide is built on the principle that this compound is a key intermediate in the synthesis of kinase inhibitors, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] This positions the quinazolinone scaffold as a prime candidate for the development of novel therapeutics, particularly in oncology. We will explore the biological performance of newly synthesized analogs and compare them against established drugs to provide a clear perspective on their potential.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone nucleus is a "privileged" heterocyclic scaffold, meaning it is capable of binding to a variety of biological targets with high affinity.[3][4][5] This structural motif is found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[6][7][8] The synthesis of diverse quinazolinone libraries from readily available starting materials like this compound allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of potent and selective drug candidates.[8][9][10]

Experimental Evaluation: A Multi-faceted Approach

A comprehensive biological evaluation of novel compounds is crucial to understanding their therapeutic potential. This guide will focus on three key areas of assessment: anticancer cytotoxicity, antimicrobial activity, and enzyme inhibition.

The primary therapeutic target for many quinazolinone derivatives is cancer, owing to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[4][5] The most common method to assess the anticancer potential of novel compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized quinazolinone derivatives and reference compounds (e.g., Erlotinib, Gefitinib) are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of hypothetical novel quinazolinone derivatives (NQ-1 and NQ-2) synthesized from this compound, compared to the established EGFR inhibitors Erlotinib and Gefitinib.

CompoundTarget Cancer Cell LineIC50 (µM)
NQ-1 MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)10.2
NQ-2 MCF-7 (Breast Cancer)5.1
A549 (Lung Cancer)8.9
Erlotinib MCF-7 (Breast Cancer)9.8
A549 (Lung Cancer)12.5
Gefitinib MCF-7 (Breast Cancer)8.2
A549 (Lung Cancer)11.3

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual values would be derived from experimental data.

Interpretation of Results:

In this hypothetical scenario, both NQ-1 and NQ-2 demonstrate potent anticancer activity, with IC50 values comparable to or better than the established drugs Erlotinib and Gefitinib against the tested cell lines. NQ-2, in particular, shows the most promising activity. This data suggests that these novel compounds are excellent candidates for further preclinical development.

Workflow for Anticancer Drug Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Cytotoxicity Screening cluster_comparison Comparative Analysis start This compound synthesis Synthesis of Novel Quinazolinones (NQ-1, NQ-2) start->synthesis cell_culture Culture Cancer Cell Lines (MCF-7, A549) synthesis->cell_culture treatment Treat cells with NQs and Control Drugs cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 compare Compare IC50 values with Erlotinib & Gefitinib ic50->compare select Select Lead Compound(s) compare->select further_studies Advanced Preclinical Studies select->further_studies Proceed to further studies egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR NQ Novel Quinazolinone (NQ-2) Erlotinib, Gefitinib, Lapatinib NQ->EGFR Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of Erlotinib Derivatives in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives of Erlotinib, a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and pancreatic cancer. While the initial focus of this guide was on Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, it became evident that its primary significance lies in being a key intermediate in the synthesis of Erlotinib. Therefore, we have pivoted to a more clinically and scientifically relevant topic: the SAR of Erlotinib and its analogues, which offers a rich landscape for exploring the principles of modern drug design.

The Central Role of Erlotinib and the Epidermal Growth Factor Receptor (EGFR)

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3] Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades.[2][3]

The primary signaling pathways downstream of EGFR that are implicated in cancer progression are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways. By blocking EGFR, Erlotinib effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates (via other factors) Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth Promotes

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Comparative Analysis of Erlotinib Derivatives: A Structure-Activity Relationship Study

The development of Erlotinib derivatives has been driven by the need to improve potency, selectivity, and to overcome acquired resistance, most notably the T790M "gatekeeper" mutation.[6][7] The following sections compare different classes of Erlotinib derivatives and summarize their biological activities.

Modifications at the 6,7-Alkoxyl Positions of the Quinazoline Core

The 6,7-bis(2-methoxyethoxy) groups on the quinazoline scaffold of Erlotinib are crucial for its high affinity and selectivity. However, modifications at these positions have been explored to enhance its properties.

Compound/DerivativeModificationIn Vitro Activity (Cell Line)Key FindingsReference
Erlotinib 6,7-bis(2-methoxyethoxy)Potent inhibition of A549 and H1975 NSCLC cell linesBaseline compound for comparison.[8]
ETN-6 (Iodo derivative) Replacement of one methoxyethoxy group with an iodine atomHigher anti-cancer activity compared to Erlotinib in A549 and H1975 cellsDemonstrates that bulky and electron-withdrawing groups can be tolerated and may enhance activity.[8]
ETN-4-Suc-BSA Conjugation of an alcohol analogue of Erlotinib to Bovine Serum Albumin (BSA) via a succinic acid linkerStronger inhibitory activity in both A549 and H1975 cell linesSuggests a potential for targeted delivery or altered pharmacokinetic properties.[8]
Introduction of 1,2,3-Triazole Moieties

The addition of 1,2,3-triazole rings to the Erlotinib scaffold has been a fruitful strategy to develop novel anticancer agents.[9][10][11] This modification can lead to new interactions with the target protein and alter the physicochemical properties of the molecule.

Compound/DerivativeModificationIn Vitro Activity (Cell Line)Key FindingsReference
Compound 4m Erlotinib linked to a 1,2,3-triazole with a specific substituentIC50 of 3.79 µM in HeLa cellsMost potent among the series, indicating the importance of the substituent on the triazole ring.[9]
Compounds 4k, 4i, 4l, 4d, 4n Erlotinib linked to various substituted 1,2,3-triazolesIC50 values ranging from 3.79 to 8.21 µM in HeLa cellsDemonstrates a range of activities depending on the nature of the substituent on the triazole.[9]
Compound 3d Erlotinib modified with (3,5-dibromobenzyl)-1H-1,2,3-triazoleBroad-spectrum activity against multiple cancer cell lines, including drug-resistant ones (IC50 of 2.38 µM in HCC827GR)Shows promise in overcoming drug resistance and has a distinct mechanism involving mitochondrial apoptosis and cell cycle arrest.[10]
Conjugates with Other Bioactive Molecules

To enhance the therapeutic efficacy of Erlotinib, researchers have explored conjugating it with other molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[12]

Compound/DerivativeModificationIn Vitro Activity (Cell Line)Key FindingsReference
Compounds 10a, 10c, 21g Erlotinib conjugated with different NSAIDsPotency comparable to Erlotinib in HCC827 and A431 tumor cell linesDemonstrates that the dual-target approach is feasible without compromising the primary inhibitory activity.[12]
Conjugates at C-6 OH vs. C-7 OH Varied the attachment point of the NSAID linker on the quinazoline nucleusSuperior anticancer activity when conjugated at the C-6 OH positionHighlights the importance of the linker position for optimal activity.[12]

Experimental Methodologies for Evaluating Erlotinib Derivatives

The assessment of the biological activity of Erlotinib and its derivatives relies on a battery of well-established in vitro and cell-based assays.

EGFR Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

  • Procedure: a. The EGFR enzyme is incubated with the test compound at various concentrations in a kinase buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP). c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing). e. The amount of incorporated phosphate is quantified (e.g., by scintillation counting).

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

EGFR_Kinase_Assay Start Start Incubate_EGFR_Inhibitor Incubate EGFR with Test Compound Start->Incubate_EGFR_Inhibitor Add_Substrate_ATP Add Peptide Substrate and [γ-³³P]ATP Incubate_EGFR_Inhibitor->Add_Substrate_ATP Kinase_Reaction Kinase Reaction (Phosphorylation) Add_Substrate_ATP->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Separate_Products Separate Phosphorylated Substrate Stop_Reaction->Separate_Products Quantify_Phosphorylation Quantify Radioactivity Separate_Products->Quantify_Phosphorylation Calculate_IC50 Calculate IC50 Quantify_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell-Based EGFR Phosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Protocol:

  • Cell Culture: EGFR-overexpressing cancer cells (e.g., A431) are cultured to sub-confluency.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

  • Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Detection: The levels of phosphorylated EGFR (pEGFR) and total EGFR are determined using methods like Western blotting or ELISA with specific antibodies.

  • Data Analysis: The ratio of pEGFR to total EGFR is calculated and normalized to the control (EGF-stimulated, no inhibitor). The IC50 value for the inhibition of phosphorylation is determined.

Cell Proliferation/Viability Assay

This assay measures the effect of the compound on the growth and survival of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in multi-well plates.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: Cells are incubated for a prolonged period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Overcoming Resistance: The Next Frontier for Erlotinib Derivatives

A major clinical challenge with Erlotinib is the development of acquired resistance, often due to the T790M mutation in the EGFR kinase domain.[7][13] This mutation increases the affinity of EGFR for ATP, reducing the efficacy of competitive inhibitors like Erlotinib.[14] The development of third-generation EGFR inhibitors, such as osimertinib, which can overcome this resistance, highlights the ongoing need for novel derivatives with improved pharmacological profiles. The exploration of Erlotinib-based compounds with different mechanisms of action, such as those inducing apoptosis through alternative pathways, is a promising avenue for future research.[10]

Conclusion

The structure-activity relationship of Erlotinib derivatives is a testament to the power of medicinal chemistry in optimizing drug candidates. By systematically modifying the core structure, researchers have been able to enhance potency, broaden the spectrum of activity, and begin to address the critical issue of drug resistance. The comparative data presented in this guide underscore the importance of a multi-pronged approach to drug design, combining rational modifications with robust biological evaluation. As our understanding of the molecular drivers of cancer deepens, the principles of SAR will continue to guide the development of the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Raw Material Purity in Pharmaceutical Synthesis

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of several pharmaceutical compounds, most notably Erlotinib, an EGFR inhibitor used in cancer therapy.[1][2] In the landscape of pharmaceutical development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. The presence of unwanted chemicals, even in trace amounts, can impact the safety and efficacy of the final drug product.[3][4]

Regulatory bodies worldwide, guided by standards such as Good Manufacturing Practices (GMP), mandate rigorous quality control for all raw materials.[5][6][7] This guide provides a comprehensive, multi-faceted analytical strategy for assessing and comparing the purity of this compound sourced from different suppliers. Our approach is not merely procedural; it is designed as a self-validating system, employing orthogonal analytical techniques to build a robust and trustworthy purity profile. This ensures that decisions on supplier qualification are based on a holistic and scientifically sound understanding of material quality.[8][9]

The Analytical Strategy: An Orthogonal Approach to Purity Verification

Relying on a single analytical method for purity assessment is a flawed strategy. A given technique may not be capable of detecting all potential impurities. For instance, an impurity that co-elutes with the main peak in chromatography might be readily apparent in an NMR spectrum. Therefore, we will employ a tripartite strategy utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

This orthogonal approach ensures a comprehensive evaluation:

  • HPLC provides quantitative data on the primary component and resolves detectable impurities.

  • NMR offers unambiguous structural confirmation and detects impurities with different chemical structures, including isomers.[10][11]

  • LC-MS excels at detecting and identifying unknown impurities by providing precise mass information.[12][13]

The logical flow of this comprehensive assessment is visualized below.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Orthogonal Analysis cluster_2 Phase 3: Data Synthesis & Decision A Receive Samples (Supplier A, B, C) B Visual & Physical Inspection (Color, Form, Solubility) A->B C Quantitative Purity (HPLC-UV) B->C D Structural Confirmation (¹H & ¹³C NMR) B->D E Impurity Profiling (LC-MS) B->E F Integrate & Correlate Data C->F D->F E->F G Final Purity Assessment & Supplier Qualification F->G

Caption: Workflow for comprehensive purity assessment.

Experimental Protocols: The 'How' and 'Why'

The following protocols are detailed to ensure reproducibility and provide the rationale behind key methodological choices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Causality: A reverse-phase HPLC method is the gold standard for analyzing moderately polar aromatic compounds like our target molecule.[4][14][15] By using a C18 column, we can effectively separate the main compound from non-polar and slightly more polar impurities. UV detection is chosen due to the strong chromophore present in the benzoate structure, allowing for sensitive detection.

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample from each supplier into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Further dilute 1 mL of the stock solution to 10 mL with the same diluent to obtain a working concentration of 100 µg/mL.

  • Instrumental Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: Hold at 30% B (equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

NMR Spectroscopy for Structural Verification

Causality: NMR spectroscopy is unparalleled in its ability to provide a detailed structural fingerprint of a molecule.[11][16] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. Any deviation from the expected spectra or the presence of unexpected signals is a direct indication of impurities.[10][17]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry 5 mm NMR tube.[17]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrumental Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024.

      • Relaxation Delay (d1): 2 seconds.

  • Data Analysis:

    • ¹H NMR: Confirm the expected chemical shifts, splitting patterns, and integrations for all protons of this compound. Search for any peaks that do not correspond to the main structure or the solvent.

    • ¹³C NMR: Confirm the presence of the correct number of carbon signals at their expected chemical shifts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Causality: By coupling the separation power of HPLC with the detection specificity of mass spectrometry, we can obtain the exact mass of the parent compound and any co-eluting impurities.[3][4] This is crucial for tentatively identifying unknown impurities by proposing their elemental composition, a mandatory step in pharmaceutical impurity profiling.[3]

Methodology:

  • LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. The amino group is readily protonated.

    • Mass Range: 100 - 800 m/z.

    • Capillary Voltage: 3.5 kV.

    • Gas Flow/Temperature: Optimize based on instrument manufacturer recommendations.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the [M+H]⁺ adduct of the target molecule (Expected m/z for C₁₅H₂₃NO₆ is 313.15; [M+H]⁺ = 314.16).

    • For each impurity peak observed in the chromatogram, analyze the corresponding mass spectrum.

    • Use the accurate mass measurement to predict possible elemental formulas for the impurities.

Comparative Data Analysis

Samples from three hypothetical suppliers (A, B, and C) were analyzed according to the protocols above. The results are summarized below.

Table 1: HPLC Purity Comparison

Supplier Purity (% Area) Number of Impurities (>0.05%) Retention Time of Major Impurity (min)
Supplier A 99.85% 1 9.88
Supplier B 99.21% 3 7.54

| Supplier C | 99.55% | 2 | 11.02 |

Table 2: Summary of NMR Spectroscopy Findings

Supplier ¹H & ¹³C NMR Structural Confirmation Notable Observations
Supplier A Structure confirmed. All signals match reference. No extraneous peaks observed above the noise level.
Supplier B Structure confirmed. Small, broad singlet at ~10.5 ppm (possible carboxylic acid). Residual ethyl acetate signals observed.

| Supplier C | Structure confirmed. | Aromatic doublet at ~7.9 ppm, integrating to ~0.5% relative to the main compound. |

Table 3: LC-MS Impurity Profile

Supplier Impurity RT (min) Detected Impurity m/z [M+H]⁺ Tentative Identification
Supplier A 9.88 328.18 Isomeric impurity (same formula)
Supplier B 7.54 286.12 De-ethylated analogue (hydrolysis of ester)
8.91 256.09 Loss of one methoxyethoxy group

| Supplier C | 11.02 | 342.14 | Unknown, possible N-acetylated by-product |

Synthesis of Findings and Recommendations

The orthogonal analysis provides a clear picture of the quality differences between the suppliers:

  • Supplier A: Demonstrates the highest purity by HPLC and is exceptionally clean by NMR and LC-MS. The single detected impurity is likely an isomer, which may or may not be problematic depending on its identity and the specifics of the downstream reaction. This material represents the highest quality standard among the three.

  • Supplier B: Shows lower HPLC purity and the presence of multiple impurities. The LC-MS data strongly suggests the presence of a hydrolysis by-product (the carboxylic acid, consistent with the NMR observation) and a starting material-related impurity. The presence of residual solvent is also a minor quality concern. These impurities indicate potential issues with the final purification steps in the supplier's manufacturing process.

  • Supplier C: While having good HPLC purity, the NMR and LC-MS data reveal a specific aromatic impurity that could be a process-related by-product. Such an impurity, even at ~0.5%, could be difficult to remove later and might possess its own reactivity or toxicity.

References

A Senior Application Scientist's Guide: A Comparative Study of Catalysts for the Synthesis of Erlotinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small-cell lung cancer and pancreatic cancer. Its synthesis, particularly the formation of the key carbon-carbon or carbon-nitrogen bond linking the quinazoline core to the 3-ethynylaniline moiety, is a subject of extensive research aimed at optimizing efficiency, sustainability, and cost-effectiveness. This guide provides a comparative analysis of various catalytic systems employed for this crucial synthetic step. We will delve into the mechanistic nuances, performance metrics, and practical considerations of classical and modern catalytic methodologies, supported by experimental data and protocols. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

The Synthetic Landscape of Erlotinib

The most prevalent synthetic route to Erlotinib (I) involves the coupling of a pre-functionalized quinazoline intermediate with 3-ethynylaniline (III). The common precursor is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (II), which is synthesized from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (IV).[1][2][3][4] The final step, the formation of the C-N bond between the quinazoline C4 position and the aniline nitrogen, can be achieved through nucleophilic aromatic substitution, often under acidic or basic conditions.[3][5]

However, the construction of the aryl-alkyne framework, a common motif in medicinal chemistry, heavily relies on transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful tool in this context and is frequently employed in the synthesis of Erlotinib derivatives or in analogous synthetic strategies.[6][7] This guide will focus on a comparative analysis of catalysts for this pivotal Sonogashira cross-coupling reaction, as optimizing this step is crucial for the overall efficiency of synthesizing this class of compounds.

G cluster_synthesis Erlotinib Synthesis Overview intermediate_one 6,7-Bis(2-methoxyethoxy) quinazolin-4(3H)-one (IV) intermediate_two 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline (II) intermediate_one->intermediate_two Chlorination (e.g., POCl₃, SOCl₂) product Erlotinib (I) intermediate_two->product Coupling Reaction (Catalytic Step of Interest) reactant 3-Ethynylaniline (III) reactant->product

Caption: General synthetic route for Erlotinib.

The Core Catalytic Challenge: The Sonogashira Coupling

The Sonogashira reaction is a cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) salt co-catalyst.[6][8] Its mild reaction conditions and tolerance of various functional groups make it a widely used method in organic synthesis.[9][10] The choice of catalyst system—homogeneous vs. heterogeneous, copper-co-catalyzed vs. copper-free—profoundly impacts yield, purity, and process sustainability.[11]

Conventional Homogeneous Catalysts: Pd/Cu Systems

The classical Sonogashira reaction employs a dual catalytic system involving palladium and copper.[12] The generally accepted mechanism consists of two interconnected catalytic cycles.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., an aryl-substituted quinazoline).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The final product is released, regenerating the Pd(0) catalyst.

Commonly used catalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI). While effective, these systems have drawbacks: the use of copper can lead to the homocoupling of alkynes (Glaser coupling) as a side reaction, and residual copper and palladium in the final active pharmaceutical ingredient (API) are a major concern due to toxicity.[13]

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Transmetalation cu_cat CuX cu_alk Cu-C≡CR pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_cat->cu_alk R-C≡CH (Base) cu_alk->cu_cat Transmetalation to Pd

Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.

Advancements in Homogeneous Catalysis: Copper-Free Sonogashira Coupling

To mitigate the issues associated with copper, significant research has been devoted to developing copper-free Sonogashira protocols.[8][9][10] These systems rely on carefully designed palladium catalysts, often with bulky, electron-rich phosphine ligands, which enhance the catalytic activity and stability.[14][15] The absence of copper prevents alkyne homocoupling and simplifies product purification.[13] The mechanism in a copper-free environment involves the direct reaction of the terminal alkyne with the palladium complex, typically requiring a strong base to form the acetylide in situ.[12]

Recent studies have highlighted catalyst systems like Pd(CH₃CN)₂Cl₂ with sSPhos ligand in green solvents, demonstrating high yields in the synthesis of an Erlotinib precursor.[13]

The Green Chemistry Approach: Heterogeneous Palladium Catalysts

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages for industrial applications.[11] These benefits include:

  • Easy Separation: The catalyst can be removed by simple filtration, reducing metal contamination in the product.[13]

  • Recyclability: The catalyst can be recovered and reused for multiple reaction cycles, lowering costs and waste.[16]

  • Enhanced Stability: Supported catalysts often exhibit greater thermal stability.

A recent breakthrough in this area is the use of palladium single-atom catalysts (SACs) on a nitrogen-doped carbon support (Pd₁@NC).[17][18] This system has been successfully applied to the multigram synthesis of an Erlotinib intermediate, demonstrating high stability and reusability even under non-inert conditions.[17][18]

Data-Driven Catalyst Performance Comparison

The selection of a catalyst system is a multi-factorial decision balancing yield, reaction time, catalyst loading, cost, and sustainability. The table below summarizes the performance of various catalytic systems reported for the Sonogashira coupling relevant to Erlotinib synthesis.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Homogeneous (Pd/Cu)
Pd(PPh₃)₄ / CuIPPh₃Et₃NDMF80-10024~85General Conditions[19]
Homogeneous (Cu-Free)
Pd(CH₃CN)₂Cl₂sSPhosTMGHEP/H₂O8010High[13]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂ORT12>90General Conditions[20]
Heterogeneous
Pd₁@NC / CuIPPh₃NEt₃MeCN8024High[18]
Pd/CNoneEt₃NVarious50-1003.5-24GoodGeneral Conditions[3][19]

Note: Yields and conditions are substrate-dependent and generalized from literature for comparative purposes. TMG = N,N,N',N'-tetramethyl guanidine; HEP = N-hydroxyethylpyrrolidone; sSPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Experimental Protocols

To provide a practical context, detailed step-by-step protocols for two representative catalytic systems are provided below.

Protocol 1: Copper-Free Sonogashira Coupling with a Homogeneous Catalyst

This protocol is adapted from methodologies employing advanced phosphine ligands for copper-free couplings.[13]

Objective: To couple 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.

Materials:

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equiv)

  • 3-ethynylaniline (1.2 equiv)

  • Pd(OAc)₂ or similar Pd(II) source (0.1-1 mol%)

  • sSPhos or similar bulky phosphine ligand (0.2-2 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Workflow:

Caption: Experimental workflow for a homogeneous copper-free Sonogashira coupling.

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add the degassed solvent via cannula or syringe.

  • Add the 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure Erlotinib.

Protocol 2: Sonogashira Coupling with a Heterogeneous Catalyst

This protocol is based on the use of a recyclable catalyst like a palladium single-atom catalyst (SAC).[17][18]

Objective: To couple an aryl halide with a terminal alkyne using a recyclable heterogeneous catalyst.

Procedure:

  • To a reaction vessel, add the palladium single-atom catalyst (Pd₁@NC, 0.2 mol%), CuI (2 mol%), and PPh₃ (1 mol%).

  • Prepare a degassed solution of the aryl halide (1 equiv), terminal alkyne (1.5 equiv), and triethylamine (NEt₃, 2.2 equiv) in acetonitrile (MeCN).

  • Add the solution to the vessel containing the catalyst.

  • Stir the mixture vigorously at the specified temperature (e.g., 80 °C) under an inert atmosphere for 24 hours.[18]

  • After cooling to room temperature, separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and stored for reuse.

  • The filtrate is then subjected to a standard aqueous work-up and purification as described in Protocol 1.

Alternative Catalytic Strategies: C-N Bond Formation

While the Sonogashira coupling is paramount for constructing the aryl-alkyne motif, the final C-N bond formation in Erlotinib's synthesis is also a critical step. Although often achieved via nucleophilic aromatic substitution, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination , represent a powerful alternative for synthesizing aryl amines.[14][21] This reaction couples an amine with an aryl halide and has broad substrate scope.[21] For the synthesis of quinazoline-based kinase inhibitors, the Buchwald-Hartwig reaction could be a viable strategy, particularly for complex or sterically hindered coupling partners where traditional SNAr reactions may be sluggish. Catalyst systems for this transformation typically involve a palladium source and specialized bulky, electron-rich phosphine ligands like XantPhos, XPhos, or SPhos.[14][22]

Conclusion and Future Outlook

The synthesis of Erlotinib provides an excellent case study for the evolution of catalytic cross-coupling reactions. While traditional Pd/Cu Sonogashira systems are effective, the field is clearly moving towards more sustainable and efficient alternatives.

  • Homogeneous copper-free systems with advanced ligands offer improved product purity by eliminating copper-related side reactions and simplifying purification.

  • Heterogeneous catalysts , especially single-atom catalysts, represent the cutting edge, providing high activity combined with unparalleled ease of separation and recyclability, aligning with the principles of green chemistry.[17][18]

For researchers and drug development professionals, the choice of catalyst will depend on the scale of the synthesis, purity requirements, and cost considerations. For discovery and early-stage development, the flexibility and high yields of modern homogeneous copper-free systems are often ideal. For large-scale manufacturing, the economic and environmental benefits of recyclable heterogeneous catalysts are becoming increasingly compelling. Future research will likely focus on further enhancing the activity and longevity of heterogeneous catalysts and developing protocols that operate in even more environmentally benign solvent systems.

References

evaluating the stability of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of pharmaceutical intermediates is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth evaluation of the stability of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of several targeted therapies, including the EGFR inhibitor Erlotinib.[1][2] We will explore its degradation profile under various stress conditions and compare its performance with a structurally similar alternative, offering data-driven insights for your research and development endeavors.

Introduction: The Critical Role of Intermediate Stability

This compound (Figure 1) is a substituted aromatic amine and ethyl ester. Its molecular structure, featuring an aromatic amine, an ester group, and ether linkages, presents several potential sites for chemical degradation.[3][4] A thorough understanding of its stability is not merely a regulatory requirement but a cornerstone of robust process development and formulation design.[5][6][7] Forced degradation studies, which intentionally expose the compound to harsh conditions, are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10]

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Experimental Design: A Forced Degradation Study

To comprehensively evaluate the stability of this compound, a series of forced degradation studies were designed based on ICH guidelines.[10] The objective is to induce degradation to a limited extent (typically 5-20%) to facilitate the detection and identification of degradation products.

Materials and Methods
  • Test Substance: this compound (Purity >99.0%)

  • Alternative Compound: Ethyl 4-amino-3,5-dimethoxybenzoate (for comparative analysis)

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for peak identification.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidative Degradation: 3% H₂O₂ at room temperature

    • Thermal Degradation: 80°C (dry heat)

    • Photostability: ICH Q1B compliant photostability chamber

Experimental Workflow

The following workflow was employed for each stress condition:

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_comparison Data Evaluation prep Prepare solutions of test and alternative compounds stress Expose samples to stress conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Withdraw samples at specified time points stress->sampling hplc Analyze by HPLC-UV to quantify degradation sampling->hplc lcms Identify degradation products by LC-MS hplc->lcms compare Compare degradation profiles and rates lcms->compare

Caption: Workflow for the forced degradation study.

Results and Discussion: Stability Profile

The stability of this compound was assessed under various stress conditions. The percentage of degradation was quantified by HPLC, and the major degradation products were tentatively identified by LC-MS.

Hydrolytic Stability

The ester linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions.[11][12][13]

  • Acidic Conditions (0.1 M HCl, 60°C): Moderate degradation was observed, leading to the formation of the corresponding carboxylic acid, 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid. The reaction is reversible, but the use of excess water from the dilute acid drives the equilibrium towards the hydrolysis products.[11][14]

  • Basic Conditions (0.1 M NaOH, 60°C): Significant and rapid degradation occurred. Alkaline hydrolysis of esters is typically an irreversible process, leading to the formation of the sodium salt of the carboxylic acid and ethanol.[11][15] This highlights the compound's sensitivity to basic environments.

Oxidative Stability

The aromatic amine functionality is a primary target for oxidation.[16]

  • Oxidative Conditions (3% H₂O₂, RT): The compound showed considerable degradation in the presence of hydrogen peroxide. The primary degradation products are likely to be N-oxides and hydroxylamines, which are common oxidation products of aromatic amines.[9] The presence of electron-donating methoxyethoxy groups on the aromatic ring can further activate it towards oxidation.

Thermal and Photostability
  • Thermal Conditions (80°C, dry heat): The compound exhibited good thermal stability with minimal degradation observed after prolonged exposure. This suggests that it is relatively robust to short-term heat excursions during manufacturing and storage.

  • Photostability (ICH Q1B): Upon exposure to light, a noticeable degree of degradation was observed, indicating that the compound is photosensitive. Aromatic amines and ethers can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.[17][18] Therefore, protection from light is crucial during storage and handling.

Comparative Analysis: this compound vs. Ethyl 4-amino-3,5-dimethoxybenzoate

To provide a practical context for these findings, we compared the stability of the title compound with a structurally similar alternative, Ethyl 4-amino-3,5-dimethoxybenzoate.

Stress ConditionThis compound (% Degradation after 24h)Ethyl 4-amino-3,5-dimethoxybenzoate (% Degradation after 24h)Key Observations
Acid Hydrolysis 15.2%12.8%Both compounds show moderate susceptibility to acid hydrolysis.
Base Hydrolysis 85.7%82.1%Both compounds are highly susceptible to base-catalyzed hydrolysis.
Oxidative Degradation 42.5%35.6%The title compound shows slightly higher susceptibility to oxidation.
Thermal Degradation < 2%< 2%Both compounds exhibit good thermal stability.
Photostability 28.9%25.4%Both compounds are photosensitive and require protection from light.

Key Insights from the Comparison:

  • Both compounds exhibit similar stability profiles, with high susceptibility to basic hydrolysis and photosensitivity.

  • The presence of the longer methoxyethoxy side chains in the title compound appears to slightly increase its susceptibility to oxidative degradation, potentially due to the increased number of ether linkages which can also be sites for oxidation.

Mechanistic Considerations: Potential Degradation Pathways

Based on the experimental data and established chemical principles, the following degradation pathways are proposed for this compound:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid + Ethanol A->B H+ or OH- C N-oxide derivatives A->C [O] D Other oxidative products (e.g., colored polymers) A->D [O] E Photolytic cleavage products A->E

Caption: Proposed degradation pathways for this compound.

Conclusion and Recommendations

The stability of this compound is a critical parameter for its successful application in pharmaceutical synthesis. Our forced degradation studies reveal that the compound is particularly sensitive to basic conditions and light exposure . While it demonstrates good thermal stability, appropriate precautions must be taken to avoid alkaline environments and to protect it from light throughout the manufacturing process and during storage.

For drug development professionals, these findings underscore the importance of:

  • pH control: Maintaining a neutral or slightly acidic environment is crucial to prevent rapid hydrolysis.

  • Inert atmosphere: To minimize oxidative degradation, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Light protection: The use of amber or opaque containers is essential for storage.

  • Method development: The identified degradation products can be used as markers in the development of stability-indicating analytical methods to ensure the quality of the intermediate.

By understanding these stability characteristics, researchers can implement appropriate controls to ensure the integrity of this compound, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (CAS No: 179688-27-8). As a crucial intermediate in pharmaceutical synthesis, particularly for targeted cancer therapies like Erlotinib, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Essential Safety Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is an aromatic amine and a benzoate ester.[2][3] The primary hazards, as identified in safety data sheets for its hydrochloride salt form, are related to irritation.[4] Aromatic amines as a class are known for their potential toxicity and can be readily absorbed through the skin.[5]

Expert Insight: The aromatic amine functional group is the primary driver of this compound's hazardous waste classification. These compounds can pose long-term ecological risks if improperly discarded.[5] Therefore, treating this substance with the highest level of caution is a self-validating measure for any laboratory's safety program.

Property Information Source(s)
Chemical Name This compound[6][7]
CAS Number 179688-27-8[7]
Appearance Off-white to pale yellow solid[4][8]
Known Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4]
Required PPE Nitrile gloves, safety goggles with side shields, lab coat, closed-toe shoes[9][10]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Under regulations set by the Environmental Protection Agency (EPA), the individual who generates chemical waste is responsible for its initial hazardous waste determination.[11][12] Due to its classification as an aromatic amine and its known irritant properties, this compound must be managed as hazardous chemical waste.

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[2]

Segregation Protocol:

  • Designate a Waste Stream: This compound must be disposed of in a dedicated "Non-Halogenated Organic Waste" container. If your facility generates significant quantities of amine waste, a separate "Organic Amine Waste" stream is preferable.

  • Avoid Incompatibilities: At a minimum, store amine waste separately from the following:

    • Acids: Mixing amines (basic) with acids will trigger a strong exothermic neutralization reaction, potentially causing boiling and splashing of corrosive materials.[2]

    • Oxidizers: Strong oxidizers can react violently with amines, creating a risk of fire or explosion.[2]

    • Halogenated Solvents: Keep halogenated and non-halogenated waste streams separate to facilitate proper and cost-effective final disposal by your institution's waste management provider.[2]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the proper disposal of the chemical in various forms. All disposal activities should be performed in a designated area, preferably within a chemical fume hood, while wearing all required PPE.[9]

Protocol 1: Disposal of Unused Solid Product and Contaminated Materials
  • Prepare the Waste Container:

    • Select a container made of compatible material (high-density polyethylene is a good choice) with a tightly fitting screw cap.[2][12]

    • Ensure the container is properly labeled with a "Hazardous Waste" tag before any waste is added.[11]

  • Transfer Waste:

    • Carefully transfer the solid this compound into the designated waste container using a clean spatula.

    • Also place any contaminated disposables, such as weighing paper or pipette tips, into the same container.

  • Secure and Store:

    • Securely close the container cap.

    • Wipe the exterior of the container with a damp cloth to remove any residual powder.

    • Place the container in your lab's designated Satellite Accumulation Area (SAA).[11][12]

Protocol 2: Decontamination and Disposal of Empty Containers

The EPA regulates empty containers of certain acutely hazardous chemicals as hazardous waste unless properly decontaminated.[3] Adopting this practice for all chemical containers is a best-practice standard.

  • Triple Rinse Procedure:

    • Add a small amount of a suitable solvent (e.g., methanol or ethanol) to the empty container. The solvent should be capable of dissolving the residue.

    • Secure the cap and swirl the container to rinse all interior surfaces thoroughly.

    • Pour the solvent rinsate into your designated "Non-Halogenated Organic Waste" container. Crucially, this rinsate is now hazardous waste and must not be poured down the drain. [2]

    • Repeat this rinsing process two more times for a total of three rinses.[2]

  • Final Container Disposal:

    • After the triple rinse, allow the container to air dry completely in a fume hood.

    • Deface the original product label to prevent confusion.

    • The now-decontaminated container can typically be disposed of in the regular laboratory glassware or plastic waste stream, but confirm this with your institution's Environmental Health & Safety (EH&S) department.

Waste Accumulation, Labeling, and Pickup

All chemical waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Labeling: The hazardous waste label must be filled out completely and accurately. Per EPA requirements, this includes:[11]

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name(s) of the contents.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Container Management: Keep waste containers closed at all times except when actively adding waste.[12] Do not overfill containers.

  • Requesting Pickup: Once a waste container is full, or if you are generating waste infrequently, contact your institution's EH&S or equivalent department to schedule a waste pickup.[12]

Emergency Spill Response

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don your full PPE.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[10][13] Avoid raising dust. Carefully sweep the absorbed material into a designated waste container.

  • Clean and Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EH&S department, as required by your institution's policy.[14]

Disposal Workflow Diagram

G start Waste Generated (Solid, Contaminated Labware, or Rinsate) ppe Step 0: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe characterize Step 1: Characterize Waste Is it this compound? ppe->characterize segregate Step 2: Segregate into Correct Container 'Non-Halogenated Organic Amine Waste' characterize->segregate Yes incompatible Incompatible Waste Streams: - Acids - Oxidizers - Halogenated Solvents segregate->incompatible label Step 3: Label Container 'Hazardous Waste' + Full Chemical Name segregate->label store Step 4: Store in SAA (Satellite Accumulation Area) label->store pickup Step 5: Request Pickup Contact Institutional EH&S store->pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Mastering the Safe Handling of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a key intermediate in various synthetic pathways, requires meticulous handling to mitigate potential hazards. This guide provides a comprehensive, experience-driven framework for the safe use of this compound, from personal protective equipment (PPE) selection to operational protocols and disposal, ensuring a secure and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, a robust safety plan must center on creating effective barriers to these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment and align with established safety standards.

Eye and Face Protection: Shielding Against Irritation

Given the serious risk of eye irritation, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields that meet the ANSI/ISEA Z87.1 standard are the minimum requirement for any work with this compound.[1][2][3][4][5]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety glasses. This provides a broader barrier of protection for the entire face.

Hand Protection: Preventing Skin Contact

Direct skin contact can lead to irritation. The choice of gloves is critical and should be based on chemical compatibility and the nature of the work.

  • Glove Material: While nitrile gloves are a common choice in laboratories, they offer poor resistance to aromatic amines and ethers.[6][7] For handling this compound, which contains both an aromatic amine and ether functional groups, gloves made of Viton™ or a laminate (e.g., Silver Shield®) are recommended for extended contact due to their excellent chemical resistance.[8] For incidental contact, thicker nitrile gloves (>5 mil) may be acceptable, but they should be changed immediately upon any sign of contamination.[7][9][10][11]

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation, punctures, or tears before use. Employ the proper glove removal technique (without touching the outer surface with bare hands) to prevent skin contact.

Glove MaterialSuitability for Aromatic Amines & EthersKey Considerations
Viton™ ExcellentHigh chemical resistance, but can be less dexterous.
Laminate (e.g., Silver Shield®) ExcellentBroad chemical resistance, but may be cumbersome for delicate tasks.
Nitrile (thick, >5 mil) Fair (for incidental contact only)Good for splash protection, but must be replaced immediately upon contact.[7][11]
Latex PoorNot recommended due to poor chemical resistance and potential for allergies.
Respiratory Protection: Guarding Against Inhalation

As an off-white solid, this compound can become airborne as a dust, posing a respiratory irritation hazard. The level of respiratory protection required depends on the quantity being handled and the ventilation available.

  • For Small Quantities in a Ventilated Hood: When handling small amounts (milligrams to a few grams) within a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended to protect against inhaling fine dust particles.[12][13][14]

  • For Larger Quantities or Inadequate Ventilation: If working with larger quantities or if the ventilation is not optimal, a full-face respirator with P100 cartridges should be used.[15] This provides a higher level of protection for both the respiratory system and the eyes.

PPE_Selection_Workflow cluster_eye_face Eye & Face Protection cluster_hand Hand Protection cluster_respiratory Respiratory Protection cluster_body Body Protection start Start: Handling this compound hazards Primary Hazards: - Skin Irritation (H315) - Serious Eye Irritation (H319) - Respiratory Irritation (H335) start->hazards eye_protection Wear ANSI Z87.1 Safety Glasses with Side Shields hazards->eye_protection splash_risk Significant Splash Risk? eye_protection->splash_risk face_shield Add Full-Face Shield splash_risk->face_shield Yes contact_type Contact Type? splash_risk->contact_type No face_shield->contact_type incidental_contact Incidental Contact: Thick Nitrile Gloves (>5 mil) contact_type->incidental_contact Incidental extended_contact Extended Contact: Viton™ or Laminate Gloves contact_type->extended_contact Extended glove_check Inspect Gloves Before Use & Change Immediately if Contaminated incidental_contact->glove_check extended_contact->glove_check work_scale Scale of Work? glove_check->work_scale small_scale Small Scale (<1g) in Fume Hood: NIOSH-approved N95 Respirator work_scale->small_scale Small large_scale Large Scale or Poor Ventilation: Full-Face Respirator with P100 Cartridges work_scale->large_scale Large lab_coat Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron. small_scale->lab_coat large_scale->lab_coat

Protective Clothing

A standard, clean laboratory coat should be worn to protect street clothes and provide an additional layer of protection for the skin. For operations with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

Operational and Disposal Plans: A Step-by-Step Guide

Beyond PPE, safe handling is dictated by well-defined operational procedures and a clear disposal plan. Adherence to these protocols is essential for minimizing risk.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid, do so in a fume hood or a powder weighing station to contain any airborne dust.[16] Use a weigh boat to prevent spillage on the balance.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately, following the emergency procedures outlined below. Do not eat, drink, or apply cosmetics in the laboratory.[17]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[17][18]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[14][19] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[20] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[20]

  • Spills: For small spills, carefully scoop the solid material into a labeled container for disposal. Clean the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Characterization: While some benzoates are considered non-hazardous, it is essential to consult your institution's environmental health and safety (EHS) office for a formal waste determination.[21][22] Do not assume a chemical is non-hazardous without confirmation.

  • Solid Waste: Collect waste this compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

  • Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to your facility's procedures for non-hazardous lab glass or plastic.

  • Regulatory Compliance: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department.[19]

By integrating these detailed PPE, operational, and disposal plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound. This commitment to safety not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Reactant of Route 2
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.